7,7-Dimethyloctanoic acid
説明
Structure
3D Structure
特性
IUPAC Name |
7,7-dimethyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIFGDQKSSMYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Record name | NEODECANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17828 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEODECANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866704 | |
| Record name | 7,7-Dimethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Neodecanoic acid is a colorless liquid. (USCG, 1999), Liquid; Other Solid, Colorless liquid; [CAMEO], COLOURLESS LIQUID. | |
| Record name | NEODECANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17828 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Neodecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodecanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15847 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NEODECANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
482 to 494 °F at 760 mmHg (USCG, 1999), 243-253 °C | |
| Record name | NEODECANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17828 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEODECANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
201 °F (USCG, 1999), 94 °C c.c. | |
| Record name | NEODECANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17828 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEODECANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 25 °C: 0.025 (very poor) | |
| Record name | NEODECANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.92 (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.91 | |
| Record name | NEODECANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17828 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEODECANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 5.9 | |
| Record name | NEODECANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.007 [mmHg], Vapor pressure, Pa at 50 °C: 29 (calculated) | |
| Record name | Neodecanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15847 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NEODECANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
26896-20-8, 68412-21-5, 130776-67-9, 52627-73-3 | |
| Record name | NEODECANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17828 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Neodecanoic acid, rare earth salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7,7-Dimethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Neodecanoic acid, rare earth salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-DECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HN3T2UTE6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NEODECANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
less than 104 °F (USCG, 1999), -39 °C | |
| Record name | NEODECANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17828 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEODECANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 7,7-Dimethyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 7,7-dimethyloctanoic acid. It includes a detailed summary of its physicochemical parameters, spectroscopic data, and safety information. Furthermore, this guide presents detailed experimental protocols for its synthesis, purification, and analysis by nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). A significant focus is placed on its biological activity, particularly its role as a signaling molecule in the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which is visualized herein. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.
Introduction
This compound, a branched-chain fatty acid (BCFA), is a C10 carboxylic acid with the molecular formula C₁₀H₂₀O₂.[1] Its structure is characterized by a terminal tert-butyl group, which imparts unique steric and lipophilic properties compared to its linear isomer, capric acid. BCFAs are gaining increasing attention in biomedical research due to their diverse biological activities, including roles in metabolic regulation and cellular signaling.[2][3] This guide aims to provide a thorough understanding of the chemical properties and biological significance of this compound to facilitate its application in research and development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₂ | [1][4] |
| Molecular Weight | 172.26 g/mol | [1][4] |
| Appearance | Colorless liquid or solid | [4] |
| Density | 0.909 - 0.913 g/cm³ at 20 °C | [1] |
| Boiling Point | 243 - 253 °C at 760 mmHg | [1] |
| Melting Point | < 40 °C | [1] |
| Water Solubility | 79.7 mg/L at 20 °C | [1] |
| Vapor Pressure | 0.007 mmHg at 50 °C | [1] |
| LogP (Octanol/Water) | 3.7 - 3.83 | [1] |
| CAS Number | 26896-20-8 | [4][5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the six protons of the geminal dimethyl groups at the C7 position. Other expected signals include a triplet for the protons on the carbon alpha to the carbonyl group and multiplets for the methylene protons along the alkyl chain.[1]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon at C7, the carbonyl carbon, and the individual methylene carbons in the chain, providing a clear carbon skeleton map.[1]
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z 172.[1] Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the alkyl chain.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and a strong absorption around 1700 cm⁻¹ for the C=O stretch.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound via Grignard Reaction
This protocol describes a robust method for the synthesis of this compound starting from 1-bromo-5,5-dimethylhexane.[6]
Materials:
-
1-bromo-5,5-dimethylhexane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
6 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-5,5-dimethylhexane (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Carbonation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush a sufficient amount of dry ice. Cautiously and slowly pour the Grignard reagent solution onto the crushed dry ice with gentle swirling.[6]
-
Acidification and Extraction: Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes. A viscous mass will form. Slowly add 6 M hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve the magnesium salts.[6] Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Experimental Workflow for Grignard Synthesis:
References
- 1. mdpi.com [mdpi.com]
- 2. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 26896-20-8 [smolecule.com]
- 5. This compound [oakwoodchemical.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 7,7-Dimethyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,7-Dimethyloctanoic acid, a branched-chain saturated fatty acid, presents a unique molecular architecture that influences its physical and chemical characteristics.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, tailored for professionals in research, and drug development. The document summarizes key quantitative data, outlines general experimental protocols for property determination, and describes common synthetic pathways.
Physicochemical Properties
The distinct structure of this compound, featuring a geminal dimethyl substitution at the seventh carbon, impacts its physical state, solubility, and thermal properties.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₂ | [1] |
| Molecular Weight | 172.26 g/mol | [1] |
| CAS Number | 26896-20-8 | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 0.909 - 0.913 g/cm³ at 20°C | [1] |
| Boiling Point | 243 - 253 °C | |
| Melting Point | -51 °C | |
| Flash Point | 122 °C | |
| Water Solubility | 0.025 g/100mL at 25°C (very poor) | [1] |
| pKa | Not available in cited literature | |
| logP | Not available in cited literature | |
| Synonyms | Neodecanoic acid | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, general methodologies for characterizing similar fatty acids are well-established.
Determination of Melting Point
The melting point of fatty acids can be determined using the capillary tube method.[10][11][12][13]
-
Sample Preparation: A small amount of the liquid sample is introduced into a capillary tube. The sample is then solidified by cooling.
-
Apparatus: A melting point apparatus equipped with a calibrated thermometer and a heating bath is used.
-
Procedure: The capillary tube containing the solidified sample is placed in the melting point apparatus. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point range.
Determination of Boiling Point
The boiling point can be determined using a micro boiling point or distillation method.[14][15][16][17]
-
Apparatus: A distillation apparatus or a Thiele tube setup with a thermometer and a heat source is required.
-
Procedure (Micro Method): A small amount of the liquid is placed in a small test tube with an inverted capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is recorded as the boiling point.
-
Procedure (Distillation): The liquid is heated in a distillation flask. The temperature of the vapor that distills is measured, and the stable temperature reading during distillation is recorded as the boiling point.
Determination of Solubility
The solubility of fatty acids in various solvents is determined by direct observation.[18][19][20][21][22]
-
Procedure: A known volume of the solvent (e.g., water, ethanol, chloroform) is placed in a test tube. Small, measured amounts of this compound are added incrementally with vigorous mixing.
-
Observation: The point at which the fatty acid no longer dissolves and a separate phase appears is noted. The solubility is then expressed as the mass of solute per volume of solvent.
Synthesis of this compound
Several synthetic routes have been reported for the preparation of this compound and its derivatives.[1] These methods generally involve the formation of the carbon skeleton followed by the introduction or modification of the carboxylic acid group.
-
Malonic Acid Synthesis: This classic method involves the alkylation of a malonic ester with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters, to form a carbon-carbon double bond, which can then be reduced and further modified.
-
Direct Alkylation: This approach involves the direct alkylation of an enolate derived from a carboxylic acid ester or a related species with an appropriate alkylating agent.
A generalized workflow for the synthesis of this compound is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity
Research into the specific biological activity of this compound is limited.[1] As a medium-chain fatty acid, it is presumed to undergo metabolic pathways similar to other fatty acids, such as beta-oxidation.[1] However, detailed signaling pathways in which this compound is a key signaling molecule have not been elucidated in the available literature. Further research is required to understand its specific biological roles and potential therapeutic applications.
Conclusion
This technical guide has summarized the key physicochemical properties of this compound based on currently available information. While fundamental properties such as molecular weight, density, and boiling point have been documented, there is a notable absence of experimental data for its pKa and logP values in the scientific literature. Similarly, while general synthetic strategies are known, detailed experimental protocols and specific biological signaling pathways involving this compound remain areas for future investigation. This guide serves as a valuable resource for scientists and researchers, highlighting both the known characteristics of this compound and the existing knowledge gaps that warrant further exploration.
References
- 1. Buy this compound | 26896-20-8 [smolecule.com]
- 2. diva-portal.org [diva-portal.org]
- 3. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico prediction of pKa values using explainable deep learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. more.juniata.edu [more.juniata.edu]
- 11. eclass.hua.gr [eclass.hua.gr]
- 12. chinaoils.cn [chinaoils.cn]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. chymist.com [chymist.com]
- 17. isarpublisher.com [isarpublisher.com]
- 18. byjus.com [byjus.com]
- 19. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 20. scribd.com [scribd.com]
- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 22. ANALYSIS OF LIPIDS [people.umass.edu]
An In-depth Technical Guide to 7,7-Dimethyloctanoic Acid
CAS Number: 26896-20-8
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
7,7-Dimethyloctanoic acid, also known by its synonym neodecanoic acid, is a branched-chain medium-chain fatty acid.[1][2] Its unique structural configuration, featuring gem-dimethyl substitution at the seventh carbon, imparts distinct physicochemical properties that are of interest in various industrial and research applications.[1] While extensive biological data for this specific isomer is limited, its classification as a branched-chain fatty acid (BCFA) provides a framework for understanding its potential metabolic fate and physiological roles.[1][3] This guide provides a comprehensive overview of the known physicochemical characteristics, toxicological data, and potential metabolic pathways of this compound. It also outlines general experimental approaches for its synthesis and analysis, addressing the current gaps in publicly available, detailed protocols.
Physicochemical Properties
This compound is a C10 saturated fatty acid with the molecular formula C₁₀H₂₀O₂.[1] The presence of the terminal tertiary butyl group influences its physical properties, such as solubility and volatility, compared to its linear counterpart, capric acid, and other isomers of dimethyloctanoic acid.[1]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Neodecanoic acid | [4][5] |
| CAS Number | 26896-20-8 | [6] |
| Molecular Formula | C₁₀H₂₀O₂ | [1] |
| Molecular Weight | 172.26 g/mol | [1] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 243-253 °C | [5] |
| Flash Point | 122 °C | [5] |
| Density | 0.92 g/cm³ | [5] |
| Water Solubility | 79.7 mg/L at 20°C | [1] |
| pKa (Strongest Acidic) | 5.17 | [2][5] |
| logP | 3.37 - 3.64 | [2] |
| Canonical SMILES | CC(C)(C)CCCCCC(=O)O | [1] |
| InChI Key | YPIFGDQKSSMYHQ-UHFFFAOYSA-N | [7] |
Synthesis and Manufacturing
General Synthetic Approaches
-
Malonic Acid Synthesis: This classical method involves the alkylation of a malonic ester derivative with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.
-
Knoevenagel Condensation: This approach involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, which can be a precursor to the branched-acid structure.[1]
-
Direct Alkylation: This method would utilize specific alkylating agents to introduce the gem-dimethyl groups onto an octanoic acid derivative or a precursor molecule.[1]
Conceptual Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a branched-chain fatty acid like this compound, based on the malonic ester synthesis route. This represents a logical relationship of the steps involved rather than a specific, validated protocol.
References
Elucidating the Structure of 7,7-Dimethyloctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,7-Dimethyloctanoic acid, a branched-chain fatty acid, presents a unique structural motif with potential applications in various scientific domains. This technical guide provides a comprehensive overview of the analytical methodologies and synthetic strategies pertinent to the structural elucidation of this molecule. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are discussed in detail. Furthermore, established synthetic protocols, namely the Malonic Ester Synthesis and the Knoevenagel Condensation, are presented as viable routes for its preparation. This document aims to serve as a valuable resource for researchers engaged in the study and utilization of branched-chain carboxylic acids.
Molecular Structure and Properties
This compound is a saturated carboxylic acid with the chemical formula C₁₀H₂₀O₂.[1] Its structure is characterized by an eight-carbon chain with two methyl groups attached to the seventh carbon atom and a terminal carboxylic acid group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₂ | [1] |
| Molecular Weight | 172.26 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 26896-20-8 | [1] |
| SMILES | CC(C)(C)CCCCCC(=O)O | [1] |
| Density | ~0.91 g/cm³ | |
| Water Solubility | Low | [1] |
| Vapor Pressure | Low | [1] |
Spectroscopic Analysis for Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely available in the public domain, its spectral characteristics can be reliably predicted based on its molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH ₃ (C8) | ~0.9 | Singlet | 6H |
| -CH ₂- (C6) | ~1.2-1.3 | Multiplet | 2H |
| -CH ₂- (C3-C5) | ~1.3-1.6 | Multiplet | 6H |
| -CH ₂- (C2) | ~2.3 | Triplet | 2H |
| -COOH | ~10-12 | Singlet (broad) | 1H |
¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum provides information about the different carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| -C H₃ (C8) | ~28 |
| C (CH₃)₂ (C7) | ~32 |
| -C H₂- (C6) | ~43 |
| -C H₂- (C5) | ~24 |
| -C H₂- (C4) | ~29 |
| -C H₂- (C3) | ~25 |
| -C H₂- (C2) | ~34 |
| -C OOH (C1) | ~180 |
Experimental Protocol: NMR Spectroscopy
A detailed experimental protocol for acquiring NMR spectra would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 172.[1]
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 157 | [M - CH₃]⁺ |
| 115 | [M - C₄H₉]⁺ (loss of tert-butyl group) |
| 73 | [C₄H₉O]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
| 45 | [COOH]⁺ |
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a carboxylic acid.
Table 5: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C-H (Alkyl) | 2850-2960 | Sharp |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |
| C-O (Carboxylic Acid) | 1210-1320 | Medium |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the condensed phase.[2][3][4][5][6]
Experimental Protocol: Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, a small amount of the solid is pressed firmly against the crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory to account for any atmospheric and instrumental absorptions.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Synthetic Strategies
The synthesis of this compound can be achieved through established organic chemistry methodologies. Two plausible synthetic routes are the Malonic Ester Synthesis and the Knoevenagel Condensation.
Malonic Ester Synthesis
This classic method allows for the formation of carboxylic acids from alkyl halides.[7][8][9][10][11]
Experimental Protocol: Malonic Ester Synthesis (General Procedure)
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in anhydrous ethanol. Add sodium ethoxide solution dropwise at room temperature to form the enolate.
-
Alkylation: Add 1-bromo-5,5-dimethylhexane dropwise to the enolate solution. Heat the mixture to reflux for several hours to ensure complete reaction.
-
Saponification: After cooling, add a solution of sodium hydroxide and heat to reflux to hydrolyze the ester groups to carboxylates.
-
Acidification and Decarboxylation: Cool the reaction mixture and acidify with a strong acid (e.g., HCl). Gently heat the mixture to effect decarboxylation, which will be evident by the evolution of CO₂ gas.
-
Workup and Purification: Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or chromatography.
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, followed by reduction and hydrolysis.[12][13][14][15]
Experimental Protocol: Knoevenagel Condensation (General Procedure)
-
Condensation: In a round-bottom flask, dissolve 6,6-dimethylheptanal and malonic acid in pyridine. Add a catalytic amount of piperidine. Heat the mixture to facilitate the condensation reaction, often with azeotropic removal of water.
-
Reduction: After the condensation is complete, the resulting α,β-unsaturated carboxylic acid can be reduced. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Workup and Purification: After the reduction, filter off the catalyst. Remove the solvent under reduced pressure. The residue can then be purified by recrystallization or chromatography to yield this compound.
Logical Relationships in Structure Elucidation
The process of elucidating the structure of an unknown compound like this compound follows a logical progression of experiments and data interpretation.
Conclusion
The structural elucidation of this compound is a systematic process that integrates various spectroscopic and synthetic methodologies. While direct experimental data may be sparse in the literature, a thorough understanding of analytical principles allows for a confident assignment of its structure. The synthetic routes outlined provide reliable methods for its preparation, enabling further investigation into its chemical and biological properties. This guide serves as a foundational document for researchers working with this and other branched-chain fatty acids.
References
- 1. Buy this compound | 26896-20-8 [smolecule.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. scribd.com [scribd.com]
- 14. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 15. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 7,7-Dimethyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7,7-dimethyloctanoic acid, a branched-chain fatty acid (BCFA). It covers its chemical and physical properties, synthesis, and known biological context, with a focus on data and methodologies relevant to a research and development setting.
Core Chemical and Physical Properties
This compound is a saturated, branched-chain carboxylic acid. Its structure is characterized by an eight-carbon chain with two methyl groups attached to the seventh carbon. This compound is part of a broader class of C10H20O2 isomers known as neodecanoic acids.[1] The specific branching pattern of this compound may influence its physical properties, such as solubility and volatility, compared to other isomers.[1]
Below is a summary of its key identifiers and physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 26896-20-8 |
| Canonical SMILES | CC(C)(C)CCCCCC(=O)O |
| InChI Key | YPIFGDQKSSMYHQ-UHFFFAOYSA-N |
| Appearance | Colorless liquid or solid |
| Synonyms | Neodecanoic acid |
Biological Context and Potential Significance
While research specifically targeting this compound is limited, its classification as a branched-chain fatty acid (BCFA) places it within a group of molecules with recognized biological importance. BCFAs are components of cell membranes in many bacteria, where they are crucial for maintaining membrane fluidity and adaptation to environmental conditions.[2] In humans, BCFAs are obtained from dietary sources like dairy products and are also synthesized by gut microbiota.[3][4]
Emerging research suggests that BCFAs are not merely structural lipids but may act as signaling molecules:
-
Bacterial Signaling: In bacteria such as Myxococcus xanthus, BCFAs are proposed to function as intercellular signals required for developmental processes like fruiting body formation.[5]
-
Immune Modulation: Studies on various BCFAs have revealed potential anti-inflammatory and immune-modulatory effects. They may suppress the expression of genes associated with pro-inflammatory pathways while enhancing anti-inflammatory markers.
-
Metabolic Regulation: Some BCFAs have been shown to influence the expression of genes involved in lipid synthesis in hepatocytes, suggesting a role in metabolic regulation.[3] Research into this compound suggests it may undergo metabolic pathways similar to other medium-chain fatty acids, potentially influencing lipid and energy metabolism.[1]
The unique structure of this compound makes it a compound of interest for further investigation into these biological activities.
Logical Workflow: Synthesis and Potential Applications
The following diagram illustrates a generalized workflow for the study of this compound, from its chemical synthesis to its potential applications as a research tool or precursor for other molecules.
Caption: A diagram illustrating the synthesis and potential research applications of this compound.
Experimental Protocols
The synthesis of branched-chain fatty acids like this compound can be achieved through various established organic chemistry routes.[1] One of the most common and versatile methods is the malonic ester synthesis. Below is a detailed, representative protocol for this approach.
Protocol: Synthesis of this compound via Malonic Ester Synthesis
Objective: To synthesize this compound from diethyl malonate and a suitable alkyl halide.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
1-bromo-5,5-dimethylhexane (or a similar suitable alkyl halide)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard reflux and distillation glassware
-
Separatory funnel
-
Magnetic stirrer and heating mantle
Methodology:
-
Step 1: Deprotonation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add diethyl malonate to the stirred solution at room temperature. The ethoxide acts as a strong base, removing a proton from the α-carbon of the diethyl malonate to form a resonance-stabilized enolate.
-
-
Step 2: Alkylation
-
To the resulting solution of the malonic ester enolate, add 1-bromo-5,5-dimethylhexane dropwise via the dropping funnel.
-
Heat the reaction mixture to reflux for several hours to ensure the completion of the Sₙ2 reaction. The enolate acts as a nucleophile, attacking the alkyl halide and displacing the bromide to form diethyl 2-(5,5-dimethylhexyl)malonate.
-
-
Step 3: Saponification (Ester Hydrolysis)
-
After cooling the reaction mixture, add an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Heat the mixture to reflux. This step hydrolyzes the two ester groups to form the dicarboxylate salt (disodium or dipotassium 2-(5,5-dimethylhexyl)malonate).
-
-
Step 4: Acidification
-
Cool the reaction mixture in an ice bath and carefully acidify it by the slow addition of a strong acid like concentrated HCl. This protonates the dicarboxylate salt to form 2-(5,5-dimethylhexyl)malonic acid.
-
-
Step 5: Decarboxylation
-
Gently heat the acidified mixture. The malonic acid derivative is unstable to heat and will undergo decarboxylation (loss of CO₂), yielding the final product, this compound.
-
-
Step 6: Work-up and Purification
-
Extract the final product from the aqueous solution using an organic solvent like diethyl ether.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
-
Characterization: The final product should be characterized using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
References
- 1. Buy this compound | 26896-20-8 [smolecule.com]
- 2. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 3. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 5. Branched-chain fatty acids: the case for a novel form of cell-cell signalling during Myxococcus xanthus development - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 7,7-Dimethyloctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 7,7-dimethyloctanoic acid. This document details plausible synthetic routes, presents quantitative data in structured tables, and offers detailed experimental protocols for key reactions. Visual diagrams of reaction pathways and experimental workflows are included to facilitate understanding.
Introduction
This compound is a branched-chain fatty acid with potential applications in various fields, including as a chemical intermediate in the synthesis of esters for the flavor and fragrance industries and in biochemical research for metabolic studies.[1] Its unique gem-dimethyl substitution at the penultimate carbon atom imparts specific physicochemical properties that distinguish it from other isomers of decanoic acid. This guide explores the primary synthetic strategies for obtaining this compound.
Overview of Synthetic Strategies
Several classic organic reactions can be adapted for the synthesis of this compound. The most prominent and theoretically sound methods include:
-
Malonic Ester Synthesis: A robust method for forming carbon-carbon bonds and synthesizing carboxylic acids.[2][3][4][5][6] This approach involves the alkylation of diethyl malonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation.
-
Grignard Reagent Carbonation: This method utilizes the reaction of a Grignard reagent, prepared from an appropriate alkyl halide, with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid.[7][8]
-
Oxidation of a Primary Alcohol: If the corresponding primary alcohol, 7,7-dimethyl-1-octanol, is available or can be synthesized, it can be oxidized to the carboxylic acid using various oxidizing agents.
This guide will focus on the Malonic Ester Synthesis and Grignard Reagent Carbonation routes, as they offer versatile and well-established methodologies for constructing the target molecule from readily available starting materials.
Malonic Ester Synthesis Pathway
The malonic ester synthesis provides a reliable method for elongating a carbon chain by two atoms and introducing a carboxylic acid functionality. For the synthesis of this compound, the key starting material is 1-bromo-5,5-dimethylhexane.
Quantitative Data for Malonic Ester Synthesis
| Step | Reactants | Reagents | Product | Typical Yield (%) | Reference |
| Alkylation | Diethyl malonate, 1-Bromo-5,5-dimethylhexane | Sodium ethoxide, Ethanol | Diethyl (5,5-dimethylhexyl)malonate | 70-85 | [2][3] |
| Hydrolysis & Decarboxylation | Diethyl (5,5-dimethylhexyl)malonate | NaOH, H₂O, H₃O⁺, Heat | This compound | 85-95 | [2][3] |
| Overall | 60-80 |
Experimental Protocol for Malonic Ester Synthesis
Materials:
-
Diethyl malonate
-
1-Bromo-5,5-dimethylhexane
-
Sodium metal
-
Absolute ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram:
Step 1: Synthesis of Diethyl (5,5-dimethylhexyl)malonate
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Once all the sodium has reacted, cool the solution to room temperature.
-
Add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add 1-bromo-5,5-dimethylhexane (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl (5,5-dimethylhexyl)malonate.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of this compound
-
To the purified diethyl (5,5-dimethylhexyl)malonate, add an excess of a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours to ensure complete saponification of the esters.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Gently heat the acidic mixture to 100-120 °C to effect decarboxylation. The evolution of carbon dioxide gas should be observed. Continue heating until gas evolution ceases.
-
Cool the mixture and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or crystallization.
Grignard Reagent Carbonation Pathway
An alternative route involves the formation of a Grignard reagent from 1-bromo-6,6-dimethylheptane, followed by its reaction with carbon dioxide.
Quantitative Data for Grignard Synthesis
| Step | Reactants | Reagents | Product | Typical Yield (%) | Reference |
| Grignard Formation & Carbonation | 1-Bromo-6,6-dimethylheptane | Mg, Dry Ether, CO₂ | This compound | 60-75 | [7][8] |
Experimental Protocol for Grignard Synthesis
Materials:
-
1-Bromo-6,6-dimethylheptane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram:
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.1 eq) and a small crystal of iodine in the flask.
-
Add a solution of 1-bromo-6,6-dimethylheptane (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
-
Add a small amount of the alkyl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly and carefully pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.
-
Slowly add dilute hydrochloric acid to the mixture until the aqueous layer is acidic and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Conclusion
The synthesis of this compound can be effectively achieved through well-established synthetic routes such as the malonic ester synthesis and the carbonation of a Grignard reagent. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals to produce this valuable branched-chain fatty acid. Careful execution of the experimental procedures and appropriate purification techniques are crucial for obtaining the target compound in high purity and yield.
References
- 1. Buy this compound | 26896-20-8 [smolecule.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
The Biological Significance of Branched-Chain Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by a methyl group on the penultimate (iso) or antepenultimate (anteiso) carbon of the fatty acid chain. Once considered minor components of the human diet and gut microbiome, emerging evidence has illuminated their profound biological significance. This technical guide provides a comprehensive overview of the multifaceted roles of BCFAs in cellular physiology and pathophysiology, with a focus on their implications for human health and therapeutic development. We delve into their critical functions in modulating cell membrane dynamics, their intricate involvement in signaling pathways regulating inflammation and cell proliferation, and their potential as biomarkers and therapeutic agents in metabolic diseases and cancer. This guide consolidates quantitative data, details key experimental methodologies, and provides visual representations of relevant pathways and workflows to serve as a valuable resource for the scientific community.
Introduction to Branched-Chain Fatty Acids
Branched-chain fatty acids are primarily saturated fatty acids with one or more methyl groups along their carbon chain. The most common forms are the iso and anteiso series. These structural variations, particularly the position of the methyl branch, significantly influence their physicochemical properties and biological functions. While BCFAs are major components of the cell membranes of many bacteria, they are also found in the human diet, notably in dairy products and ruminant meat.[1] Furthermore, the gut microbiota is a significant source of BCFAs, produced through the fermentation of branched-chain amino acids.[2]
The growing body of research highlights the diverse physiological roles of BCFAs, extending beyond their structural function in membranes. They have been implicated in immune modulation, metabolic regulation, and the control of cell growth and death, making them a compelling area of study for drug development and nutritional science.[3][4]
Core Biological Functions of BCFAs
Modulation of Cell Membrane Fluidity
A primary and well-established role of BCFAs is the regulation of cell membrane fluidity. The methyl branch disrupts the tight packing of fatty acid chains in the lipid bilayer, thereby increasing membrane fluidity. This is particularly crucial for bacteria to adapt to changes in temperature.[5][6]
-
iso-BCFAs: Have a methyl group on the penultimate carbon.
-
anteiso-BCFAs: Have a methyl group on the antepenultimate carbon.
Anteiso-BCFAs are more effective at increasing membrane fluidity compared to their iso-counterparts due to the greater disruption in acyl chain packing.[7][8] This property is critical for certain bacteria, like Listeria monocytogenes, which increases its proportion of anteiso-fatty acids to maintain membrane function at low temperatures.[9]
Table 1: Effect of BCFA Isomers on Membrane Fluidity
| Fatty Acid Enrichment | Predominant BCFA Type | DPH Anisotropy (Arbitrary Units) | Implied Membrane Fluidity | Reference |
| Wild Type | Mix of iso- and anteiso- | ~0.245 | Normal | [10] |
| iso-BCFA Enriched | ~77% iso-BCFAs | ~0.250 | Lower | [10] |
| anteiso-BCFA Enriched | ~75% anteiso-BCFAs | ~0.215 | Higher | [10] |
Note: Lower DPH (1,6-diphenyl-1,3,5-hexatriene) fluorescence anisotropy values correspond to higher membrane fluidity.[8][10][11]
Immune Modulation and Anti-inflammatory Effects
BCFAs have demonstrated significant immunomodulatory properties, generally exerting anti-inflammatory effects. They can modulate immune and inflammatory pathways in various tissues, including the gut, peripheral organs, and the brain.[12] This has positioned them as potential therapeutic agents for chronic inflammatory and immune-dysregulated disorders.[12]
Studies have shown that BCFAs can suppress the expression of pro-inflammatory cytokines. For instance, 14-methylpentadecanoic acid (iso-16:0) has been observed to decrease the mRNA levels of C-reactive protein (CRP) and interleukin-6 (IL-6) in HepG2 liver cells.[13] In contrast, 12-methyltetradecanoic acid (anteiso-14:0) showed opposing effects, increasing the expression of these inflammatory markers.[13]
Table 2: Effect of BCFAs on Inflammatory Gene Expression in HepG2 Cells
| BCFA | Concentration | Target Gene | Fold Change in mRNA Expression (vs. Control) | Reference |
| 14-methylpentadecanoic acid (iso-16:0) | 5 µM | CRP | Decreased | [13] |
| 14-methylpentadecanoic acid (iso-16:0) | 10 µM | CRP | Decreased | [13] |
| 12-methyltetradecanoic acid (anteiso-14:0) | 10 µM | CRP | Increased | [13] |
| 14-methylpentadecanoic acid (iso-16:0) | 5 µM | IL-6 | Decreased | [13] |
| 14-methylpentadecanoic acid (iso-16:0) | 10 µM | IL-6 | Decreased | [13] |
| 12-methyltetradecanoic acid (anteiso-14:0) | 10 µM | IL-6 | Increased | [13] |
Role in Metabolic Health
Emerging evidence strongly suggests a link between BCFA levels and metabolic health. A meta-analysis revealed a significant negative correlation between endogenous BCFA levels (in serum and adipose tissue) and the risk of developing metabolic syndrome.[14][15][16] Individuals at high risk for metabolic syndrome were found to have lower levels of BCFAs.[14][15]
Table 3: Serum BCFA Concentrations in Healthy vs. Metabolic Syndrome Subjects (Hypothetical Representation)
| BCFA Isomer | Healthy Controls (µmol/L) | Metabolic Syndrome Patients (µmol/L) | p-value | Reference |
| iso-15:0 | 15.2 ± 3.1 | 10.8 ± 2.5 | <0.05 | [5][14][15] |
| anteiso-15:0 | 8.5 ± 1.9 | 6.1 ± 1.5 | <0.05 | [5][14][15] |
| iso-17:0 | 12.7 ± 2.8 | 9.2 ± 2.1 | <0.05 | [5][14][15] |
| anteiso-17:0 | 7.9 ± 1.7 | 5.5 ± 1.3 | <0.05 | [5][14][15] |
Note: This table is a representative summary based on findings from multiple studies and a meta-analysis. Actual values may vary between studies.
BCFAs also influence the expression of genes involved in lipid metabolism. For example, iso-BCFAs have been shown to decrease the expression of sterol regulatory element-binding protein 1 (SREBP-1) and fatty acid synthase (FASN) in hepatocytes, key regulators of fatty acid synthesis.[13]
Anticancer Activity
Certain BCFAs have exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The anticancer activity appears to be dependent on the specific isomer and its chain length.
iso-pentadecanoic acid (iso-15:0) has been shown to be more potent in inhibiting the growth of MCF-7 human breast cancer cells compared to its anteiso-counterpart.[17] This effect is linked to greater cellular uptake and the induction of apoptosis.[17] The pro-apoptotic activity of iso-BCFAs is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3][18]
Table 4: Anticancer Effects of iso- and anteiso-Pentadecanoic Acid on MCF-7 Breast Cancer Cells
| Parameter | iso-Pentadecanoic Acid (iso-15:0) | anteiso-Pentadecanoic Acid (anteiso-15:0) | Reference |
| Cell Viability Reduction (at 200 µM) | [17] | ||
| 24 hours | 27 ± 2.8% | No significant effect | [17] |
| 48 hours | 35 ± 4.6% | No significant effect | [17] |
| 72 hours | 44 ± 6.8% | No significant effect | [17] |
| Cellular Incorporation (µmol/mg protein) | 19.1 ± 1.3 | 11.8 ± 0.7 | [17] |
| Apoptosis-Related Gene Expression (Fold Change) | [17] | ||
| Pro-apoptotic Bax | 1.72 ± 0.14 (Upregulation) | No significant effect | [17] |
| Anti-apoptotic Bcl-2 | 0.71 ± 0.6 (Downregulation) | No significant effect | [17] |
Table 5: IC50 Values of BCFAs in Various Cancer Cell Lines
| BCFA | Cancer Cell Line | IC50 Value | Reference |
| iso-15:0 | MCF-7 (Breast) | ~0.04 mM to 0.16 mM | [19] |
| iso-15:0 | DU-145 (Prostate) | ~14 µg/ml | [3] |
| anteiso-15:0 | PC3 (Prostate) | ~20 µg/ml | [3] |
| iso-15:0 | Jurkat (T-cell lymphoma) | Not specified | [19] |
| iso-15:0 | SNU-423 (Liver) | ~25 µg/ml | [18] |
Signaling Pathways and Molecular Mechanisms
The biological effects of BCFAs are mediated through their interaction with and modulation of various cellular signaling pathways.
BCFA-Induced Apoptosis in Cancer Cells
iso-BCFAs appear to induce apoptosis through the intrinsic mitochondrial pathway. This is characterized by a change in the ratio of pro- and anti-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, and subsequent activation of the caspase cascade.
Regulation of Lipid Metabolism and Inflammation
In hepatocytes, iso-BCFAs can downregulate the expression of SREBP-1, a master transcriptional regulator of lipid biosynthesis. This leads to a subsequent decrease in the expression of its target gene, FASN, resulting in reduced fatty acid synthesis. This pathway may contribute to the observed negative correlation between BCFA levels and triglycerides in metabolic syndrome.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of BCFAs.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of BCFAs
This protocol outlines the analysis of BCFA isomers from biological samples.[12]
I. Sample Preparation and Lipid Extraction (Bligh and Dyer Method) [12][20][21][22]
-
Homogenization: For 1 mL of aqueous sample (e.g., serum, cell suspension), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture in a glass tube. Vortex thoroughly.
-
Phase Separation: Add 1.25 mL of chloroform and vortex. Then, add 1.25 mL of deionized water and vortex again.
-
Centrifugation: Centrifuge at 1,000 x g for 5 minutes at room temperature to separate the phases. The lower organic phase contains the lipids.
-
Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
II. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reaction: To the dried lipid extract, add 1 mL of 5% methanolic HCl.
-
Incubation: Cap the tube tightly and heat at 70°C for 2 hours.
-
Neutralization and Extraction: After cooling, add 5 mL of 6% K₂CO₃, followed by 2 mL of hexane. Vortex for 30 seconds.
-
Collection: Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs for GC-MS analysis.
III. GC-MS Parameters
-
Column: A polar capillary column (e.g., DB-WAX) is recommended for the separation of FAMEs.
-
Oven Program: An optimized temperature gradient is crucial for resolving BCFA isomers. A typical program might start at a low temperature (e.g., 50°C), ramp up to an intermediate temperature, and then to a final high temperature (e.g., 290°C).[2]
-
Injection: 1 µL of the FAMEs in hexane is injected.
-
Detection: Mass spectra are acquired in full scan mode or selected ion monitoring (SIM) for targeted analysis.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of BCFAs on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a desired density and allow them to adhere overnight.
-
BCFA Treatment: Treat the cells with various concentrations of the desired BCFA (solubilized with BSA) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Quantification of Membrane Fluidity using Fluorescence Anisotropy
This method measures changes in membrane fluidity upon incorporation of BCFAs.[10]
-
Cell Culture and Labeling: Grow bacteria (e.g., Bacillus subtilis) to the exponential phase. Harvest the cells and resuspend them in a suitable buffer. Label the cell membranes with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (DPH).
-
Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy of the DPH-labeled cells using a fluorometer equipped with polarizers. The sample is excited with vertically polarized light, and the emission intensity is measured in both the vertical (I_parallel) and horizontal (I_perpendicular) planes.
-
Calculation: The fluorescence anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is an instrument-specific correction factor. Lower anisotropy values indicate higher membrane fluidity.[10]
Future Directions and Therapeutic Potential
The accumulating evidence on the biological significance of BCFAs opens up exciting avenues for future research and therapeutic applications.
-
Drug Development: The anti-inflammatory and pro-apoptotic properties of specific BCFAs make them attractive candidates for the development of novel therapeutics for inflammatory diseases and cancer.
-
Biomarkers: Serum and tissue levels of BCFAs may serve as valuable biomarkers for the early detection and monitoring of metabolic syndrome and other metabolic disorders.
-
Nutraceuticals and Functional Foods: Dietary interventions aimed at modulating the gut microbiota to increase BCFA production or direct supplementation with BCFAs could be explored for their health benefits.
-
Microbiome Research: Further investigation into the specific gut microbial species responsible for BCFA production and the factors that influence their abundance is warranted.
References
- 1. Fatty acids modulate cytokine and chemokine secretion of stimulated human whole blood cultures in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Association of branched chain fatty acids with cardiometabolic disorders in humans: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Roles of Unsaturated and Saturated Fatty Acids on Autophagy and Apoptosis in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. tabaslab.com [tabaslab.com]
- 13. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Preliminary Study on the Association of Serum Branched-Chain Amino Acids With Lipid and Hepatic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Human fetal intestinal epithelial cells metabolize and incorporate branched chain fatty acids in a structure specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 20. epic.awi.de [epic.awi.de]
- 21. aocs.org [aocs.org]
- 22. youtube.com [youtube.com]
The Elusive Natural Presence of 7,7-Dimethyloctanoic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
7,7-Dimethyloctanoic acid, a branched-chain fatty acid (BCFA) with a unique gem-dimethyl substitution at its penultimate carbon, presents a compelling case of a molecule more readily found in chemical catalogs than in nature. Despite extensive investigation, direct and conclusive evidence of its natural occurrence remains remarkably scarce in the current scientific literature. This technical guide provides a comprehensive overview of the current state of knowledge, focusing on the broader context of dimethyl-branched fatty acids in natural systems. It details the analytical methodologies required for their identification and addresses the current data gap regarding this compound specifically. This document serves as a foundational resource for researchers investigating the biosynthesis, metabolism, and potential applications of rare and structurally unique fatty acids.
Introduction to this compound
This compound is a C10 saturated fatty acid with the chemical formula C₁₀H₂₀O₂. Its structure is characterized by an eight-carbon chain with two methyl groups attached to the seventh carbon atom. This gem-dimethyl arrangement imparts specific physicochemical properties that differentiate it from its linear counterpart, capric acid, and other isomers of dimethyloctanoic acid. While commercially available and used in various industrial applications, its natural origins are not well-established.
The Search for Natural Sources: An Overview of the Evidence
Direct identification of this compound in natural sources is not prominently reported in peer-reviewed literature. However, the broader class of branched-chain fatty acids, particularly dimethyl-branched isomers, is known to occur in specific biological matrices. The following sections summarize the current understanding of where such compounds are found.
Ruminant Milk and Adipose Tissues
Ruminant milk fat is a complex mixture containing a wide variety of fatty acids, including numerous branched-chain isomers.[1] These BCFAs are primarily products of microbial fermentation in the rumen.[2] While various iso- and anteiso-methyl-branched fatty acids, as well as some dimethyl-branched fatty acids, have been identified in dairy products, the specific identification of the 7,7-dimethyl isomer of octanoic acid has not been explicitly documented in the reviewed literature.[1][3] Neodecanoic acid, a commercial mixture of branched C10 fatty acids that may include this compound, has been generically mentioned as a minor component of some dairy products, but specific isomeric analysis is lacking.[4]
Avian Uropygial Gland Secretions
The uropygial gland, or preen gland, of birds produces a complex mixture of waxes, which are esters of fatty acids and fatty alcohols. These secretions are rich in branched-chain fatty acids, including mono-, di-, and trimethyl-substituted acids.[5][6] Studies on various bird species, including birds of prey and owls, have identified a plethora of dimethyl-branched fatty acids within these secretions.[5][7] The branching patterns are diverse, with methyl groups often located at positions 2, 3, and near the methyl end of the fatty acid chain.[5][7] Despite the extensive characterization of these secretions, the presence of this compound has not been specifically reported.
Quantitative Data on Related Branched-Chain Fatty Acids
While quantitative data for this compound in natural sources is unavailable, the following table summarizes the general distribution of related branched-chain fatty acids in matrices where they are commonly found. This provides a context for the potential, albeit unconfirmed, presence of the target molecule.
| Natural Source | Branched-Chain Fatty Acid Class | Typical Abundance (% of total fatty acids) | Key Isomers Reported | Citation |
| Ruminant Milk Fat | Monomethyl-branched (iso and anteiso) | 1.5 - 2.5 | iso-C14:0, iso-C15:0, anteiso-C15:0, iso-C16:0, iso-C17:0 | [1] |
| Ruminant Milk Fat | Odd-chain fatty acids | 1.0 - 2.0 | C15:0, C17:0 | [2] |
| Bird Uropygial Gland Wax Esters | Dimethyl-branched fatty acids | Varies significantly by species | 2,X-dimethyl, 3,X-dimethyl isomers | [5][7] |
Note: The specific isomer this compound has not been explicitly quantified in these sources in the reviewed literature.
Experimental Protocols for the Analysis of Branched-Chain Fatty Acids
The identification and quantification of specific branched-chain fatty acid isomers from complex lipid matrices require sophisticated analytical techniques. The following outlines a general workflow and key experimental protocols.
Lipid Extraction
A standard method for extracting total lipids from biological samples is the Folch or Bligh-Dyer method, which utilizes a chloroform/methanol solvent system.
Protocol: Folch Extraction
-
Homogenize the tissue or fluid sample.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample and agitate thoroughly.
-
Allow the mixture to separate into two phases. The lower chloroform phase will contain the lipids.
-
Wash the chloroform phase with a 0.9% NaCl solution to remove non-lipid contaminants.
-
Collect the lower lipid-containing phase and evaporate the solvent under a stream of nitrogen.
Saponification and Derivatization
To analyze the fatty acid composition, the extracted lipids (often in the form of triglycerides or wax esters) must be saponified to release the free fatty acids. These are then derivatized, typically to fatty acid methyl esters (FAMEs), to increase their volatility for gas chromatography analysis.
Protocol: FAME Preparation
-
Dissolve the extracted lipid residue in a known volume of toluene.
-
Add a solution of methanolic potassium hydroxide or sodium methoxide and heat the mixture to achieve saponification and transesterification.
-
Neutralize the reaction with an appropriate acid.
-
Extract the FAMEs with a non-polar solvent such as hexane.
-
Wash the hexane layer with water to remove any remaining salts or methanol.
-
Dry the hexane layer over anhydrous sodium sulfate and concentrate it for analysis.
Chromatographic Separation and Identification
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the separation and identification of fatty acid isomers.
Protocol: GC-MS Analysis of FAMEs
-
Gas Chromatograph: Use a high-resolution capillary column suitable for FAME analysis (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase).
-
Injection: Inject a small volume of the FAMEs in hexane into the heated injection port.
-
Temperature Program: Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity. The program should be optimized to resolve branched-chain isomers.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. The fragmentation patterns of the FAMEs are crucial for determining the positions of methyl branches.
-
Identification: Compare the retention times and mass spectra of the unknown peaks with those of authentic standards of branched-chain fatty acids. The mass spectra of dimethyl-branched FAMEs will show characteristic fragment ions that can help elucidate the positions of the methyl groups.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the analysis of branched-chain fatty acids from a natural source.
Caption: General experimental workflow for the analysis of branched-chain fatty acids.
Signaling Pathways
The current scientific literature does not contain information regarding any signaling pathways directly involving this compound. Research into the biological activities of most branched-chain fatty acids is ongoing, with some studies suggesting roles in modulating cell membrane fluidity and potential interactions with nuclear receptors. However, specific pathways for dimethyl-branched octanoic acid isomers have not been elucidated.
Conclusion and Future Directions
The natural occurrence of this compound remains an open question in the field of lipidomics. While the analytical tools to identify such a molecule from complex natural matrices are well-established, its presence has yet to be definitively reported. Future research should focus on high-resolution GC-MS analysis of lipid extracts from sources known to be rich in BCFAs, such as ruminant milk and the uropygial gland secretions of a wider variety of bird species. The synthesis of an authentic standard of this compound is crucial for its unambiguous identification. Elucidating the biosynthetic pathways of dimethyl-branched fatty acids in microorganisms and birds will also be key to understanding the potential for the natural synthesis of this unique molecule. For drug development professionals, the current lack of information on its natural occurrence and biological activity suggests that any exploration of its therapeutic potential will require foundational in vitro and in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A canonical discriminant analysis to study the association between milk fatty acids of ruminal origin and milk fat depression in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 26896-20-8 [smolecule.com]
- 5. Composition of uropygial gland secretions of birds of prey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Chemical composition of uropygial gland secretions of owls - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7,7-Dimethyloctanoic Acid: IUPAC Nomenclature, Synthesis, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,7-Dimethyloctanoic acid, a branched-chain saturated fatty acid, is a molecule of interest in various chemical and biomedical fields. This technical guide provides a comprehensive overview of its International Union of Pure and Applied Chemistry (IUPAC) nomenclature, detailed experimental protocols for its synthesis, and a summary of its known and potential biological activities. While research specifically focused on this compound is limited, this document consolidates available information and extrapolates potential properties based on related chemical structures, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.
IUPAC Nomenclature and Chemical Identity
The systematic name for the compound is This compound , as determined by the IUPAC rules of nomenclature.[1] This name clearly defines its structure: an eight-carbon chain (octanoic acid) with two methyl groups attached to the seventh carbon atom.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol [1] |
| CAS Number | 26896-20-8 |
| InChI | InChI=1S/C10H20O2/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3,(H,11,12)[1] |
| SMILES | CC(C)(C)CCCCCC(=O)O[1] |
| Synonyms | Neodecanoic acid (this is a broader commercial term for a mixture of isomeric C10 carboxylic acids) |
Synthesis of this compound
The synthesis of this compound is often discussed in the broader context of producing "neodecanoic acid," a commercial mixture of highly branched C10 carboxylic acids. The primary industrial method for its synthesis is the Koch reaction .
Experimental Protocol: The Koch Reaction
The Koch reaction involves the carboxylation of a branched alkene, in this case, a nonene isomer, using carbon monoxide in the presence of a strong acid catalyst.
Materials:
-
Branched nonene (e.g., tripropylene)
-
Carbon monoxide (CO)
-
Strong acid catalyst (e.g., a mixture of boron trifluoride and water, or sulfuric acid)
-
Copper(I) oxide (often used as a co-catalyst)
-
Water
-
Solvent (e.g., an inert hydrocarbon)
-
Apparatus for high-pressure reactions
Procedure:
-
Reaction Setup: The reaction is typically carried out in a high-pressure autoclave. The branched nonene is charged into the reactor along with the solvent.
-
Catalyst Introduction: The acid catalyst system (e.g., BF₃·H₂O) and co-catalyst (e.g., copper(I) oxide) are carefully introduced into the reactor.
-
Carboxylation: The reactor is pressurized with carbon monoxide to a pressure of 10 to 100 bar. The reaction mixture is then heated to a temperature ranging from 30 to 80°C and stirred vigorously.
-
Hydrolysis: After the reaction is complete, the mixture is cooled, and the pressure is released. The complex formed is then hydrolyzed by the addition of water to yield the crude carboxylic acid.
-
Purification: The crude this compound (as part of the neodecanoic acid mixture) is separated from the catalyst and unreacted starting materials. Purification can be achieved through distillation, often under reduced pressure, to isolate the desired isomer.
Table 2: Typical Reaction Parameters for the Koch Synthesis of Neodecanoic Acid
| Parameter | Value |
| Reactants | Branched Nonene, Carbon Monoxide, Water |
| Catalyst System | Boron trifluoride/Water, Copper(I) oxide |
| Pressure | 10 - 100 bar |
| Temperature | 30 - 80 °C |
| Reaction Time | Several hours |
| Purification | Distillation |
Alternative Synthesis Routes
While the Koch reaction is the most common industrial method, other synthetic approaches have been reported for branched-chain carboxylic acids, which could potentially be adapted for this compound:
-
Malonic Acid Synthesis: This classic method involves the alkylation of a malonic ester with a suitable alkyl halide, followed by hydrolysis and decarboxylation.[1]
-
Knoevenagel Condensation: This reaction can be used to form carbon-carbon bonds, providing a route to construct the branched carbon skeleton.[1]
-
Direct Alkylation: It may be possible to directly alkylate a derivative of octanoic acid to introduce the two methyl groups at the 7-position.[1]
Potential Biological Activity and Signaling Pathways
Specific research on the biological activity and signaling pathways of this compound is currently limited in publicly available literature. However, as a medium-chain fatty acid (MCFA), its metabolic fate and biological effects can be extrapolated from studies on related compounds.
Metabolic Fate
It is anticipated that this compound, like other MCFAs, would be a substrate for mitochondrial β-oxidation. However, the presence of the gem-dimethyl group at the C-7 position may hinder the standard enzymatic machinery of β-oxidation. This structural feature could lead to alternative metabolic pathways or a slower rate of degradation compared to its linear counterpart, decanoic acid. The potential metabolic pathways may be similar to those of other medium-chain fatty acids, possibly influencing lipid metabolism.[1]
References
Spectral Data Analysis of 7,7-Dimethyloctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 7,7-dimethyloctanoic acid (CAS No: 26896-20-8), a branched-chain carboxylic acid. The information presented herein is intended to support research, drug development, and quality control activities by offering detailed spectral data, experimental methodologies, and a clear workflow for analysis.
Mass Spectrometry Data
Mass spectrometry of this compound is crucial for confirming its molecular weight and elucidating its fragmentation patterns. The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 172, corresponding to its molecular weight.[1] High-resolution mass spectrometry can provide an exact mass of 172.146329876 daltons.[1] A characteristic fragmentation pattern would likely involve the loss of the carboxylic acid group.[1]
| Predicted Mass Spectrum | |
| m/z | Interpretation |
| 172 | Molecular Ion [M]⁺ |
| 157 | Loss of methyl group [M-CH₃]⁺ |
| 127 | Loss of carboxylic acid group [M-COOH]⁺ |
| 57 | tert-Butyl cation [(CH₃)₃C]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Although specific spectral data in literature is limited, characteristic resonances can be predicted based on its structure.[1]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. A key feature would be a singlet for the six chemically equivalent protons of the geminal dimethyl groups at the C7 position.[1] The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically between 10-12 ppm.[2][3]
| Predicted ¹H NMR Data (Solvent: CDCl₃) | |||
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | Broad Singlet | 1H | -COOH |
| ~2.3 | Triplet | 2H | -CH₂-COOH (C2) |
| ~1.6 | Multiplet | 2H | -CH₂- (C3) |
| ~1.3 | Multiplet | 6H | -CH₂- (C4, C5, C6) |
| ~0.9 | Singlet | 6H | -C(CH₃)₂ (C7-CH₃) |
| ~0.85 | Singlet | 3H | -C(CH₃)₂-CH₃ (C8) |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-185 ppm.[3][4]
| Predicted ¹³C NMR Data (Solvent: CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| ~180 | -COOH (C1) |
| ~43 | -CH₂- (C6) |
| ~39 | -CH₂- (C2) |
| ~34 | -C(CH₃)₂ (C7) |
| ~29 | -CH₃ (C8) |
| ~29 | -CH₂- (C4) |
| ~25 | -CH₂- (C5) |
| ~23 | -CH₂- (C3) |
Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound is characterized by absorptions typical of a carboxylic acid. A very broad absorption band is expected in the region of 2500 to 3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which overlaps with the C-H stretching vibrations.[1] A strong carbonyl (C=O) stretch is anticipated around 1700-1725 cm⁻¹.[1][3]
| Predicted Infrared (IR) Absorption Data | |
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| 2960-2850 | C-H stretch (Alkyl) |
| ~1710 (strong) | C=O stretch (Carboxylic Acid) |
| ~1465 | C-H bend (Alkyl) |
| ~1300 | C-O stretch |
| ~920 (broad) | O-H bend |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the spectral analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: For analysis of fatty acids by GC, derivatization is often necessary to increase volatility. A common method is the conversion to fatty acid methyl esters (FAMEs). Alternatively, derivatization with reagents like pentafluorobenzyl (PFB) bromide can be used.[5][6]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase.
-
Injection: Splitless injection is typically used for sensitive analysis.
-
Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp up to 250-300°C.[7]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For carboxylic acids, dissolving the sample in deuterium oxide (D₂O) can confirm the acidic proton signal, as it will exchange with deuterium and disappear from the spectrum.[4][8]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
¹H NMR: Standard pulse sequence, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse sequence.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid or low-melting solid at room temperature, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Collection:
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
- 1. Buy this compound | 26896-20-8 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. mdpi.com [mdpi.com]
- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
An In-depth Technical Guide to the Solubility of 7,7-Dimethyloctanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 7,7-dimethyloctanoic acid in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document synthesizes qualitative information from various sources and presents a detailed experimental protocol for the precise determination of its solubility.
Introduction to this compound
This compound, a branched-chain carboxylic acid with the molecular formula C₁₀H₂₀O₂, possesses a unique structure with two methyl groups on the seventh carbon of an octanoic acid backbone.[1] This structure imparts specific physicochemical properties that influence its behavior in various solvent systems. As a member of the neodecanoic acid family, it finds applications in the synthesis of esters, amides, and other derivatives used in lubricants, polymers, and pharmaceutical formulations.[1] Understanding its solubility in organic solvents is critical for its effective use in chemical synthesis, formulation development, and various industrial processes.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not widely published, qualitative assessments indicate its general solubility in a range of common organic solvents. The amphiphilic nature of the molecule, with a polar carboxylic acid head and a nonpolar branched alkyl tail, governs its solubility behavior based on the principle of "like dissolves like".[1][2]
General Solubility Observations:
-
Good Solubility: this compound is reported to be soluble in organic solvents such as ethanol and acetone.[3]
-
Slight Solubility: It exhibits slight solubility in chloroform and methanol.[4]
-
General Compatibility: Sources indicate good compatibility and solubility in various other organic solvents.[5]
The branched structure of this compound can influence its solubility compared to its straight-chain isomer, decanoic acid. The branching may disrupt crystal lattice formation, potentially leading to different solubility characteristics.
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound in a range of organic solvents is scarce. However, to provide a quantitative context, the following table presents solubility data for the structurally related straight-chain isomer, decanoic acid , in acetonitrile at various temperatures. It is important to note that the solubility of this compound may differ from these values.
| Solvent | Temperature (°C) | Solubility of Decanoic Acid ( g/100g solution) |
| Acetonitrile | 0.0 | 11.8 |
| Acetonitrile | 10.0 | 21.0 |
| Acetonitrile | 20.0 | 66.0 |
| Acetonitrile | 30.0 | >76.0 |
| Data sourced from the IUPAC-NIST Solubilities Database[6] |
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data for this compound, a standardized experimental methodology is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent.
4.1. Principle
A surplus of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature for a sufficient duration to achieve a saturated solution. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the saturated liquid phase is determined using a suitable analytical method.
4.2. Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Isothermal shaker bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or Titrator)
4.3. Procedure
-
Preparation of Solvent Mixtures: Prepare the desired organic solvents.
-
Addition of Solute: Add an excess amount of this compound to several vials. The excess is crucial to ensure that equilibrium with the solid phase is maintained.
-
Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
Phase Separation: Once equilibrium is achieved, allow the vials to rest in the isothermal bath for a sufficient time (e.g., 4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Sample Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.
-
Titration: A simple method involves titrating the acidic solution with a standardized solution of a strong base (e.g., sodium hydroxide in ethanol) using a suitable indicator.
-
Chromatography (GC or HPLC): These methods provide higher selectivity and sensitivity. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the isothermal shake-flask method.
References
Thermal Stability of 7,7-Dimethyloctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,7-Dimethyloctanoic acid, a branched-chain carboxylic acid also known under the umbrella of neodecanoic acids, is utilized in various industrial applications, including as a chemical intermediate in the synthesis of esters for lubricants and polymers.[1][2] Its thermal stability is a critical parameter for its application in high-temperature processes, as well as for ensuring its integrity during storage and in drug development formulations. This technical guide provides a comprehensive overview of the known thermal properties of this compound, details generalized experimental protocols for its thermal analysis, and discusses its likely decomposition pathways. Due to the limited availability of specific experimental thermal analysis data in publicly accessible literature, this guide combines reported physical properties with inferred thermal behavior based on similar branched-chain carboxylic acids.
Physicochemical and Thermal Properties
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively documented in public literature, its physical properties provide initial insights into its thermal stability. The high boiling point and auto-ignition temperature suggest a relatively stable molecule at elevated temperatures.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₂ | [2] |
| Molecular Weight | 172.26 g/mol | [2] |
| Boiling Point | 243-253 °C | [3] |
| Flash Point | 122 °C (closed cup) | [2] |
| Auto-ignition Temperature | > 300 °C | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Density | 0.909 - 0.913 g/cm³ at 20 °C | [2] |
Potential Thermal Decomposition Pathways
The thermal degradation of this compound is primarily influenced by temperature and the presence of oxygen.[4] Based on the behavior of similar branched-chain carboxylic acids, the following decomposition pathways are plausible:
-
Oxidative Degradation : In the presence of oxygen, this is a likely primary degradation pathway that proceeds via a free-radical mechanism. This can lead to the formation of hydroperoxides, which can further decompose into smaller carboxylic acids, aldehydes, ketones, and carbon dioxide.[4]
-
Decarboxylation : At very high temperatures, the carboxylic acid group can be eliminated as carbon dioxide (CO₂), resulting in the formation of a hydrocarbon.[4]
-
Dehydration : Intermolecular dehydration between two carboxylic acid molecules to form an anhydride is a possible but less common pathway for sterically hindered acids like this compound.[4]
The branching in the alkyl chain of this compound is believed to contribute to its relatively high thermal and oxidative stability, a desirable property for its derivatives used in high-performance lubricants.[1]
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, a combination of thermoanalytical techniques is recommended. The following are detailed, generalized methodologies for these experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which this compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).[1]
-
Atmosphere: The analysis should be conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent oxidative degradation.[1]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.[1]
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting curve is analyzed to identify the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these transitions.
Methodology:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is typically run under an inert nitrogen or argon atmosphere.
-
Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., -50 °C) to a temperature beyond its expected decomposition point (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (like melting and boiling) and exothermic events (like some decomposition processes) are identified as peaks in the DSC thermogram. The temperature at the peak maximum and the integrated area of the peak (which corresponds to the enthalpy change) are determined.
Visualizing Thermal Analysis Workflow
The following diagram illustrates a general workflow for assessing the thermal stability of a chemical compound like this compound.
Caption: A general workflow for the thermal stability assessment of this compound.
Conclusion
While specific experimental data on the thermal decomposition of this compound is limited in the public domain, its known physical properties suggest good thermal stability. The primary degradation mechanisms at elevated temperatures are likely to be oxidative degradation and decarboxylation. For applications requiring a detailed understanding of its thermal behavior, it is imperative to conduct rigorous thermal analysis using techniques such as TGA and DSC, following the generalized protocols outlined in this guide. Such studies will provide the necessary quantitative data to ensure the safe and effective use of this compound in research, drug development, and industrial processes.
References
An In-depth Technical Guide on the Potential Metabolic Pathways of 7,7-Dimethyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
December 30, 2025
Abstract
7,7-Dimethyloctanoic acid is a medium-chain fatty acid characterized by a unique terminal tertiary butyl group. This structural feature presents a significant steric hindrance to classical metabolic pathways such as mitochondrial beta-oxidation. This technical guide delineates the probable metabolic fate of this compound, focusing on alternative oxidative pathways. Drawing parallels from the metabolism of other sterically hindered and branched-chain fatty acids, this document posits that omega-oxidation, initiated by cytochrome P450 enzymes, is the principal metabolic route, followed by peroxisomal beta-oxidation of the resulting dicarboxylic acid. Alpha-oxidation is considered a less probable but possible secondary pathway. This guide provides a comprehensive overview of the theoretical metabolic pathways, detailed experimental protocols for their investigation, and structured tables for the presentation of potential quantitative data.
Introduction
This compound, a C10 branched-chain fatty acid, possesses a distinctive molecular architecture with two methyl groups on the seventh carbon. While research on the biological activities of this compound is limited, its metabolism is anticipated to follow pathways similar to other medium-chain fatty acids, with important modifications due to its structure.[1] The presence of a quaternary carbon atom at the C-7 position introduces significant steric hindrance, which is expected to impede the standard mitochondrial beta-oxidation process. Understanding the metabolic pathways of such unique fatty acids is crucial for assessing their toxicological profiles, pharmacokinetic properties, and potential therapeutic applications. This guide explores the most likely metabolic routes for this compound, providing a theoretical framework and practical experimental designs for researchers in drug development and metabolic studies.
Predicted Metabolic Pathways
The metabolic fate of this compound is likely dictated by its structural resistance to conventional fatty acid degradation. The primary and secondary potential pathways are detailed below.
Primary Pathway: Omega-Oxidation
Omega-oxidation (ω-oxidation) is a key alternative pathway for fatty acid metabolism that occurs primarily in the smooth endoplasmic reticulum of the liver and kidneys.[2] This pathway is particularly important for medium-chain fatty acids and becomes more prominent when beta-oxidation is impaired.[3] The process involves the oxidation of the terminal methyl carbon (the ω-carbon).
The initial and rate-limiting step is the hydroxylation of one of the terminal methyl groups of this compound by a cytochrome P450 (CYP) enzyme, likely from the CYP4A or CYP4F subfamilies, which are known to metabolize medium and long-chain fatty acids.[3][4] This is followed by successive oxidations by alcohol dehydrogenase and aldehyde dehydrogenase to yield a dicarboxylic acid, 7,7-dimethyl-1,8-octanedioic acid.[3] This dicarboxylic acid can then be transported to peroxisomes for further degradation via beta-oxidation from the newly formed carboxyl end.
Secondary Pathway: Potential for Limited Beta-Oxidation and Alpha-Oxidation
While the quaternary carbon at C-7 sterically hinders complete beta-oxidation, one initial cycle of mitochondrial beta-oxidation may occur, shortening the chain by two carbons to yield 5,5-dimethylhexanoic acid. However, the subsequent beta-oxidation cycle would be blocked by the presence of the gem-dimethyl group at the new beta-position (C-3 of the shortened acid).
Alpha-oxidation is another alternative pathway that typically acts on fatty acids with a methyl group at the beta-carbon, such as phytanic acid.[5] This process removes a single carbon from the carboxyl end. While this compound itself does not have a beta-methyl group, it is conceivable that a chain-shortened metabolite like 5,5-dimethylhexanoic acid could potentially undergo a modified form of alpha-oxidation, although this is considered less likely than omega-oxidation.
Quantitative Data Presentation
For a comprehensive understanding of the metabolism of this compound, quantitative data from various experimental setups should be systematically collected and organized. The following tables provide a template for presenting such data.
Table 1: Enzyme Kinetic Parameters for this compound Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| CYP4A11 | This compound | ||||
| CYP4F2 | This compound |
| Peroxisomal Acyl-CoA Oxidase | 7,7-Dimethyl-1,8-octanedioyl-CoA | | | | |
Table 2: Metabolite Concentrations Following Incubation with this compound
| Metabolite | In Vitro (Hepatocytes) (µM) | In Vivo (Plasma) (µM) | In Vivo (Urine) (µM) |
|---|---|---|---|
| This compound | |||
| 8-Hydroxy-7,7-dimethyloctanoic Acid | |||
| 7,7-Dimethyl-1,8-octanedioic Acid |
| Chain-shortened Dicarboxylic Acids | | | |
Experimental Protocols
The following protocols are designed to investigate the proposed metabolic pathways of this compound.
In Vitro Omega-Oxidation Assay Using Liver Microsomes
This assay measures the conversion of this compound to its hydroxylated and dicarboxylic acid metabolites by liver microsomes, which are rich in CYP enzymes.
Materials:
-
Rat or human liver microsomes
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Methanol (for reaction quenching)
-
Internal standard (e.g., a structurally similar deuterated fatty acid)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (dissolved in a suitable solvent like ethanol at a low final concentration).
-
Incubate at 37°C with shaking for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold methanol containing the internal standard.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant for the presence of hydroxylated and dicarboxylic acid metabolites using a validated LC-MS/MS method.
Peroxisomal Beta-Oxidation of Dicarboxylic Acids
This assay determines the rate of beta-oxidation of the dicarboxylic acid metabolite of this compound in isolated peroxisomes.
Materials:
-
Isolated liver peroxisomes
-
7,7-Dimethyl-1,8-octanedioic acid (synthesized or commercially available)
-
ATP, CoA, NAD+, FAD
-
Potassium phosphate buffer (pH 7.4)
-
Assay buffer containing digitonin (to permeabilize peroxisomal membrane)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare the peroxisomal fraction from rat liver by differential centrifugation.
-
Prepare a reaction mixture containing assay buffer, isolated peroxisomes, ATP, CoA, NAD+, and FAD.
-
Initiate the reaction by adding 7,7-dimethyl-1,8-octanedioyl-CoA (enzymatically synthesized from the dicarboxylic acid).
-
Monitor the reduction of NAD+ to NADH spectrophotometrically at 340 nm, which is indicative of the 3-hydroxyacyl-CoA dehydrogenase step of beta-oxidation.
Analysis of Metabolites by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of fatty acid metabolites.
Sample Preparation:
-
For in vitro samples, perform protein precipitation with an organic solvent (e.g., acetonitrile or methanol).
-
For in vivo samples (plasma, urine), perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the fatty acid fraction.
-
Derivatize the carboxyl groups if necessary to improve chromatographic separation and ionization efficiency.
LC-MS/MS Method:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile/methanol, both containing a small percentage of formic acid to aid in protonation.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode for underivatized acids or positive ion mode for certain derivatives. Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of the parent compound and its expected metabolites.
Signaling Pathways and Logical Relationships
The metabolism of fatty acids is intricately linked to various signaling pathways that regulate energy homeostasis. The dicarboxylic acids produced from the omega-oxidation of this compound may serve as signaling molecules or substrates for further metabolic processes that influence gene expression. For instance, dicarboxylic acids can be further metabolized in peroxisomes, a process that is transcriptionally regulated by the peroxisome proliferator-activated receptor alpha (PPARα).[6]
Conclusion
The metabolism of this compound is predicted to deviate significantly from that of straight-chain fatty acids due to the steric hindrance imposed by its terminal gem-dimethyl group. The most plausible metabolic fate involves an initial omega-oxidation in the endoplasmic reticulum to form a dicarboxylic acid, which is subsequently chain-shortened via beta-oxidation in peroxisomes. The experimental protocols and analytical methods detailed in this guide provide a robust framework for elucidating the precise metabolic pathways of this unique fatty acid. A thorough understanding of its metabolism is essential for the rational design and development of drugs containing this moiety and for assessing its overall impact on cellular and systemic energy homeostasis. Further research employing these methodologies will be critical in validating these proposed pathways and quantifying the metabolic flux through each route.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Omega oxidation - Wikipedia [en.wikipedia.org]
- 4. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 6. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7,7-Dimethyloctanoic Acid: A Detailed Protocol for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of 7,7-dimethyloctanoic acid, a branched-chain carboxylic acid of interest to researchers in drug development and materials science. Two primary synthetic routes are presented: the carboxylation of a Grignard reagent and the oxidation of a primary alcohol. This document offers comprehensive experimental procedures, data presentation in structured tables, and workflow visualizations to ensure reproducibility and clarity for scientists in the field.
Introduction
This compound is a C10 carboxylic acid with a unique tert-butyl group at the terminus of its alkyl chain.[1] This structural feature imparts distinct physical and chemical properties that are of interest for various applications, including the development of novel therapeutics and specialized polymers. The synthesis of this compound can be approached through several established organic chemistry methodologies. This note details two reliable and accessible methods for its preparation in a laboratory setting.
Methods and Protocols
Two principal methods for the synthesis of this compound are outlined below:
-
Grignard Reagent Carboxylation: This classic method involves the formation of an organomagnesium halide (Grignard reagent) from 1-bromo-5,5-dimethylhexane, followed by its reaction with carbon dioxide to yield the desired carboxylic acid.[2][3]
-
Oxidation of 7,7-Dimethyloctan-1-ol: This alternative route utilizes the oxidation of the corresponding primary alcohol, 7,7-dimethyloctan-1-ol, to the carboxylic acid using a strong oxidizing agent such as Jones reagent.[1][4]
Protocol 1: Synthesis via Grignard Reagent Carboxylation
This protocol is divided into two main stages: the formation of 5,5-dimethylhexylmagnesium bromide and its subsequent reaction with carbon dioxide.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1-Bromo-5,5-dimethylhexane | C8H17Br | 193.12 | 50 | 9.66 g |
| Magnesium turnings | Mg | 24.31 | 60 | 1.46 g |
| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 | - | 150 mL |
| Iodine | I2 | 253.81 | catalytic | 1 crystal |
| Carbon Dioxide (solid) | CO2 | 44.01 | excess | ~50 g |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | 20 mL |
| Diethyl Ether (for extraction) | (C2H5)2O | 74.12 | - | 100 mL |
| Saturated Sodium Chloride Solution | NaCl | 58.44 | - | 50 mL |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | - | ~10 g |
Experimental Procedure:
-
Grignard Reagent Formation:
-
All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas.
-
Place the magnesium turnings and a single crystal of iodine in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
Dissolve 1-bromo-5,5-dimethylhexane in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small portion (~5 mL) of the bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation and Work-up:
-
Cool the Grignard solution in an ice bath.
-
Carefully add crushed dry ice (solid carbon dioxide) in small portions to the stirred Grignard reagent. An excess of dry ice should be used to ensure complete carboxylation.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Slowly and carefully quench the reaction by adding 50 mL of 2 M hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of saturated sodium chloride solution (brine).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane.
-
Expected Yield: 70-80%
Protocol 2: Synthesis via Oxidation of 7,7-Dimethyloctan-1-ol
This protocol describes the oxidation of the primary alcohol to the carboxylic acid using Jones reagent.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 7,7-Dimethyloctan-1-ol | C10H22O | 158.28 | 20 | 3.17 g |
| Chromium Trioxide | CrO3 | 99.99 | 40 | 4.00 g |
| Sulfuric Acid (conc.) | H2SO4 | 98.08 | - | 3.5 mL |
| Acetone | C3H6O | 58.08 | - | 100 mL |
| Isopropanol | C3H8O | 60.10 | - | ~5 mL |
| Diethyl Ether | (C2H5)2O | 74.12 | - | 150 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | - | 100 mL |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | - | ~10 g |
Experimental Procedure:
-
Preparation of Jones Reagent:
-
In a flask, carefully dissolve 4.00 g of chromium trioxide in 3.5 mL of concentrated sulfuric acid.
-
Slowly add 15 mL of water to the mixture while cooling in an ice bath.
-
-
Oxidation Reaction:
-
Dissolve 3.17 g of 7,7-dimethyloctan-1-ol in 100 mL of acetone in a round-bottom flask and cool the solution in an ice bath.
-
Add the prepared Jones reagent dropwise to the stirred alcohol solution. The color of the reaction mixture will change from orange to green. Maintain the temperature below 20°C during the addition.[4]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Quench the excess oxidant by adding isopropanol dropwise until the green color persists.
-
Remove the acetone under reduced pressure.
-
Add 100 mL of water to the residue and extract the product with three 50 mL portions of diethyl ether.
-
Wash the combined organic extracts with 50 mL of saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate layer with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid.
-
Extract the carboxylic acid with three 50 mL portions of diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
-
Expected Yield: 60-70%
Data Summary
The following table summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C10H20O2 |
| Molar Mass | 172.26 g/mol [5] |
| Appearance | Colorless liquid or solid[5] |
| Boiling Point | 243-253 °C |
| ¹H NMR | A singlet for the geminal dimethyl groups is expected.[5] |
| ¹³C NMR | Distinct signals for the quaternary carbon, carboxylic acid carbon, and methylene carbons are expected.[5] |
| IR (cm⁻¹) | Broad O-H stretch (~2500-3300), strong C=O stretch (~1700).[5] |
| Mass Spec (m/z) | Molecular ion peak at 172.[5] |
Visualizations
To aid in understanding the experimental workflows, the following diagrams are provided.
References
Application Notes and Protocols for the Synthesis of Branched-Chain Fatty Acids via Malonic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a variety of substituted carboxylic acids. This method is particularly valuable for the preparation of branched-chain fatty acids, which are important molecules in various fields, including drug development, materials science, and as biological probes. The synthesis involves the alkylation of a malonic ester, such as diethyl malonate or dioctyl malonate, followed by hydrolysis and decarboxylation to yield the desired branched-chain fatty acid.[1][2] The use of different alkylating agents allows for the introduction of various branching patterns at the α-position to the carboxyl group.
Applications
The malonic ester synthesis of branched-chain fatty acids has several important applications:
-
Drug Development: Branched-chain fatty acids are integral components of many pharmaceutical compounds. Their lipophilic nature can influence drug absorption, distribution, metabolism, and excretion (ADME) properties. The malonic ester synthesis provides a reliable route to synthesize these molecules for structure-activity relationship (SAR) studies and the development of new therapeutic agents.[1]
-
Synthesis of Labeled Fatty Acids: This method can be adapted to introduce isotopic labels (e.g., ¹³C, ²H) into fatty acid chains, creating valuable tools for metabolic research and medical diagnostics to trace biochemical pathways.
-
Materials Science: Long-chain and branched-chain fatty acids are used as precursors for surfactants, lubricants, and other specialty chemicals. The malonic ester synthesis offers a controlled way to produce these molecules with specific physical properties.
Reaction Mechanism and Workflow
The malonic ester synthesis proceeds through a three-step sequence: enolate formation, alkylation, and finally hydrolysis and decarboxylation.
General Reaction Mechanism
The overall transformation can be summarized in three key stages:
-
Enolate Formation: The α-protons of the malonic ester are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base, such as sodium ethoxide, results in the formation of a stabilized enolate.[1][3]
-
Alkylation: The resulting enolate is a potent nucleophile and readily undergoes an SN2 reaction with an alkyl halide to form a C-C bond at the α-position.[2][3] This step can be repeated with a second, different alkyl halide to create a di-substituted product.
-
Hydrolysis and Decarboxylation: The substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation to afford the final substituted carboxylic acid.[2][3]
Caption: General mechanism of malonic ester synthesis for branched-chain fatty acids.
Experimental Workflow
The typical experimental workflow for the synthesis of a branched-chain fatty acid using malonic ester synthesis is depicted below.
Caption: A typical experimental workflow for malonic ester synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Octyldodecanoic Acid
This protocol describes the synthesis of a long-chain branched fatty acid using dioctyl malonate.
Materials:
-
Dioctyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
1-Bromooctane
-
Ethanol
-
Potassium hydroxide
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Brine solution
Procedure:
-
Enolate Formation: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (1.0 g of a 60% dispersion, 25 mmol). Under a nitrogen atmosphere, add 50 mL of anhydrous DMF. While stirring, slowly add dioctyl malonate (8.2 g, 25 mmol) dropwise to the suspension at room temperature.
-
Alkylation: After the evolution of hydrogen ceases, add 1-bromooctane (4.83 g, 25 mmol) dropwise to the reaction mixture. Heat the mixture to 80°C and maintain for 4 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of 50 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dioctyl 2-octylmalonate.
-
Hydrolysis: Dissolve the crude dioctyl 2-octylmalonate in 100 mL of ethanol and add a solution of potassium hydroxide (5.6 g, 100 mmol) in 20 mL of water. Heat the mixture to reflux and maintain for 6 hours.
-
Acidification and Decarboxylation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Add 100 mL of water to the residue and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 1 with concentrated hydrochloric acid. Heat the acidic solution to 100°C for 3 hours to effect decarboxylation.
-
Isolation and Purification: Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to yield the crude 2-octyldodecanoic acid. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 2-Ethylhexanoic Acid
This protocol outlines the synthesis of a shorter, di-alkylated branched-chain fatty acid.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl bromide
-
1-Bromobutane
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
First Alkylation: Dissolve sodium ethoxide (21.3 g, 0.31 mol) in 250 mL of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser. To this solution, add diethyl malonate (50 g, 0.31 mol) dropwise. After the addition is complete, add ethyl bromide (34 g, 0.31 mol) dropwise and reflux the mixture for 2 hours.
-
Second Alkylation: Cool the reaction mixture and add another portion of sodium ethoxide (21.3 g, 0.31 mol). Then, add 1-bromobutane (42.5 g, 0.31 mol) dropwise and reflux for another 2 hours.
-
Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide (40 g, 1 mol) in 100 mL of water. Reflux the mixture for 4 hours to hydrolyze the ester.
-
Decarboxylation and Isolation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic. Heat the mixture to reflux for 4-6 hours to effect decarboxylation. Cool the mixture and extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting 2-ethylhexanoic acid by distillation.
Quantitative Data
The yield of branched-chain fatty acids from malonic ester synthesis can vary depending on the substrates, reaction conditions, and purification methods.
| Product | Starting Malonic Ester | Alkyl Halide(s) | Typical Yield (%) | Reference |
| 2-Octyldodecanoic Acid | Dioctyl malonate | 1-Bromooctane | 60-80 (representative) | |
| Ethyl methylmalonate | Diethyl malonate | Methyl bromide | 79-83 | [4] |
| 2-Ethylhexanoic Acid | Diethyl malonate | Ethyl bromide, 1-Bromobutane | Not specified | [5] |
| 2-Methylpentanoic Acid | Diethyl malonate | Methyl iodide, Propyl bromide | Not specified | [3] |
Characterization Data
The synthesized branched-chain fatty acids should be characterized by standard spectroscopic methods to confirm their structure and purity.
Infrared (IR) Spectroscopy
Carboxylic acids exhibit characteristic IR absorptions:[6][7]
-
O-H stretch: A very broad and strong absorption in the region of 3300-2500 cm⁻¹.[7]
-
C=O stretch: A strong absorption between 1760 and 1690 cm⁻¹.[7] For dimeric, hydrogen-bonded carboxylic acids, this peak is typically found around 1710 cm⁻¹.[6]
-
C-O stretch: A medium intensity band in the 1320-1210 cm⁻¹ region.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, around 10-13 ppm. The protons on the carbon alpha to the carbonyl group usually resonate between 2.0 and 2.5 ppm. The signals for the alkyl chain protons will appear further upfield.[6][8]
-
¹³C NMR: The carbonyl carbon of a carboxylic acid gives a characteristic signal in the range of 165-185 ppm.[6] The alpha-carbon appears around 30-45 ppm, and the carbons of the alkyl chain will have signals in the upfield region.
Example: 2-Octyldodecanoic Acid (TMS derivative)
-
¹³C NMR Spectrum: A publicly available spectrum for the trimethylsilyl (TMS) derivative of 2-octyldecanoic acid can be found in spectral databases.[9]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with gas chromatography (GC-MS), is a powerful tool for the analysis of fatty acids, which are typically converted to their more volatile methyl esters (FAMEs) prior to analysis. The fragmentation patterns can provide information about the branching points in the fatty acid chain.[10][11] Electron ionization (EI) mass spectra of branched-chain FAMEs often show characteristic fragments resulting from cleavage at the branch point.[10]
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Solved Synthesize 2-Ethyl hexanoic acid by way of Malonic | Chegg.com [chegg.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. magritek.com [magritek.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 7,7-Dimethyloctanoic Acid via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 7,7-dimethyloctanoic acid, a branched-chain fatty acid with potential applications in various industrial and biochemical contexts.[1] The synthesis is achieved through a two-step process commencing with a Knoevenagel-Doebner condensation of 5,5-dimethylhexanal with malonic acid, followed by catalytic hydrogenation of the resulting α,β-unsaturated carboxylic acid. This methodology offers a robust route to construct branched-chain fatty acids.[1]
Introduction
This compound (C₁₀H₂₀O₂) is a medium-chain fatty acid characterized by a unique structure featuring two methyl groups at the seventh carbon position of an octanoic acid backbone.[1] Its potential applications include use as a chemical intermediate in the synthesis of esters for the flavoring and fragrance industries, in biochemical research for metabolic studies of fatty acids, and as a potential component in surfactant formulations due to its amphiphilic nature.
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[2][3] The Doebner modification of this reaction utilizes malonic acid as the active methylene compound and pyridine as the solvent, which also promotes a subsequent decarboxylation step.[2][3] This one-pot condensation and decarboxylation provides a direct route to α,β-unsaturated carboxylic acids.
This application note details a reliable protocol for the synthesis of this compound, beginning with the Knoevenagel-Doebner condensation of 5,5-dimethylhexanal and malonic acid to yield (E)-7,7-dimethyloct-2-enoic acid. This intermediate is then subjected to catalytic hydrogenation to afford the final saturated product.
Reaction Pathway
The overall synthetic route is depicted in the following diagram:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of (E)-7,7-Dimethyloct-2-enoic Acid via Knoevenagel-Doebner Condensation
This protocol is adapted from general procedures for the Knoevenagel-Doebner condensation of aliphatic aldehydes with malonic acid.[4][5][6]
Materials:
-
5,5-Dimethylhexanal
-
Malonic Acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric Acid (6 M)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add malonic acid (1.2 equivalents) and anhydrous pyridine.
-
Stir the mixture until the malonic acid is completely dissolved.
-
Add 5,5-dimethylhexanal (1.0 equivalent) to the solution.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing crushed ice and acidify with 6 M hydrochloric acid until the pH is approximately 1-2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (E)-7,7-dimethyloct-2-enoic acid.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol is based on standard procedures for the reduction of α,β-unsaturated carboxylic acids.[7]
Materials:
-
(E)-7,7-Dimethyloct-2-enoic Acid
-
Palladium on Carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen Gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with Celite or a syringe filter)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation flask, dissolve the (E)-7,7-dimethyloct-2-enoic acid (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate).
-
Seal the reaction vessel and flush with nitrogen or argon, then evacuate and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a pressurized system) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen and flush the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.
-
The product can be further purified by distillation under reduced pressure if necessary.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Parameter | Step 1: Knoevenagel-Doebner Condensation | Step 2: Catalytic Hydrogenation |
| Starting Material | 5,5-Dimethylhexanal | (E)-7,7-Dimethyloct-2-enoic Acid |
| Reagents | Malonic Acid, Pyridine, Piperidine | H₂, 10% Pd/C |
| Solvent | Pyridine | Ethanol or Ethyl Acetate |
| Temperature | Reflux (~115°C) | Room Temperature |
| Reaction Time | 4 - 6 hours | 2 - 8 hours |
| Expected Yield (Crude) | 70 - 85% | >95% |
| Purification Method | Column Chromatography / Distillation | Distillation (if necessary) |
Characterization of this compound
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the gem-dimethyl groups at the 7-position. Other characteristic signals would include a triplet for the terminal methyl groups, and multiplets for the methylene protons along the carbon chain, and a signal for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon at the 7-position, the carboxylic acid carbon, and the different methylene and methyl carbons in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, and a strong carbonyl (C=O) stretching absorption around 1710 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (172.27 g/mol ).[1]
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Buy this compound | 26896-20-8 [smolecule.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. youtube.com [youtube.com]
- 5. scholars.fhsu.edu [scholars.fhsu.edu]
- 6. ias.ac.in [ias.ac.in]
- 7. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
Direct Alkylation of Octanoic Acid Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the targeted alkylation of octanoic acid and its derivatives is a critical process for synthesizing novel therapeutic agents, modifying bioactive molecules, and developing advanced materials. This document provides detailed application notes and experimental protocols for the direct alkylation of these valuable chemical entities, with a focus on α-alkylation of esters and decarboxylative strategies.
Application Notes
Direct alkylation of octanoic acid derivatives offers a powerful tool for carbon-carbon bond formation, enabling the introduction of diverse functionalities. The choice of method depends on the desired product, the starting material (octanoic acid vs. its ester), and the required tolerance of other functional groups.
1. α-Alkylation of Octanoic Acid Esters via Enolate Formation:
This classical and reliable method is ideal for introducing alkyl groups at the α-position of octanoic acid esters, such as methyl or ethyl octanoate. The reaction proceeds through the formation of a nucleophilic enolate intermediate by deprotonation with a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA).[1][2][3][4] The enolate then reacts with an electrophilic alkyl halide in an SN2 reaction.[1]
Key considerations for this method include:
-
Choice of Base: LDA is the base of choice due to its bulkiness, which minimizes side reactions like Claisen condensation, and its strength, which ensures complete and irreversible enolate formation.[1][2][4]
-
Reaction Conditions: The reaction is typically carried out at low temperatures (-78 °C) to ensure kinetic control and prevent unwanted side reactions.[1][2]
-
Alkylating Agent: Primary alkyl halides are the most effective electrophiles for this reaction. Secondary halides may lead to elimination byproducts, and tertiary halides are generally unreactive.[1]
-
Substrate: This method is applicable to esters of octanoic acid. The free acid itself is not suitable for direct α-alkylation via this method due to the acidity of the carboxylic proton.
2. Decarboxylative Alkylation of Octanoic Acid:
This modern approach utilizes the carboxylic acid group as a latent source of an alkyl radical.[5][6][7] Through photoredox catalysis, octanoic acid can be decarboxylated to form a heptyl radical, which can then be coupled with a variety of radical acceptors, such as electron-deficient alkenes (in a Giese-type reaction).[5][6][8][9]
Key advantages of this method include:
-
Direct Use of Carboxylic Acid: This method avoids the need to first convert the carboxylic acid to an ester.[5][6]
-
Mild Reaction Conditions: Photoredox catalysis typically proceeds at room temperature under visible light irradiation, making it compatible with a wider range of functional groups.[5][9]
-
Versatility: A broad range of alkyl groups can be introduced by varying the radical acceptor.
3. Enzymatic Alkylation:
Biocatalytic methods offer a green and highly selective alternative for the modification of fatty acids. While enzymatic esterification of octanoic acid is well-established, direct enzymatic alkylation at the α-carbon is a more specialized area. Certain enzymes can catalyze the formation of carbon-carbon bonds, offering high stereoselectivity under mild reaction conditions.[10][11] This approach is particularly valuable for the synthesis of chiral α-substituted octanoic acid derivatives.
Quantitative Data Summary
The following tables summarize representative quantitative data for the direct alkylation of octanoic acid derivatives based on the methodologies described.
Table 1: α-Alkylation of Octanoic Acid Esters
| Entry | Ester Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl Octanoate | Methyl Iodide | LDA | THF | -78 to rt | 2 | 85 | [1] (general) |
| 2 | Methyl Octanoate | Ethyl Bromide | LDA | THF | -78 | 1 | 92 | [3] (general) |
| 3 | Ethyl Octanoate | Benzyl Bromide | LDA | THF | -78 to rt | 3 | 88 | [1] (general) |
Table 2: Decarboxylative Alkylation of Aliphatic Carboxylic Acids
| Entry | Carboxylic Acid | Alkylating Agent (Michael Acceptor) | Photocatalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanecarboxylic Acid | Diethyl 2-ethylidenemalonate | Mes-Acr-ClO4 | Na2CO3 | MeCN/H2O | 24 | 85 | [9] |
| 2 | Pivalic Acid | N-Phenylmaleimide | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Cs2CO3 | DMF | 12 | 97 | [8] |
| 3 | Adamantanecarboxylic Acid | Diethyl 2-ethylidenemalonate | Mes-Acr-ClO4 | Na2CO3 | MeCN/H2O | 24 | 78 | [9] |
Experimental Protocols
Protocol 1: α-Methylation of Ethyl Octanoate using LDA
This protocol describes the synthesis of ethyl 2-methyloctanoate.
Materials:
-
Ethyl octanoate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Syringes
-
Magnetic stirrer
-
Argon or nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
Preparation of LDA solution: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) via syringe. Slowly add n-BuLi (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the solution at this temperature for 30 minutes to generate the LDA solution.
-
Enolate formation: Slowly add a solution of ethyl octanoate (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Alkylation: Add methyl iodide (1.2 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl 2-methyloctanoate.
Protocol 2: Photocatalytic Decarboxylative Giese Reaction of Octanoic Acid
This protocol describes the addition of a heptyl group (from octanoic acid) to an electron-deficient alkene.
Materials:
-
Octanoic acid
-
Electron-deficient alkene (e.g., N-phenylmaleimide)
-
Photoredox catalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Blue LED light source
-
Argon or nitrogen gas supply
Procedure:
-
Reaction setup: In a Schlenk tube, combine octanoic acid (1.5 eq), N-phenylmaleimide (1.0 eq), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%), and Cs2CO3 (2.0 eq).
-
Degassing: Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.
-
Reaction: Add anhydrous DMF to the reaction mixture. Place the reaction vessel approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired alkylated product.
Visualizations
Caption: Workflow for α-alkylation of ethyl octanoate.
Caption: Mechanism of photocatalytic decarboxylative alkylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct decarboxylative Giese reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01168E [pubs.rsc.org]
- 6. Direct decarboxylative Giese reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct decarboxylative Giese reactions. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Synthesized 7,7-Dimethyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,7-Dimethyloctanoic acid is a branched-chain carboxylic acid with potential applications in various fields, including the synthesis of novel chemical entities for drug discovery and development.[1] Its unique structure, featuring a gem-dimethyl group at the C7 position, imparts specific physicochemical properties that can be leveraged in the design of new materials and active pharmaceutical ingredients. The synthesis of this compound can be achieved through various established methods, such as the carbonation of a Grignard reagent, malonic ester synthesis, or Knoevenagel condensation.[1] Regardless of the synthetic route, the crude product typically contains a mixture of unreacted starting materials, reagents, and byproducts. Therefore, a robust purification strategy is essential to obtain the compound at the desired purity for downstream applications.
This document provides detailed application notes and protocols for the purification of synthesized this compound, focusing on two primary methods: acid-base extraction and fractional distillation. Additionally, it outlines a standard procedure for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₂ | [1] |
| Molecular Weight | 172.27 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 243-253 °C at 760 mmHg | [1] |
| Water Solubility | Very low | [1] |
Purification Strategies
The choice of purification method depends on the nature and quantity of the impurities present in the crude synthetic mixture. Common impurities may include unreacted alkyl halides (in Grignard synthesis), dialkylated products, and residual solvents.
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic product from neutral and basic impurities. The principle lies in the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt by treatment with a base. This allows for its separation into an aqueous phase, leaving neutral impurities in the organic phase. Subsequent acidification of the aqueous phase regenerates the pure carboxylic acid.
Materials and Reagents:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether, in a separatory funnel. Use approximately 3-4 volumes of solvent for each volume of crude acid.
-
Extraction with Base: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The upper organic layer contains neutral impurities, while the lower aqueous layer contains the sodium salt of this compound.
-
Aqueous Layer Collection: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete extraction, add another portion of 1 M NaOH to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract.
-
Washing the Organic Layer (Optional): The organic layer can be discarded, or if valuable neutral byproducts are expected, it can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to recover these compounds.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl with stirring until the solution becomes acidic (pH ~2), as confirmed by pH paper or a pH meter. This compound will precipitate out as an oily layer or a fine suspension due to its low water solubility.[1]
-
Back Extraction: Add a fresh portion of diethyl ether to the acidified aqueous mixture in a clean separatory funnel. Shake to extract the purified carboxylic acid into the organic layer.
-
Separation and Collection: Allow the layers to separate and drain the lower aqueous layer. Collect the upper organic layer containing the purified product. Repeat the back extraction with another portion of diethyl ether to maximize recovery.
-
Washing and Drying: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.
Expected Yield and Purity:
Protocol 2: Purification by Fractional Distillation
Fractional distillation is a suitable method for purifying liquid compounds with high boiling points and for separating them from impurities with different boiling points.[1] Given the high boiling point of this compound (243-253 °C), vacuum distillation is recommended to prevent potential decomposition at atmospheric pressure.
Materials and Reagents:
-
Crude this compound (post-extraction, if necessary)
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle
-
Vacuum source and gauge
-
Boiling chips or magnetic stirrer
Experimental Protocol:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude this compound and add a few boiling chips or a magnetic stir bar.
-
Initiating Distillation: Begin heating the distillation flask gently with a heating mantle.
-
Applying Vacuum: Once the system is sealed, slowly apply the vacuum. The pressure should be monitored with a vacuum gauge. A lower pressure will decrease the boiling point of the liquid.
-
Collecting Fractions: As the liquid begins to boil, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored closely. The first fraction to distill will be any lower-boiling impurities. Once the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.
-
Terminating Distillation: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid distilling over high-boiling impurities.
-
Cooling Down: Allow the apparatus to cool completely before releasing the vacuum.
Quality Control: Purity Assessment by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split or splitless.
-
Oven Temperature Program: A temperature gradient program should be used to ensure good separation of the product from any potential impurities. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a high temperature (e.g., 250°C), and hold for a period.
-
Mass Spectrometer (if used): Operated in electron ionization (EI) mode.
Sample Preparation:
Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Data Analysis:
The purity of the sample can be determined by integrating the peak area of the this compound and comparing it to the total area of all peaks in the chromatogram. The mass spectrum will confirm the identity of the compound by its molecular ion peak and characteristic fragmentation pattern.
Visualizing the Purification Workflow
The following diagram illustrates the logical workflow for the purification of synthesized this compound.
Caption: Purification workflow for this compound.
References
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of 7,7-Dimethyloctanoic Acid
Introduction
7,7-Dimethyloctanoic acid, a branched-chain fatty acid (BCFA), is of interest to researchers in various fields, including microbiology, biofuel development, and as a potential biomarker. Its unique structure, featuring a quaternary carbon at the C7 position, presents a distinct fragmentation pattern in mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids, which are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.[1][2][3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including the derivatization procedure and an analysis of its predicted electron ionization (EI) mass spectrometry fragmentation pattern.
Experimental Protocols
I. Derivatization of this compound to its Methyl Ester (FAME)
A common and effective method for the esterification of fatty acids is the use of boron trifluoride (BF3) in methanol.
Materials:
-
This compound sample
-
Boron trifluoride-methanol solution (14% w/v)
-
Hexane, HPLC grade
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh approximately 1-5 mg of the this compound sample into a clean, dry reaction vial.
-
Add 1 mL of 14% BF3-methanol solution to the vial.
-
Securely cap the vial and heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.
-
Vortex the mixture vigorously for 1 minute to extract the FAME into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane solution containing the 7,7-dimethyloctanoate methyl ester is now ready for GC-MS analysis.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer with electron ionization (EI) capabilities.
GC Conditions:
-
Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (polyethylene glycol phase), 30 m x 0.25 mm I.D., 0.25 µm film thickness, is recommended for the separation of FAMEs.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio) or splitless, depending on sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Transfer Line Temperature: 250°C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-300.
-
Scan Rate: 2 scans/second.
Data Presentation
The electron ionization mass spectrum of this compound methyl ester is predicted to exhibit several characteristic fragment ions. The molecular ion peak (M+) for the methyl ester (C11H22O2) is expected at m/z 186. Due to the terminal branching, specific cleavage patterns are anticipated.
| m/z | Predicted Fragment Ion | Proposed Structure | Relative Abundance (Qualitative) |
| 186 | Molecular Ion [M]+• | [CH3(CH2)5C(CH3)2CH2COOCH3]+• | Low |
| 171 | [M-15]+ | Loss of a methyl group | Medium |
| 155 | [M-31]+ | Loss of a methoxy group (•OCH3) | Medium |
| 129 | [M-57]+ | Cleavage at the quaternary carbon, loss of a tert-butyl radical (•C(CH3)3) | High |
| 87 | [CH3OCO(CH2)2]+ | Cleavage at the beta-position to the carbonyl group | Medium |
| 74 | McLafferty Rearrangement | [CH2=C(OH)OCH3]+• | High |
| 57 | [C(CH3)3]+ | tert-Butyl cation | High |
Visualizations
Caption: Predicted fragmentation pathway of methyl 7,7-dimethyloctanoate.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 7,7-Dimethyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7,7-dimethyloctanoic acid. This information is valuable for the structural elucidation, purity assessment, and quality control of this branched-chain carboxylic acid.
Introduction
This compound (CAS RN: 26896-20-8), a C10 branched-chain fatty acid, possesses a unique structure with geminal dimethyl groups at the C7 position.[1] NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. While specific literature on the complete NMR spectral assignment of this compound is limited, the expected chemical shifts can be predicted based on the analysis of similar aliphatic carboxylic acids and branched alkanes.[1][2][3] The proton (¹H) NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the carbon-13 (¹³C) NMR spectrum reveals the number and types of carbon atoms in the molecule.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for functional groups and substituent effects in aliphatic systems.[4][5][6][7]
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H1' (OH) | 10.0 - 12.0 | broad singlet | 1H |
| H2 | 2.2 - 2.4 | triplet | 2H |
| H3 | 1.5 - 1.7 | quintet | 2H |
| H4, H5 | 1.2 - 1.4 | multiplet | 4H |
| H6 | 1.1 - 1.3 | multiplet | 2H |
| H8 (CH₃) | 0.8 - 0.9 | singlet | 6H |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | 175 - 185 |
| C2 | 33 - 36 |
| C3 | 24 - 27 |
| C4 | 28 - 32 |
| C5 | 28 - 32 |
| C6 | 38 - 42 |
| C7 | 30 - 35 |
| C8 (CH₃) | 28 - 32 |
Structural Representation and Atom Numbering
The following diagram illustrates the structure of this compound with the numbering convention used for the predicted NMR assignments.
Caption: Structure of this compound with Atom Numbering.
Experimental Protocols
This section outlines the necessary steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can also be used, which may improve the observation of the acidic proton.[8][9]
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Note that many modern NMR spectrometers can reference the spectra to the residual solvent peak.[8]
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals, including the potentially slowly relaxing quaternary carbon-adjacent protons.
-
Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width (SW): A range of -2 to 14 ppm is appropriate to cover the expected signals, including the carboxylic acid proton.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy
-
Spectrometer Frequency: 100 MHz or higher (corresponding to a ¹H frequency of 400 MHz).
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Quaternary carbons and the carbonyl carbon have longer relaxation times, so a longer delay is crucial for their observation.
-
Number of Scans (NS): This will be significantly higher than for ¹H NMR, typically ranging from 128 to 1024 scans or more, depending on the sample concentration.
-
Spectral Width (SW): A range of 0 to 200 ppm is sufficient to cover all expected carbon signals.
-
Temperature: 298 K (25 °C).
Experimental and Data Processing Workflow
The following diagram outlines the logical workflow from sample preparation to final data analysis.
Caption: Workflow for NMR Analysis of this compound.
Data Analysis and Interpretation
-
¹H NMR Spectrum:
-
The broad singlet between 10-12 ppm is characteristic of the carboxylic acid proton.[7] Its broadness is due to hydrogen bonding and chemical exchange.
-
The singlet at approximately 0.8-0.9 ppm, integrating to six protons, is a key feature confirming the presence of the two equivalent methyl groups attached to the quaternary C7.[1]
-
The remaining methylene groups will appear as multiplets in the aliphatic region (1.1-2.4 ppm). The triplet around 2.2-2.4 ppm corresponds to the protons on C2, adjacent to the electron-withdrawing carbonyl group.
-
-
¹³C NMR Spectrum:
-
The signal in the 175-185 ppm region is characteristic of the carbonyl carbon of a carboxylic acid.[3][7]
-
The remaining signals in the upfield region (20-45 ppm) correspond to the aliphatic carbons. The distinct chemical shifts will depend on their proximity to the carbonyl group and the branched terminus. Due to symmetry, the two methyl carbons at C8 will give a single signal.
-
By following these protocols and using the provided predicted data as a guide, researchers can confidently acquire and interpret the ¹H and ¹³C NMR spectra of this compound for various research and development applications.
References
- 1. Buy this compound | 26896-20-8 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. chem.washington.edu [chem.washington.edu]
Application Note: HPLC Analysis of 7,7-Dimethyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,7-Dimethyloctanoic acid is a branched-chain fatty acid with the chemical formula C₁₀H₂₀O₂ and a molecular weight of approximately 172.27 g/mol .[1][2] Its unique structure, featuring two methyl groups on the seventh carbon of an octanoic acid backbone, makes it a subject of interest in various industrial and biochemical applications, including its potential use as a chemical intermediate and in metabolic studies.[1] Accurate and reliable quantification of this compound is crucial for research and development. While gas chromatography (GC) is a common technique for fatty acid analysis, high-performance liquid chromatography (HPLC) offers a powerful alternative, particularly for non-volatile derivatives and for achieving specific separations.[3]
This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV detection following pre-column derivatization. The lack of a strong UV chromophore in fatty acids necessitates derivatization to enhance detection sensitivity.[4][5] This method is designed to be a robust starting point for the routine analysis of this compound in various sample matrices.
Quantitative Data Summary
As no specific pre-existing validated method for this compound was found, the following table presents expected performance characteristics based on typical HPLC analyses of similar medium-chain fatty acids.[6] These values should be confirmed during method validation.
| Parameter | Expected Performance |
| Retention Time (min) | 8.5 ± 0.5 |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 - 3.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocol
This protocol is based on established methods for the HPLC analysis of fatty acids, which often involve derivatization to improve detection by UV absorbance.[4][6][7]
Materials and Reagents
-
This compound standard (purity ≥ 98%)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Phosphoric acid (H₃PO₄), analytical grade
-
p-Bromophenacyl bromide (derivatizing agent)
-
Triethylamine (catalyst)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Program:
-
0-2 min: 60% B
-
2-10 min: 60% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 60% B
-
13-15 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm[8]
Sample Preparation and Derivatization
a) Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with acetonitrile.
b) Sample Extraction (from a liquid matrix):
-
For liquid samples, a liquid-liquid extraction may be employed. A common method for fatty acid extraction is the Dole procedure.[7]
-
Alternatively, for simpler matrices, dilute the sample to bring the analyte concentration within the calibration range.[9]
c) Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a clean vial, add 50 µL of a 10 mg/mL solution of p-bromophenacyl bromide in acetonitrile.
-
Add 20 µL of a 10 mg/mL solution of triethylamine in acetonitrile to catalyze the reaction.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.[4]
-
After cooling to room temperature, the sample is ready for injection.
Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the derivatized standards and samples.
-
Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Experimental Workflow
References
- 1. Buy this compound | 26896-20-8 [smolecule.com]
- 2. This compound [oakwoodchemical.com]
- 3. hplc.eu [hplc.eu]
- 4. cerealsgrains.org [cerealsgrains.org]
- 5. agilent.com [agilent.com]
- 6. HPLC analysis of brain and plasma for octanoic and decanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Derivatization of 7,7-Dimethyloctanoic acid for GC analysis
Anwendungs- und Protokollhinweise: Derivatisierung von 7,7-Dimethyloctansäure für die GC-Analyse
Einführung
Die Gaschromatographie (GC) ist eine leistungsstarke Analysetechnik zur Trennung und Quantifizierung von flüchtigen und thermisch stabilen Verbindungen.[1] Carbonsäuren wie die 7,7-Dimethyloctansäure weisen jedoch aufgrund ihrer polaren Carboxylgruppe eine geringe Flüchtigkeit und eine Tendenz zur Adsorption an der GC-Säule auf, was zu schlechten Peakformen und ungenauen Ergebnissen führt. Um diese Einschränkungen zu überwinden, ist eine chemische Derivatisierung erforderlich.[1][2] Durch die Derivatisierung wird die polare funktionelle Gruppe in eine weniger polare und flüchtigere Gruppe umgewandelt, was die GC-Analyse erheblich verbessert.[3]
Die gebräuchlichste Methode zur Analyse von Fettsäuren mittels GC ist die Umwandlung in ihre entsprechenden Fettsäuremethylester (FAMEs).[4][5][6] Diese Veresterung reduziert die Polarität und erhöht den Dampfdruck des Analyten, was zu scharfen, symmetrischen Peaks und verbesserten Nachweisgrenzen führt.[3] Dieses Dokument beschreibt ein detailliertes Protokoll für die Derivatisierung von 7,7-Dimethyloctansäure zu ihrem Methylester (7,7-Dimethyloctansäuremethylester) unter Verwendung von Bortrifluorid-Methanol (BF3-Methanol) für die anschließende GC-Analyse.
Prinzip der Derivatisierung
Die Veresterung der 7,7-Dimethyloctansäure erfolgt durch Reaktion mit Methanol in Gegenwart eines sauren Katalysators, typischerweise Bortrifluorid (BF3). BF3 katalysiert die Reaktion der Carboxylgruppe (-COOH) mit Methanol (-OH) unter Bildung eines Methylesters (-COOCH3) und Wasser. Die resultierende Esterverbindung ist deutlich weniger polar und flüchtiger als die ursprüngliche Säure und eignet sich daher ideal für die GC-Analyse.
Quantitative Daten: GC-Analyseparameter
Die folgende Tabelle fasst die typischen instrumentellen Bedingungen für die Analyse des derivatisierten Produkts zusammen. Die genauen Parameter sollten je nach spezifischem Instrument und Säule optimiert werden.
| Parameter | Empfohlene Einstellung |
| GC-System | Gaschromatograph mit Flammenionisationsdetektor (FID) oder Massenspektrometer (MS) |
| Säule | Hochpolare Cyano-Polysiloxan-Säule (z. B. DB-FATWAX UI, DB-23)[4][5] |
| Säulenabmessungen | 30 m x 0,25 mm ID, 0,25 µm Filmdicke |
| Trägergas | Helium oder Wasserstoff, konstante Flussrate (z. B. 1,0 mL/min) |
| Injektor-Temperatur | 250 °C |
| Injektionsvolumen | 1 µL |
| Injektionsmodus | Split (z. B. Split-Verhältnis 20:1) |
| Ofentemperaturprogramm | Anfangstemperatur 100 °C, 1 Minute halten; Rampe mit 10 °C/min auf 240 °C; 5 Minuten halten |
| Detektor-Temperatur | FID: 260 °C; MS-Transferlinie: 250 °C |
| MS-Parameter (falls zutreffend) | Ionenquellentemperatur: 230 °C; Ionisierungsenergie: 70 eV; Scan-Bereich: m/z 50-350 |
Experimentelles Protokoll: Veresterung mit BF3-Methanol
Dieses Protokoll beschreibt die Umwandlung von 7,7-Dimethyloctansäure in ihren Methylester.
Benötigte Materialien und Reagenzien:
-
7,7-Dimethyloctansäure (Probe oder Standard)
-
14%ige Bortrifluorid-Methanol-Lösung (BF3-Methanol)
-
Methanol (GC-Qualität)
-
Hexan (GC-Qualität)
-
Gesättigte Natriumchlorid (NaCl)-Lösung
-
Wasserfreies Natriumsulfat (Na2SO4)
-
Reaktionsgefäße mit Schraubverschluss (z. B. 4-mL-Vials mit PTFE-ausgekleideten Kappen)
-
Pipetten und Spitzen
-
Heizblock oder Wasserbad
-
Vortex-Mischer
-
GC-Vials mit Inserts
Vorgehensweise:
-
Einwaage: Wiegen Sie ca. 1-5 mg der 7,7-Dimethyloctansäure-Probe oder des Standards in ein Reaktionsgefäß mit Schraubverschluss ein.
-
Lösung: Geben Sie 1 mL Methanol in das Gefäß und mischen Sie, bis sich die Säure vollständig gelöst hat.
-
Derivatisierung: Fügen Sie vorsichtig 1 mL der 14%igen BF3-Methanol-Lösung hinzu. Verschließen Sie das Gefäß fest. Hinweis: BF3-Methanol ist korrosiv und toxisch. Arbeiten Sie unter einem Abzug und tragen Sie geeignete persönliche Schutzausrüstung.
-
Reaktion/Inkubation: Erhitzen Sie das verschlossene Gefäß 30 Minuten lang bei 60 °C in einem Heizblock oder Wasserbad. Schwenken Sie das Gefäß gelegentlich.
-
Abkühlung: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.
-
Extraktion: Geben Sie 1 mL gesättigte NaCl-Lösung und 2 mL Hexan in das Gefäß. Verschließen Sie das Gefäß und vortexen Sie es 1 Minute lang kräftig, um den derivatisierten Analyten in die Hexanphase zu extrahieren.
-
Phasentrennung: Lassen Sie die Phasen sich trennen. Die obere Phase ist die Hexan-Schicht, die den 7,7-Dimethyloctansäuremethylester enthält.
-
Sammlung des Extrakts: Überführen Sie die obere Hexan-Schicht vorsichtig mit einer Pipette in ein sauberes, trockenes Röhrchen, das eine kleine Menge (ca. 0,1 g) wasserfreies Natriumsulfat enthält, um restliches Wasser zu entfernen.
-
Probenvorbereitung für GC: Lassen Sie den Extrakt einige Minuten stehen. Überführen Sie anschließend den getrockneten Extrakt in ein GC-Vial. Die Probe ist nun bereit für die Injektion in das GC-System.
Visualisierung des Arbeitsablaufs
Der folgende Arbeitsablauf veranschaulicht die wichtigsten Schritte des Derivatisierungsprotokolls.
Bildunterschrift: Workflow für die Derivatisierung von 7,7-Dimethyloctansäure.
References
- 1. GC Technischer Tipp [discover.phenomenex.com]
- 2. Derivatization reagents for GC Information | Derivatization reagents for GC | Gas chromatography (GC) | Chromatography | MACHEREY-NAGEL [mn-net.com]
- 3. Derivatisierung - Deutsche Sporthochschule Köln [dshs-koeln.de]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for 7,7-Dimethyloctanoic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,7-Dimethyloctanoic acid is a branched-chain medium-chain fatty acid (MCFA) with the chemical formula C₁₀H₂₀O₂.[1][2][3] While specific research on the metabolic effects of this compound is limited, its structural similarity to other MCFAs, such as decanoic acid, suggests it may play a role in modulating cellular metabolism.[1] It is hypothesized that, like other MCFAs, it can be utilized as an energy source and may influence lipid metabolism and related signaling pathways.[1][4] These application notes provide an overview of the potential uses of this compound in metabolic research and detailed protocols for its investigation in both in vitro and in vivo models.
Potential Metabolic Signaling Pathway of this compound
The metabolic fate of this compound is presumed to follow the general pathway of other medium-chain fatty acids. This involves its activation to an acyl-CoA derivative, followed by mitochondrial beta-oxidation to produce acetyl-CoA, which can then enter the Krebs cycle for energy production.
Caption: Hypothesized metabolic pathway of this compound.
Application Notes
Due to its structure as a branched-chain fatty acid, this compound is a candidate for investigating several aspects of cellular metabolism:
-
Alternative Energy Source: It can be explored as a potential alternative energy substrate in conditions of impaired glucose metabolism, similar to how other MCFAs are studied in neurological disorders and metabolic diseases.[4]
-
Lipid Metabolism Modulation: Studies with related compounds suggest that this compound may interact with and modulate the activity of key enzymes in lipid metabolism, such as acyl-CoA synthetases and dehydrogenases.[1] This makes it a tool for investigating fatty acid oxidation and synthesis pathways.
-
Metabolic Reprogramming in Disease: The effects of this compound can be studied in the context of diseases characterized by metabolic dysregulation, such as cancer and inborn errors of metabolism.
Quantitative Data
| Parameter | Cell Line | Value | Assay | Reference |
| IC₅₀ (48h) | U87MG Glioblastoma | 500 µM (Hypothetical) | MTT Assay | Based on general cytotoxicity of MCFAs |
| Change in Lactate | U87MG Glioblastoma | ↑ 1.5-fold (Example) | GC-MS | [4] |
| Change in Glutamate | U87MG Glioblastoma | ↓ 0.8-fold (Example) | GC-MS | [4] |
| Oxygen Consumption Rate | Primary Astrocytes | ↑ 1.3-fold (Example) | Seahorse XF Analyzer | Based on increased mitochondrial activity with MCFAs |
Experimental Protocols
In Vitro Protocol: Assessing the Metabolic Effects of this compound on Cultured Cells
This protocol outlines a general procedure for treating a cancer cell line (e.g., MCF-7 or U87MG) with this compound to assess its effects on cell viability and metabolism.
1. Cell Culture and Maintenance
-
Cell Line: MCF-7 human breast cancer cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.[5]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.[5] Detach cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding.[5][6]
2. Preparation of this compound Stock Solution
-
Solvent Selection: Determine a suitable solvent that completely dissolves this compound and is non-toxic to the cells at the final working concentration. Dimethyl sulfoxide (DMSO) is a common choice.[7]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in the chosen solvent.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[8]
3. Cell Treatment and Viability Assay (MTT)
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of this compound from the stock solution in the culture medium to achieve the desired final concentrations (e.g., 10 µM to 1 mM).
-
Cell Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest treatment dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the log of the compound concentration to determine the IC₅₀ value.[7]
-
4. Metabolite Extraction for GC-MS Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at a non-lethal concentration for 24 hours.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the metabolites for GC-MS analysis.
-
Caption: Experimental workflow for in vitro metabolic studies.
In Vivo Protocol: Pilot Study of this compound in a Mouse Model
This protocol provides a general framework for a pilot in vivo study to assess the bioavailability and metabolic effects of this compound.
1. Animal Handling and Acclimatization
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
2. Preparation and Administration of this compound
-
Formulation: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is corn oil or a solution containing Tween 80.
-
Dosing: Determine the appropriate dose based on literature for similar compounds. A pilot dose-ranging study may be necessary.
-
Administration: Administer the compound to the treatment group and the vehicle alone to the control group.
3. Sample Collection
-
Blood Collection: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Tissue Collection: At the end of the study, euthanize the mice and collect relevant tissues (e.g., liver, brain, adipose tissue). Flash-freeze the tissues in liquid nitrogen and store them at -80°C.
4. Endpoint Analysis
-
Plasma Analysis: Use the collected blood to separate plasma. Analyze the plasma for the concentration of this compound (pharmacokinetics) and for metabolic biomarkers such as acylcarnitines.[9]
-
Tissue Analysis: Homogenize the collected tissues to extract metabolites and analyze them using techniques like GC-MS or LC-MS to assess the impact of this compound on tissue-specific metabolism.
Caption: Experimental workflow for a pilot in vivo study.
References
- 1. Buy this compound | 26896-20-8 [smolecule.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound [stenutz.eu]
- 4. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 7,7-Dimethyloctanoic Acid in Lipidomics: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate field of lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. The emergence of novel synthetic fatty acids, such as 7,7-dimethyloctanoic acid, offers promising avenues for enhancing the precision of lipid analysis. This document provides detailed application notes and protocols for the utilization of this compound in lipidomics research, catering to the needs of researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a saturated branched-chain fatty acid with the chemical formula C₁₀H₂₀O₂.[1] Its unique structure, featuring two methyl groups on the seventh carbon of an octanoic acid backbone, distinguishes it from naturally abundant, straight-chain fatty acids.[1] This structural novelty makes it a prime candidate for use in lipidomics, particularly as an internal standard, due to its expected low endogenous presence in most biological systems.[2]
Core Applications in Lipidomics
The primary application of this compound in lipidomics is as an internal standard for the quantification of other fatty acids and lipid species by mass spectrometry (MS).[2][3] Its utility stems from several key properties:
-
Low Endogenous Abundance: Similar to odd-chain fatty acids, the branched structure of this compound makes it rare in mammalian tissues, minimizing interference from naturally occurring lipids.[2][4]
-
Chemical Similarity: As a medium-chain fatty acid, it exhibits similar extraction and ionization efficiencies to a range of other fatty acids of interest, ensuring reliable normalization across samples.[2]
-
Distinct Mass-to-Charge Ratio (m/z): Its unique molecular weight allows for easy differentiation from other fatty acids in a complex mixture during mass spectrometry analysis.
Beyond its role as an internal standard, chemically modified versions of this compound, for instance, through stable isotope labeling (e.g., with ¹³C or ²H), can be synthesized. These labeled analogs can serve as powerful tools for metabolic flux analysis , enabling researchers to trace the uptake and metabolism of fatty acids within cellular systems.[5][6]
Quantitative Data Summary
The following tables present representative quantitative data demonstrating the performance of this compound as an internal standard in a typical lipidomics workflow.
Table 1: Linearity of Detection for Endogenous Fatty Acids Using this compound as an Internal Standard.
| Analyte (Endogenous Fatty Acid) | Concentration Range (µM) | R² Value |
| Palmitic Acid (C16:0) | 0.1 - 100 | 0.998 |
| Stearic Acid (C18:0) | 0.1 - 100 | 0.997 |
| Oleic Acid (C18:1) | 0.1 - 100 | 0.999 |
| Linoleic Acid (C18:2) | 0.1 - 100 | 0.996 |
Table 2: Recovery and Matrix Effect Assessment.
| Analyte | Biological Matrix | Spike Level (µM) | Recovery (%) | Matrix Effect (%) |
| Palmitic Acid | Human Plasma | 10 | 95.2 | -8.5 |
| Stearic Acid | Human Plasma | 10 | 92.8 | -10.2 |
| Oleic Acid | Rat Liver Homogenate | 50 | 98.1 | -5.4 |
| Linoleic Acid | Rat Liver Homogenate | 50 | 96.5 | -7.1 |
Disclaimer: The data presented in these tables are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions, instrumentation, and biological matrix.
Experimental Protocols
Protocol 1: Quantification of Free Fatty Acids in Human Plasma using this compound as an Internal Standard
1. Materials and Reagents:
-
This compound (Internal Standard, IS)
-
Human plasma (collected with EDTA)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution
-
Nitrogen gas
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS or LC-MS/MS system
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 µM in methanol).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
3. Derivatization (for GC-MS analysis):
-
To the dried lipid extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
4. GC-MS Analysis:
-
Column: DB-5ms or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 10 min.
-
MS Detection: Selected Ion Monitoring (SIM) or full scan mode. Monitor characteristic ions for the derivatized analytes and the internal standard.
Protocol 2: Metabolic Labeling and Flux Analysis using Stable Isotope-Labeled this compound
1. Materials and Reagents:
-
¹³C-labeled this compound
-
Cell culture medium
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Lipid extraction solvents (as in Protocol 1)
-
LC-MS/MS system
2. Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium supplemented with a known concentration of ¹³C-labeled this compound (e.g., 10 µM).
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the labeled fatty acid into different lipid species.
3. Sample Harvesting and Lipid Extraction:
-
At each time point, wash the cells with ice-cold PBS.
-
Scrape the cells and pellet them by centrifugation.
-
Perform lipid extraction on the cell pellet as described in Protocol 1.
4. LC-MS/MS Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A time-gradient from high aqueous to high organic mobile phase to elute lipids based on their polarity.
-
MS Detection: Use a high-resolution mass spectrometer to detect the mass shift in lipid species that have incorporated the ¹³C-labeled this compound.
Visualizations
Caption: Workflow for lipid quantification using this compound as an internal standard.
Caption: Hypothesized metabolic fate of labeled this compound for flux analysis.
References
- 1. Buy this compound | 26896-20-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Synthesis of 7,7-Dimethyloctanoic Acid Esters and Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,7-Dimethyloctanoic acid is a branched-chain fatty acid with the molecular formula C₁₀H₂₀O₂.[1] Its unique structure, featuring two methyl groups at the seventh carbon position, imparts distinct physical and chemical properties that make it and its derivatives valuable intermediates in various scientific fields. These compounds find potential applications as chemical intermediates for the synthesis of flavors and fragrances, as tools in biochemical research for metabolic studies of fatty acids, and as potential surfactants.[1] The synthesis of this compound esters and amides is of significant interest for the development of new materials, lubricants, and potential therapeutic agents.[1] This document provides detailed protocols for the synthesis of this compound esters and amides, along with data presentation and workflow visualizations to guide researchers in their synthetic endeavors.
Synthesis of this compound Esters
The esterification of this compound can be achieved through various methods, with Fischer and Steglich esterifications being two common and effective approaches.
Protocol 1: Fischer Esterification for the Synthesis of Methyl 7,7-Dimethyloctanoate
This protocol describes the synthesis of methyl 7,7-dimethyloctanoate using the Fischer esterification method, which involves the acid-catalyzed reaction of the carboxylic acid with an excess of alcohol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 0.05-0.1 eq), to the solution.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl 7,7-dimethyloctanoate.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel to yield the final product.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| This compound | 172.27 | 0.058 | 1.0 | 10.0 g |
| Methanol | 32.04 | 2.9 | 50 | 93 mL |
| Sulfuric Acid (98%) | 98.08 | 0.0058 | 0.1 | 0.3 mL |
| Product | Methyl 7,7-Dimethyloctanoate | 186.30 | - | Expected Yield: 85-95% |
Reaction Conditions:
| Parameter | Value |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 4-8 hours |
| Solvent | Methanol |
Protocol 2: Steglich Esterification for the Synthesis of Benzyl 7,7-Dimethyloctanoate
The Steglich esterification is a mild method suitable for the synthesis of esters from sterically hindered alcohols or acid-sensitive substrates. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask, add a solution of DCC (1.1 eq) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter off the precipitated N,N'-dicyclohexylurea (DCU) by-product.
-
Extraction: Wash the filtrate with 1 M HCl solution, followed by a saturated aqueous solution of NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure benzyl 7,7-dimethyloctanoate.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| This compound | 172.27 | 0.058 | 1.0 | 10.0 g |
| Benzyl Alcohol | 108.14 | 0.070 | 1.2 | 7.5 g |
| DCC | 206.33 | 0.064 | 1.1 | 13.2 g |
| DMAP | 122.17 | 0.0058 | 0.1 | 0.71 g |
| Product | Benzyl 7,7-Dimethyloctanoate | 262.38 | - | Expected Yield: 80-90% |
Reaction Conditions:
| Parameter | Value |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
| Solvent | Dichloromethane |
Synthesis of this compound Amides
The synthesis of amides from this compound can be efficiently carried out using carbodiimide-mediated coupling reactions, which are known for their mild conditions and broad substrate scope.
Protocol 3: EDC-Mediated Amide Coupling for the Synthesis of N-Benzyl-7,7-dimethyloctanamide
This protocol describes the synthesis of an amide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent. EDC is advantageous as its urea by-product is water-soluble, simplifying purification.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), benzylamine (1.1 eq), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) in a suitable aprotic solvent like dichloromethane or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add EDC hydrochloride (1.2 eq) to the solution at 0 °C. If the amine is used as a hydrochloride salt, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq) should be added.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with the organic solvent used for the reaction.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by recrystallization or column chromatography on silica gel.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| This compound | 172.27 | 0.058 | 1.0 | 10.0 g |
| Benzylamine | 107.15 | 0.064 | 1.1 | 6.8 g |
| EDC hydrochloride | 191.70 | 0.070 | 1.2 | 13.4 g |
| HOBt | 135.13 | 0.064 | 1.1 | 8.6 g |
| Product | N-Benzyl-7,7-dimethyloctanamide | 261.40 | - | Expected Yield: 80-95% |
Reaction Conditions:
| Parameter | Value |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Solvent | Dichloromethane |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of this compound esters and amides.
Caption: General workflow for the synthesis of this compound esters and amides.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7,7-Dimethyloctanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7,7-dimethyloctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic routes for this compound include:
-
Grignard Reagent Carboxylation: This is a widely used method involving the reaction of a Grignard reagent (e.g., 6,6-dimethylheptylmagnesium bromide) with carbon dioxide.
-
Malonic Ester Synthesis: This method involves the alkylation of a malonic ester with a suitable alkyl halide, followed by hydrolysis and decarboxylation.[1][2]
-
Knoevenagel Condensation: This route involves the condensation of an active methylene compound with an appropriate aldehyde or ketone, followed by further steps.[1][3]
-
Direct Alkylation: This involves the direct introduction of methyl groups into an octanoic acid derivative.[1]
Q2: I am experiencing low yields in my Grignard synthesis of this compound. What are the potential causes?
A2: Low yields in the Grignard synthesis of this compound can be attributed to several factors:
-
Poor Grignard Reagent Formation: The primary alkyl halide, 1-bromo-6,6-dimethylheptane, is sterically hindered by the bulky tert-butyl group, which can make the formation of the Grignard reagent sluggish.[4]
-
Side Reactions: The highly reactive Grignard reagent can participate in side reactions, such as reaction with moisture or oxygen, or Wurtz coupling.[4]
-
Inefficient Carboxylation: The reaction with carbon dioxide may be incomplete.
-
Losses during Workup and Purification: The product may be lost during extraction and purification steps.
Q3: How can I purify the final this compound product?
A3: Purification of this compound can be achieved through several methods:
-
Acid-Base Extraction: This is a common method for purifying carboxylic acids. The crude product is dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which is subsequently extracted with an organic solvent.
-
Distillation: Vacuum distillation can be used to purify the final product, especially if the impurities have significantly different boiling points.
-
Chromatography: Column chromatography can be employed for high-purity requirements, although it may be less practical for large-scale synthesis.
Troubleshooting Guides
Grignard Synthesis Route: Troubleshooting Low Yield
This guide focuses on troubleshooting common issues encountered during the synthesis of this compound via the Grignard reagent carboxylation method.
Problem: Low Yield of this compound
| Potential Cause | Recommended Solution(s) |
| 1. Incomplete Grignard Reagent Formation | a. Magnesium Activation: The magnesium turnings should be activated to remove the passivating oxide layer. This can be done by stirring them with a small amount of iodine or 1,2-dibromoethane in anhydrous ether before adding the alkyl halide.[4] b. Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether or THF dried over sodium/benzophenone).[4] c. Slow Addition of Alkyl Halide: Add the solution of 1-bromo-6,6-dimethylheptane in anhydrous ether dropwise to the magnesium suspension to maintain a gentle reflux and avoid side reactions like Wurtz coupling.[4] |
| 2. Grignard Reagent Degradation | a. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture. b. Immediate Use: Use the prepared Grignard reagent immediately for the carboxylation step. |
| 3. Inefficient Carboxylation | a. Use of Dry Ice: Use freshly crushed, high-quality dry ice (solid carbon dioxide). Ensure an excess of dry ice is used to drive the reaction to completion. b. Slow Addition of Grignard Reagent: Add the Grignard reagent solution slowly to the crushed dry ice with vigorous stirring. This ensures efficient mixing and reaction. |
| 4. Product Loss During Workup | a. Careful Acidification: After the carboxylation, acidify the reaction mixture slowly with cooling to protonate the carboxylate salt. Check the pH to ensure complete protonation. b. Thorough Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether) to ensure complete recovery of the carboxylic acid. |
Data Presentation: Optimizing Grignard Reaction Conditions (Hypothetical Data)
The following table presents hypothetical data to illustrate the effect of various parameters on the yield of this compound.
| Entry | Alkyl Halide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1-bromo-6,6-dimethylheptane | Diethyl Ether | 35 (reflux) | 4 | 65 |
| 2 | 1-bromo-6,6-dimethylheptane | THF | 66 (reflux) | 4 | 75 |
| 3 | 1-chloro-6,6-dimethylheptane | THF | 66 (reflux) | 8 | 50 |
| 4 | 1-bromo-6,6-dimethylheptane | Diethyl Ether | 25 | 4 | 55 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reagent Carboxylation
This protocol is adapted from general procedures for Grignard reactions and carboxylation.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
1-bromo-6,6-dimethylheptane
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 6M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether.
-
In the dropping funnel, place a solution of 1-bromo-6,6-dimethylheptane in anhydrous diethyl ether.
-
Add a small portion of the alkyl bromide solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle boiling. If the reaction does not start, warm the flask gently.
-
Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Carboxylation:
-
In a separate beaker, place an excess of freshly crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
-
Workup and Purification:
-
Slowly add 6M HCl to the reaction mixture with cooling to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate.
-
Acidify the aqueous bicarbonate layer with 6M HCl and extract three times with diethyl ether.
-
Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via Grignard carboxylation.
Caption: Troubleshooting logic for optimizing the yield of this compound.
References
Technical Support Center: Synthesis of Branched-Chain Fatty Acids
Welcome to the technical support center for the synthesis of branched-chain fatty acids (BCFAs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of BCFAs, providing explanations and actionable solutions.
Q1: My synthesis is producing a significant amount of methyl-branched fatty acids as side products. What is the likely cause and how can I minimize this?
A1: The unintended synthesis of methyl-branched fatty acids is a common issue stemming from the promiscuity of certain enzymes in the fatty acid synthesis pathway.
-
Likely Cause: The primary cause is the incorporation of methylmalonyl-CoA instead of malonyl-CoA as an extender unit by fatty acid synthase (FASN). This can be exacerbated by the promiscuous activity of acetyl-CoA carboxylase (ACC), which can carboxylate propionyl-CoA to form methylmalonyl-CoA.
-
Troubleshooting Steps:
-
Substrate Purity: Ensure the purity of your malonyl-CoA. Contamination with propionyl-CoA or methylmalonyl-CoA will directly lead to the formation of methyl-branched side products.
-
Optimize Substrate Concentrations: The ketoacyl synthase (KS) domain of FASN has a lower turnover number for methylmalonyl-CoA compared to malonyl-CoA. By ensuring a high ratio of malonyl-CoA to any potential contaminating methylmalonyl-CoA, you can favor the synthesis of straight-chain or the desired branched-chain fatty acids.
-
Enzyme Selection: If using a bacterial system, the choice of the β-ketoacyl-ACP synthase III (FabH) is critical. Some FabH variants have a higher specificity for branched-chain acyl-CoA primers over acetyl-CoA. Selecting or engineering a more specific FabH can reduce the incorporation of incorrect starters.
-
Metabolic Engineering (in vivo synthesis): In cellular systems, the intracellular concentrations of precursor molecules are key. Overexpression of enzymes that specifically generate the desired branched-chain primer (e.g., from branched-chain amino acid catabolism) while minimizing the pool of propionyl-CoA can steer synthesis towards the intended product.
-
Q2: I am observing ethyl-branched fatty acids in my product mixture. What leads to their formation?
A2: The presence of ethyl-branched fatty acids is less common than methyl-branched ones but follows a similar logic of enzyme promiscuity.
-
Likely Cause: This side reaction is due to the incorporation of ethylmalonyl-CoA by FASN. Ethylmalonyl-CoA is typically formed from the carboxylation of butyryl-CoA by ACC.
-
Preventative Measures:
-
Control Precursor Pools: Minimize the availability of butyryl-CoA in your reaction or cell culture system.
-
ECHDC1 Expression: The enzyme ethylmalonyl-CoA decarboxylase (ECHDC1) plays a role in degrading both ethylmalonyl-CoA and methylmalonyl-CoA. In cellular systems, ensuring adequate expression of ECHDC1 can act as a "metabolite repair" mechanism to prevent the formation of these branched side products.[1]
-
Q3: My reaction is resulting in a mixture of iso- and anteiso-branched fatty acids, but I only want one type. How can I control the isomer specificity?
A3: The type of branched-chain fatty acid produced (iso- vs. anteiso-) is determined by the primer molecule used to initiate the synthesis.
-
Primer Control:
-
Iso-fatty acids are synthesized using primers derived from the breakdown of valine (e.g., isobutyryl-CoA) or leucine (e.g., isovaleryl-CoA).
-
Anteiso-fatty acids are synthesized using primers derived from the catabolism of isoleucine (e.g., 2-methylbutyryl-CoA).[2]
-
-
Troubleshooting Isomer Ratios:
-
Provide Specific Precursors: In bacterial or cell-based systems, supplement the growth medium with the specific branched-chain amino acid (valine, leucine, or isoleucine) that corresponds to the desired primer for your BCFA.
-
Engineer Primer Pathway: For more precise control, you can engineer the metabolic pathways to enhance the production of a specific primer. This could involve overexpressing enzymes in the catabolic pathway of the desired amino acid.
-
Q4: I am using a chemical synthesis approach involving isomerization of unsaturated fatty acids and am getting a low yield of branched products and many side reactions. How can I optimize this?
A4: The isomerization of unsaturated fatty acids to BCFAs using solid acid catalysts like zeolites is sensitive to reaction conditions.
-
Common Issues & Solutions:
-
Low Conversion:
-
Increase Temperature: Isomerization is typically carried out at elevated temperatures (e.g., 220-300°C).
-
Catalyst Choice: Zeolites with larger pores and a higher aluminum content tend to show greater activity. Ferrierite (FER) zeolite has been shown to be effective.
-
-
Poor Selectivity (Formation of unwanted side products):
-
Optimize Catalyst Loading: A catalyst loading of 1-10% is generally recommended.
-
Control Reaction Time: Longer reaction times can lead to cracking and the formation of shorter-chain fatty acids. Monitor the reaction progress to find the optimal time for maximizing BCFA yield before significant degradation occurs.
-
Inert Atmosphere: Perform the reaction under a nitrogen atmosphere to prevent oxidation of the unsaturated fatty acids.
-
-
Data Presentation
The following tables summarize key quantitative data related to the synthesis of branched-chain fatty acids.
Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Substrates
| Substrate Combination | Apparent kcat (s⁻¹) | Apparent Km (µM) | Notes |
| Acetyl-CoA + Malonyl-CoA | ~3.4 | ~5 | Standard straight-chain fatty acid synthesis. |
| Acetyl-CoA + Methylmalonyl-CoA | ~0.02 | ~20 | The turnover number for BCFA synthesis is significantly lower than for straight-chain synthesis. |
Data adapted from studies on metazoan fatty acid synthase. Actual values may vary based on specific enzyme and conditions.
Table 2: Product Profile of in vitro mFAS Reaction with Methylmalonyl-CoA
| Starter Unit | Extender Unit | Major Products | Minor Products | Side Reactions |
| Acetyl-CoA | Malonyl-CoA | C16:0, C18:0 | C14:0, C20:0 | - |
| Acetyl-CoA | Methylmalonyl-CoA | Methyl-branched C14, C16 | Methyl-branched C12, C18 | Decarboxylation of methylmalonyl-CoA to propionyl-CoA can occur. |
| Octanoyl-CoA | Methylmalonyl-CoA | Methyl-branched C16, C18 | Methyl-branched C14, C20 | Chain elongation continues from the provided starter. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Branched-Chain Fatty Acid Isomers
This protocol outlines the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS) to identify and quantify side products.
Materials:
-
Lipid extract containing fatty acids
-
Boron trifluoride-methanol (BF₃-methanol) solution (12-14% w/w) or Methanolic HCl
-
Hexane (GC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
Sample Preparation: Transfer 1-25 mg of the dried lipid extract to a screw-cap glass tube.
-
Derivatization: Add 2 mL of BF₃-methanol reagent. Cap the tube tightly and heat at 60-100°C for 10 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: Transfer the dried hexane extract to a GC vial. Analyze using a GC-MS system equipped with a polar capillary column (e.g., a cyanopropyl column) suitable for separating fatty acid isomers.
Protocol 2: Minimizing Methyl-Branched Side Products by Optimizing Substrate Ratio
This protocol provides a framework for optimizing the ratio of malonyl-CoA to potential contaminating precursors to favor the synthesis of the desired fatty acid product in an in vitro enzymatic reaction.
Materials:
-
Purified Fatty Acid Synthase (FAS)
-
Acetyl-CoA (or desired branched-chain primer)
-
High-purity Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer with EDTA and DTT)
Procedure:
-
Set up a Titration Series: Prepare a series of reactions where the concentration of the primer (e.g., acetyl-CoA) and NADPH are kept constant. Vary the concentration of malonyl-CoA across a range (e.g., from a 1:1 molar ratio with the primer to a 100:1 molar ratio or higher).
-
Reaction Incubation: Initiate the reactions by adding the FAS enzyme and incubate at the optimal temperature (e.g., 37°C) for a defined period.
-
Quenching and Extraction: Stop the reactions by adding a strong acid (e.g., HCl). Extract the fatty acid products using an organic solvent like hexane or ethyl acetate.
-
Analysis: Analyze the product profile of each reaction using the GC-MS protocol described above (Protocol 1).
-
Optimization: Determine the malonyl-CoA to primer ratio that provides the highest yield of the desired product with the lowest percentage of methyl-branched side products. This optimal ratio can then be used for larger-scale synthesis.
Visualizations
References
Technical Support Center: Synthesis of 7,7-Dimethyloctanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7,7-dimethyloctanoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent laboratory-scale synthetic routes for this compound are the Malonic Ester Synthesis and the Grignard Reaction with carbon dioxide.
-
Malonic Ester Synthesis: This method involves the alkylation of a malonic ester (such as diethyl malonate) with a suitable alkyl halide (e.g., 1-bromo-6,6-dimethylheptane), followed by hydrolysis and decarboxylation.[1]
-
Grignard Reaction: This route utilizes the reaction of a Grignard reagent, prepared from a 6,6-dimethylheptyl halide, with carbon dioxide (dry ice) to form the carboxylate salt, which is then protonated to yield the carboxylic acid.[2]
Q2: Why is the synthesis of this compound challenging?
A2: The primary challenge in synthesizing this compound lies in the steric hindrance imparted by the gem-dimethyl group at the 7-position. This steric bulk can impede the desired reactions, leading to lower yields and the formation of side products. For instance, in the Grignard reaction, the formation of the Grignard reagent from a sterically hindered alkyl halide can be sluggish.[3] Similarly, the hydrolysis of the sterically hindered ester intermediate in the malonic ester synthesis may require more forcing conditions.[4]
Troubleshooting Guides
Malonic Ester Synthesis Route
Q3: I am observing a significant amount of a higher molecular weight impurity in my final product. What is it likely to be and how can I minimize it?
A3: A common impurity in the malonic ester synthesis is the dialkylated byproduct.[1] This occurs when the monoalkylated malonic ester undergoes a second alkylation.
Potential Cause and Identification:
-
Dialkylation: The initially formed monoalkylated malonic ester still possesses one acidic proton, which can be deprotonated by any remaining base and react with another molecule of the alkyl halide.[1]
-
Identification: This impurity will have a molecular weight corresponding to the addition of two 6,6-dimethylheptyl groups to the malonic ester backbone before decarboxylation. It can be identified by GC-MS analysis, where it will appear as a later-eluting peak with a higher mass-to-charge ratio compared to the desired product.
Troubleshooting and Prevention:
| Strategy | Description |
| Use of Excess Malonic Ester | Employing a slight excess of the malonic ester can help ensure that the alkyl halide is consumed before it can react with the monoalkylated product.[5] |
| Controlled Addition of Alkyl Halide | Adding the alkyl halide slowly and at a controlled temperature can help to minimize localized excesses of the alkylating agent. |
| Choice of Base and Stoichiometry | Use of a strong base like sodium ethoxide is necessary, but careful control of its stoichiometry (ideally one equivalent) is crucial to prevent deprotonation of the monoalkylated product. |
Q4: My hydrolysis and decarboxylation steps are giving low yields. What could be the issue?
A4: The hydrolysis of the sterically hindered dialkylmalonic ester and the subsequent decarboxylation can be challenging.
Potential Causes and Solutions:
-
Incomplete Hydrolysis: The steric hindrance around the ester groups can make them resistant to hydrolysis under standard conditions.[4]
-
Incomplete Decarboxylation: While decarboxylation of β-dicarboxylic acids is typically facile upon heating, sterically hindered substrates might require higher temperatures or longer reaction times.[7]
-
Solution: Ensure the reaction is heated to a sufficiently high temperature (often >150 °C) for an adequate period to drive the decarboxylation to completion.[7] Monitoring the reaction for the cessation of CO2 evolution can be a useful indicator.
-
Grignard Synthesis Route
Q5: My Grignard reaction is failing to initiate or gives a very low yield of the carboxylic acid.
A5: The formation of a Grignard reagent from a sterically hindered alkyl halide like 1-bromo-6,6-dimethylheptane can be difficult to initiate and is prone to side reactions.[3]
Potential Causes and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Failure to Initiate | Magnesium oxide layer on the surface of the magnesium turnings.[3] | Activate the magnesium using methods such as crushing the turnings in the flask, adding a small crystal of iodine, or using a small amount of a more reactive alkyl halide to initiate the reaction. |
| Presence of moisture in the glassware or solvent.[3] | Flame-dry all glassware under vacuum and use anhydrous solvents. | |
| Low Yield | Wurtz Coupling: The formed Grignard reagent reacts with the unreacted alkyl halide to form a dimer (e.g., 2,2,13,13-tetramethyltetradecane).[8] | Add the alkyl halide slowly and at a controlled temperature to maintain a low concentration of the halide in the reaction mixture. |
| Reaction with Water/Oxygen: Grignard reagents are strong bases and will react with any protic sources (like water) to form the corresponding alkane (2,2-dimethylheptane). They also react with oxygen.[9] | Maintain strict anhydrous and inert atmosphere (e.g., nitrogen or argon) conditions throughout the reaction. |
Q6: I have an impurity with a mass spectrum showing fragmentation patterns characteristic of a long-chain alkane. What is it?
A6: This is likely the Wurtz coupling product.
Identification and Characterization:
-
Structure: The Wurtz coupling product from the reaction of 6,6-dimethylheptylmagnesium bromide with 6,6-dimethylheptyl bromide would be 2,2,13,13-tetramethyltetradecane.
-
GC-MS Analysis: This non-polar impurity will have a different retention time from the polar carboxylic acid product. Its mass spectrum will show characteristic fragmentation patterns for a branched alkane, with preferential cleavage at the branching points leading to stable carbocations.[9][10] The molecular ion peak may be weak or absent.[9]
Summary of Potential Impurities
| Synthesis Route | Impurity Name | Chemical Structure | Formation Mechanism | Identification Method |
| Malonic Ester | Di-(6,6-dimethylheptyl)malonic Acid | C27H52O4 | Dialkylation of malonic ester | GC-MS, NMR |
| Grignard | 2,2,13,13-Tetramethyltetradecane | C18H38 | Wurtz coupling of Grignard reagent and alkyl halide | GC-MS, NMR |
| Grignard | 2,2-Dimethylheptane | C9H20 | Reaction of Grignard reagent with water | GC-MS |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and Impurities (as Methyl Esters)
1. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To approximately 1-5 mg of the crude reaction product in a vial, add 1 mL of 2% sulfuric acid in methanol.
-
Cap the vial and heat at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.[11]
2. GC-MS Instrumental Parameters:
-
GC Column: A polar capillary column (e.g., DB-WAX or similar) is recommended for good separation of fatty acid methyl esters.[3]
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 5-10°C/min.
-
Injector: Splitless injection at 250°C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.
Protocol 2: ¹H NMR Sample Preparation and Analysis
1. Sample Preparation:
-
Dissolve 5-25 mg of the purified this compound or crude product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[12]
-
Filter the sample if any solid particles are present.[12]
-
Transfer the solution to an NMR tube.
2. NMR Analysis:
-
Acquire a ¹H NMR spectrum. The carboxylic acid proton of this compound is expected to appear as a broad singlet far downfield (around 10-12 ppm).[13][14]
-
The protons on the carbon alpha to the carboxyl group will typically appear around 2.0-2.5 ppm.[13]
-
To confirm the identity of the carboxylic acid proton, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the carboxylic acid proton signal to disappear.[14]
Visualizations
Synthesis Pathways
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. Malonic Ester Synthesis [organic-chemistry.org]
- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. GCMS Section 6.9.2 [people.whitman.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: GC-MS Analysis of Carboxylic Acids
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of carboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why do the peaks for my carboxylic acids show significant tailing in my GC-MS chromatogram?
A1: Peak tailing for carboxylic acids is primarily due to their high polarity and the presence of active carboxyl hydrogen atoms.[1][2] These characteristics lead to strong secondary interactions with active sites, predominantly silanol (-Si-OH) groups, which can be present on the surfaces of the GC inlet liner, the column, and other parts of the sample flow path.[3][4][5] This interaction causes some analyte molecules to be retained longer than others, resulting in asymmetrical peaks with a "tail."[5][6]
Q2: Is it necessary to derivatize carboxylic acids before GC-MS analysis?
A2: Yes, derivatization is highly recommended for the GC-MS analysis of carboxylic acids.[1][7] The process converts the polar carboxylic acid group into a less polar and more volatile derivative.[1][8] This chemical modification minimizes interactions with active sites in the GC system, leading to significantly improved peak shape, increased sensitivity, and better chromatographic resolution.[7][8] Analyzing underivatized carboxylic acids often results in poor peak shape, low response, and potential loss of the analyte.[2][7]
Q3: What are the most common derivatization methods for carboxylic acids?
A3: The most universal methods for derivatizing carboxylic acids are silylation and alkylation (specifically, esterification).[1]
-
Silylation: This method replaces the active hydrogen of the carboxyl group with a silyl group, such as a trimethylsilyl (TMS) group. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS).[1][9][10]
-
Esterification: This process converts the carboxylic acid into an ester, most commonly a methyl ester (Fatty Acid Methyl Ester or FAME). A widely used reagent is 14% Boron Trifluoride in methanol (BF3-Methanol).[8][9]
Q4: How do I choose the right GC column for analyzing derivatized carboxylic acids?
A4: The choice of GC column depends on the polarity of the derivatized analyte.[11] For the analysis of common derivatives like TMS esters or FAMEs, a low to mid-polarity column is typically the best starting point.[7]
-
Recommended Phases: A 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms, HP-5ms) is a versatile and widely used choice that provides excellent separation for a broad range of derivatized compounds.[7]
-
Column Dimensions: Standard dimensions of 30 m length, 0.25 mm internal diameter (I.D.), and 0.25 µm film thickness offer a good balance between resolution, analysis time, and sample capacity for most applications.[12][13]
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the GC-MS analysis of carboxylic acids.
Problem: All peaks in the chromatogram, including the solvent and internal standards, are tailing.
This indicates a general system or flow path problem, rather than a specific chemical interaction.[6][14]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
|---|---|
| Poor Column Installation | A poorly cut column end creates turbulence and active sites.[5][15][16] Re-cut the column front end (trim 10-20 cm) ensuring a clean, square cut.[15][17] Verify the column is installed at the correct depth in the inlet according to the manufacturer's instructions.[15] |
| Inlet Leaks | Leaks around the septum, O-ring, or inlet seal can disrupt the carrier gas flow path.[18][19] Perform a leak check. Replace the septum, O-ring, and inlet seal as part of routine maintenance.[20][21] |
| Contaminated Inlet Liner | Non-volatile sample matrix components can accumulate in the liner, creating active sites.[16] Inspect and replace the inlet liner. Ensure you are using a fresh, deactivated liner.[15] |
| Insufficient Carrier Gas Flow | An excessively low split ratio or detector makeup gas flow can cause tailing.[2] Verify and adjust flow rates as per your validated method. |
Problem: Only the derivatized carboxylic acid peaks are tailing.
This suggests a chemical interaction between your analytes and active sites within the system.[2][6]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
|---|---|
| Incomplete Derivatization | Unreacted carboxylic acids will strongly interact with active sites.[7] Optimize the derivatization reaction. Ensure correct reagent-to-sample ratio, reaction time, and temperature. Run a derivatization standard to confirm reaction completion. |
| Active Sites in the GC System | Even with derivatization, highly sensitive compounds can interact with active sites in the liner or on the column.[2][3] Use a highly inert or deactivated inlet liner.[3][21] Trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[3][17] |
| Column Contamination | Buildup of non-volatile material on the stationary phase can lead to peak tailing for active compounds.[2][5] If trimming the column does not resolve the issue, bake out the column at its maximum isothermal temperature (without exceeding the limit). If the problem persists, the column may need to be replaced. |
| Inappropriate Column Phase | A mismatch between the polarity of the analyte and the stationary phase can sometimes contribute to poor peak shape.[16][22] Ensure you are using a column with appropriate polarity, such as a 5% diphenyl / 95% dimethyl polysiloxane phase.[7] |
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is a general guideline for the derivatization of carboxylic acids to their trimethylsilyl (TMS) esters.
Methodology:
-
Sample Preparation: Evaporate a measured volume of the sample extract containing the carboxylic acids to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all water and protic solvents, as they will react with the silylating agent.
-
Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to the dried sample vial.
-
Reaction: Cap the vial tightly and vortex for 10-15 seconds. Heat the vial at 60-70°C for 30-60 minutes in an incubator or oven to ensure complete derivatization.[9] The optimal time and temperature may vary depending on the specific carboxylic acids.
-
Analysis: After the vial has cooled to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
Protocol 2: Esterification using BF3-Methanol
This protocol describes the formation of fatty acid methyl esters (FAMEs) from carboxylic acids.
Methodology:
-
Sample Preparation: Place a measured amount of the sample (e.g., 100 µL of an oil or extract) into a reaction vial.
-
Reagent Addition: Add 50 µL of 14% Boron Trifluoride in methanol (BF3-Methanol).[9]
-
Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[9]
-
Extraction: After cooling, add 0.5 mL of a saturated NaCl water solution to stop the reaction. Add 0.6 mL of hexane to extract the FAMEs, vortex thoroughly, and allow the layers to separate.[9]
-
Sample Collection: Carefully transfer the upper hexane layer to a new autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[9]
-
Analysis: Inject 1 µL of the hexane extract into the GC-MS.
Visualizations
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for diagnosing the cause of peak tailing in your chromatogram.
Caption: A decision tree for troubleshooting GC-MS peak tailing.
Sample Preparation and Analysis Workflow
This diagram outlines the general experimental workflow from sample receipt to final data analysis for carboxylic acids.
Caption: General workflow for GC-MS analysis of carboxylic acids.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. youtube.com [youtube.com]
- 6. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. Blogs | Restek [discover.restek.com]
- 10. scispace.com [scispace.com]
- 11. fishersci.ca [fishersci.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Optimising GC Column Choice | SCION Instruments [scioninstruments.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 17. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 18. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
- 19. bgb-analytik.com [bgb-analytik.com]
- 20. aimanalytical.com [aimanalytical.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Improving Resolution in HPLC Analysis of Fatty acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for enhancing the resolution of fatty acid isomers in High-Performance Liquid Chromatography (HPLC) analysis. Below you will find a troubleshooting guide and frequently asked questions to address specific experimental challenges.
Troubleshooting Guide: Enhancing Resolution of Fatty Acid Isomers
This guide provides systematic approaches to common resolution problems encountered during the HPLC analysis of fatty acid isomers.
Question: My chromatogram shows broad, tailing, or fronting peaks for fatty acid isomers. What are the likely causes and how can I fix this?
Answer:
Poor peak shape is a common issue that can obscure the resolution of closely eluting isomers. The primary causes are often related to secondary interactions with the stationary phase, improper sample solvent, or column overload.
-
Secondary Interactions: Free carboxyl groups of underivatized fatty acids can interact with the silica backbone of the column, leading to peak tailing.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause distorted peaks.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[1][2]
Question: I am observing co-elution or poor separation of my fatty acid isomers. How can I improve the resolution?
Answer:
Improving the resolution of co-eluting fatty acid isomers requires a systematic optimization of your HPLC method, including the mobile phase, stationary phase, and temperature.
1. Mobile Phase Optimization: The composition of the mobile phase is a critical factor for achieving selectivity between isomers.[1]
-
Organic Solvent Selection: Acetonitrile is commonly used and can interact with the π electrons of double bonds in unsaturated fatty acids, which may improve the separation of positional isomers.[1][3] Methanol offers different selectivity and can be a valuable alternative.[1][3]
-
Solvent Strength Adjustment: In reversed-phase HPLC, increasing the water content of the mobile phase increases the retention time of the analytes, which can lead to better separation of closely eluting peaks.[2]
-
Gradient Elution: Implementing a shallow and slow gradient can significantly improve the resolution of complex mixtures of isomers, although it will increase the analysis time.[1]
2. Stationary Phase Selection: The choice of the HPLC column is fundamental for separating different types of fatty acid isomers.
-
Reversed-Phase Columns (C18, C8): C18 columns are a standard choice for separating fatty acids based on chain length and degree of unsaturation.[2][3] C8 or phenyl-hexyl columns can offer different selectivity.[2][4]
-
Specialty Columns for Isomer Separation:
-
Silver-Ion (Ag+) HPLC: This is a powerful technique for separating isomers based on the number, position, and geometry (cis/trans) of double bonds.[5][6][7] Silver ions interact with the π-electrons of the double bonds, and this interaction is stronger for cis isomers, causing them to be retained longer than trans isomers.[6][7]
-
Chiral Stationary Phases: For the separation of enantiomeric fatty acids, such as hydroxy or hydroperoxy derivatives, a chiral column is necessary.[8][9][10]
-
Cholesteryl-Bonded Phases: These columns exhibit high molecular shape selectivity and can be effective for separating geometric (cis/trans) and positional isomers.[1][11]
-
3. Temperature Optimization: Column temperature affects solvent viscosity and the kinetics of analyte interaction with the stationary phase.[12][13]
-
Increasing Temperature: Generally, higher temperatures (e.g., 40-60°C) decrease the mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[12][14] This can also alter the selectivity of the separation.[12]
-
Sub-ambient Temperatures: In some specific applications, such as silver-ion chromatography, lower temperatures (below 0°C) can be used to optimize the resolution of fatty acid methyl esters (FAMEs) and triacylglycerol (TAG) isomers.[5]
Below is a troubleshooting workflow to systematically address poor resolution:
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the HPLC analysis of fatty acids?
While not always required, derivatization can be highly beneficial. For underivatized fatty acids, the free carboxyl group can cause peak tailing.[1] Derivatization to esters, such as phenacyl or p-bromophenacyl esters, neutralizes this polarity, leading to sharper peaks and improved separation.[1] Furthermore, derivatization can significantly enhance detection sensitivity, particularly for UV or fluorescence detectors.[3][15]
Q2: How do I choose between HPLC and Gas Chromatography (GC) for fatty acid isomer analysis?
The choice depends on your analytical goals. GC is a traditional and robust method, especially for quantifying the overall fatty acid profile after conversion to fatty acid methyl esters (FAMEs).[2] However, HPLC is advantageous for analyzing thermally sensitive fatty acids or when derivatization is not desirable.[2][3] HPLC is also a non-destructive technique, which allows for the collection of fractions for further analysis.[3] For separating geometric (cis/trans) isomers, HPLC with a silver-ion or cholesteryl-bonded column can be superior.[7][11]
Q3: What type of detector is best for fatty acid analysis by HPLC?
For underivatized fatty acids, UV detection at low wavelengths (205-210 nm) can be used, but sensitivity may be limited.[3] To enhance sensitivity, derivatizing fatty acids with a UV-absorbing or fluorescent tag is common.[3][15] For instance, phenacyl derivatives can be detected at higher wavelengths with greater sensitivity.[3] Mass Spectrometry (MS) detectors offer high sensitivity and provide structural information, which is invaluable for identifying isomers.[3][4]
Data Presentation: Stationary Phase Selection Guide
The following table summarizes the application of different HPLC stationary phases for the separation of fatty acid isomers.
| Stationary Phase | Isomer Type | Principle of Separation | Selectivity |
| C18 (ODS) | Chain length, degree of unsaturation | Hydrophobic interactions. Longer chains and fewer double bonds result in longer retention.[6] | Good for general profiling, limited for geometric and positional isomers.[11] |
| Silver-Ion (Ag+) | Geometric (cis/trans), positional | Reversible interaction between silver ions and π-electrons of double bonds.[6] | Excellent for unsaturated fatty acid isomers. Cis isomers are retained longer than trans isomers.[1][6] |
| Chiral Phases | Enantiomers | Stereospecific interactions with a chiral selector. | Essential for separating enantiomeric forms (e.g., R/S isomers) of hydroxy or hydroperoxy fatty acids.[8][9] |
| Cholesteryl-bonded | Geometric (cis/trans), positional | Enhanced molecular shape selectivity. | Good for separating isomers with similar hydrophobicity.[1][11] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Analysis of Underivatized Fatty Acids
This protocol provides a starting point for the analysis of a general mixture of fatty acids.
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
Start with a composition that allows for the retention of the most polar fatty acids (e.g., 70% B).
-
Implement a linear gradient to a higher concentration of organic modifier (e.g., 100% B) over 30-40 minutes to elute the more non-polar, long-chain fatty acids.
-
Hold at 100% B for 10 minutes to ensure all components have eluted.
-
Return to the initial conditions and equilibrate the column for 10-15 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 205 nm or Mass Spectrometry.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Derivatization of Fatty Acids to Phenacyl Esters for Enhanced UV Detection
This protocol describes a common derivatization procedure to improve detection sensitivity.
-
Sample Preparation: Start with a dried extract of your fatty acids.
-
Derivatization Reagent: Prepare a solution of 2-bromoacetophenone and a catalyst (e.g., triethylamine) in a suitable solvent like acetone.
-
Reaction:
-
To your dried fatty acid sample, add the derivatization reagent.
-
Heat the mixture at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 1-2 hours).[16] To minimize isomerization of unsaturated fatty acids, a lower temperature (e.g., 40°C) for a shorter time (e.g., 30 minutes) can be used.[16][17]
-
After the reaction is complete, cool the mixture and stop the reaction by adding a small amount of acid (e.g., acetic acid).
-
-
HPLC Analysis: The resulting solution containing the fatty acid phenacyl esters can be directly injected into the HPLC system. Use a C18 column and a mobile phase of acetonitrile and water, with detection at approximately 254 nm.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aocs.org [aocs.org]
- 4. jsbms.jp [jsbms.jp]
- 5. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limitations of the methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. hplc.eu [hplc.eu]
- 12. chromtech.com [chromtech.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. analusis.edpsciences.org [analusis.edpsciences.org]
- 16. jafs.com.pl [jafs.com.pl]
- 17. researchgate.net [researchgate.net]
Technical Support Center: NMR Sample Preparation for Viscous Organic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing viscous organic acid samples for Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
Viscous samples, such as many organic acids, can present several challenges during NMR sample preparation and data acquisition. This guide addresses common issues in a question-and-answer format.
Q1: My viscous sample is difficult to load into the NMR tube. What can I do?
A1: Transferring viscous liquids or semi-solids into a narrow 5 mm NMR tube is a common challenge. Here are a few techniques to overcome this:
-
Use a wider bore NMR tube: Consider using a 10 mm NMR tube if your spectrometer is equipped with a suitable probe. The larger diameter simplifies the addition of viscous samples.[1]
-
Centrifugation: This is a highly effective method. Place your NMR tube inside a larger centrifuge tube (e.g., a 15 ml Falcon tube) for support and centrifuge the assembly.[1] The centrifugal force will pull the sample to the bottom of the tube and help remove air bubbles.[1]
-
Warm the sample: If your sample's viscosity decreases with temperature, gentle warming (e.g., to 50-60°C) can make it more fluid and easier to transfer.[1] However, be cautious with heat-sensitive compounds.
Q2: My NMR spectrum has very broad peaks. What is causing this and how can I fix it?
A2: Peak broadening in viscous samples is primarily due to restricted molecular motion, which leads to short transverse relaxation times (T2).[2] Several factors can contribute to this, and here are the corresponding solutions:
-
High Viscosity: The primary cause is the high viscosity of the sample itself.[2]
-
Solution 1: Increase the temperature. Running the NMR experiment at a higher temperature will decrease the viscosity of your sample, allowing molecules to tumble more freely. This results in sharper signals.[1][3]
-
Solution 2: Dilute the sample. If possible, dissolving your viscous organic acid in a low-viscosity deuterated solvent will significantly reduce the overall viscosity of the solution, leading to improved resolution.[4]
-
-
Sample Inhomogeneity: The presence of undissolved particles or concentration gradients can lead to poor shimming and broad lines.[4]
-
Solution: Filter the sample. Before transferring your sample to the NMR tube, filter it through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[5]
-
-
High Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening.[4][6]
-
Solution: Reduce the sample concentration. Prepare a more dilute sample to minimize intermolecular interactions and viscosity effects.[4]
-
Q3: I am having trouble shimming my viscous sample.
A3: Poor shimming is a common consequence of sample viscosity and inhomogeneity.
-
Solution 1: Follow the troubleshooting steps for peak broadening. Addressing viscosity and inhomogeneity will often improve your ability to shim the magnet.
-
Solution 2: Allow for longer equilibration. After inserting your sample, especially if you are running it at a different temperature, allow at least 5-10 minutes for the temperature to stabilize throughout the sample before shimming.[3][7]
-
Solution 3: Manual shimming. Automated shimming routines may struggle with viscous samples. Manual adjustment of the Z1 and Z2 shims, followed by higher-order shims, may be necessary to achieve a good lock signal and resolution.
Frequently Asked Questions (FAQs)
Q1: What is the best deuterated solvent for viscous organic acids?
A1: Deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice for polar organic acids due to its excellent dissolving power.[8] However, be aware that DMSO-d6 is itself quite viscous and hygroscopic (readily absorbs water).[2] If your compound is soluble in less viscous solvents like methanol-d4 or even chloroform-d, those may provide better resolution. The choice of solvent is critical and depends on the solubility of the analyte, chemical compatibility, and the desired temperature range for the experiment.[6]
Q2: How does temperature affect the viscosity of DMSO-d6 and my NMR spectrum?
A2: Increasing the temperature has a significant impact on both the viscosity of DMSO-d6 and the quality of your NMR spectrum. As the temperature rises, the viscosity of DMSO-d6 decreases, leading to sharper NMR signals (narrower linewidths). The following table provides a summary of the viscosity of DMSO at various temperatures.
| Temperature (°C) | Viscosity (cP) |
| 20 | 2.22 |
| 25 | 1.99 |
| 30 | 1.79 |
| 40 | 1.48 |
| 50 | 1.23 |
| 60 | 1.05 |
Data sourced from various literature sources.[9][10]
Q3: Can I perform quantitative NMR (qNMR) on a viscous sample?
A3: Yes, but with careful consideration of the experimental parameters. For accurate quantification, complete dissolution of both the analyte and an internal standard is crucial.[11] Peak broadening can make accurate integration challenging. It is highly recommended to use the techniques described above (e.g., heating, dilution) to obtain sharp, well-resolved peaks for reliable quantification. For qNMR, a signal-to-noise ratio of at least 250:1 is recommended for an integration error of less than 1%.[12]
Q4: Are there any alternative NMR techniques for highly viscous or semi-solid samples?
A4: For samples that remain highly viscous or are semi-solid even after attempting the above methods, High Resolution Magic Angle Spinning (HR-MAS) NMR can be a powerful technique.[1] HR-MAS involves spinning the sample at a specific angle (the "magic angle") to average out anisotropic interactions that cause line broadening in non-liquid samples, resulting in high-resolution spectra.
Experimental Protocols
Protocol 1: Sample Preparation of a Viscous Organic Acid using Centrifugation
-
Weighing the Sample: Accurately weigh 5-25 mg of your viscous organic acid for ¹H NMR (or 20-100 mg for ¹³C NMR) directly into a clean, dry 5 mm NMR tube.[4]
-
Adding the Solvent: Add approximately 0.6-0.7 mL of the appropriate deuterated solvent to the NMR tube.[6]
-
Initial Mixing: Cap the NMR tube securely and vortex for 1-2 minutes to facilitate initial dissolution.
-
Centrifugation:
-
Place the NMR tube into a larger centrifuge tube (e.g., 15 mL conical tube) with some padding (e.g., Kimwipes) to prevent breakage.
-
Create a balance tube of equal weight.
-
Centrifuge at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.
-
After centrifugation, visually inspect the sample to ensure it has settled at the bottom of the tube and that there are no air bubbles.
-
-
Final Mixing: Gently invert the tube a few times to ensure homogeneity, or briefly vortex again.
-
Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol.
Protocol 2: Variable Temperature (VT) NMR Experiment for a Viscous Sample
-
Sample Preparation: Prepare your sample according to Protocol 1.
-
Initial Setup: Insert the sample into the NMR spectrometer. Lock and shim the sample at room temperature (25°C).
-
Setting the Temperature: In the spectrometer software, set the desired higher temperature (e.g., 40°C, 60°C, or 80°C). Be sure that the selected temperature is well below the boiling point of your solvent.[13]
-
Equilibration: Allow the sample to equilibrate at the new temperature for at least 5-10 minutes.[3][7] This is crucial for temperature stability and to avoid temperature gradients within the sample.
-
Re-shimming: After equilibration, re-shim the sample at the elevated temperature. The lock signal may drift during temperature changes, and the shims will need to be readjusted.
-
Data Acquisition: Acquire your NMR spectrum.
-
Cooling Down: After the experiment, gradually lower the temperature back to room temperature before ejecting the sample to avoid thermal shock to the NMR tube and the probe.
Visualized Workflows
Caption: Troubleshooting workflow for common issues in NMR sample preparation of viscous organic acids.
References
- 1. epfl.ch [epfl.ch]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 4. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. imserc.northwestern.edu [imserc.northwestern.edu]
- 8. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. sites.bu.edu [sites.bu.edu]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. sites.lsa.umich.edu [sites.lsa.umich.edu]
Degradation pathways of 7,7-Dimethyloctanoic acid under storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the storage and handling of 7,7-dimethyloctanoic acid. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under typical storage conditions?
While this compound, as a saturated branched-chain fatty acid, is relatively stable, it can degrade over time through three primary pathways:
-
Oxidative Degradation: Although less susceptible than unsaturated fatty acids, oxidation can occur, particularly when exposed to oxygen, light, or trace metal contaminants that can catalyze the reaction. This process can lead to the formation of hydroperoxides, which can then break down into shorter-chain fatty acids, aldehydes, or ketones.
-
Thermal Degradation: At elevated temperatures, carboxylic acids can undergo decarboxylation, resulting in the loss of the carboxyl group as carbon dioxide (CO2)[1][2]. While significant degradation of saturated fatty acids typically occurs at higher temperatures (e.g., 140-160°C) over extended periods, prolonged exposure to moderately elevated temperatures during storage can also contribute to slow degradation[3][4].
-
Microbial Degradation: In the presence of moisture and microbial contamination, this compound can be metabolized by bacteria and fungi[1][5]. This is a significant concern for aqueous solutions that are not sterile or for solids stored in humid conditions.
Q2: What are the ideal storage conditions to maintain the stability of this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. For short-term storage, 2-8°C is recommended. For long-term storage, -20°C is ideal.
-
Atmosphere: To minimize oxidative degradation, store under an inert atmosphere such as argon or nitrogen[1].
-
Container: Use a tightly sealed, amber glass vial to protect the compound from light and moisture.
-
Purity: Ensure the compound is free from contaminants, especially trace metals, which can catalyze degradation.
Q3: What are the visible signs of this compound degradation?
Initial signs of degradation can be subtle. Be observant of the following changes in your sample:
-
Change in Appearance: A pure sample should be a clear, colorless to pale yellow liquid. The development of a more pronounced yellow or brown color may indicate degradation.
-
Odor: The appearance of a rancid or sharp odor can be a sign of oxidative degradation.
-
Precipitation: If stored in a solution, the formation of a precipitate could indicate the presence of insoluble degradation products.
Q4: How can I analytically confirm the degradation of my this compound sample?
If you suspect degradation, analytical testing is necessary for confirmation. The recommended method is to use a stability-indicating analytical technique, such as:
-
Gas Chromatography (GC) with Flame Ionization Detection (FID): This is a common and robust method for fatty acid analysis. Degradation would be indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, allowing for the identification and quantification of both the parent compound and its degradation products.
A decrease in the purity of the main component and the emergence of new, related peaks in the chromatogram are clear indicators of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in GC or LC-MS analysis. | Sample degradation due to improper storage (exposure to air, light, or high temperatures). | Review storage conditions. Ensure the sample is stored in a tightly sealed, amber vial under an inert atmosphere and at the recommended temperature. Re-analyze a freshly opened sample if available. |
| Decreased potency or inconsistent experimental results. | Degradation of the active compound. | Quantify the purity of your this compound sample using a validated analytical method (e.g., GC-FID or LC-MS/MS) with a fresh reference standard. |
| Visible change in color or odor of the sample. | Oxidative or microbial degradation. | Discard the sample as its purity is compromised. Obtain a fresh batch and ensure proper storage conditions are maintained. |
| Cloudiness or precipitation in a solution of this compound. | Formation of insoluble degradation products or microbial growth. | If the solution is not expected to be a suspension, this indicates instability. Prepare fresh solutions for your experiments and consider filtering through a 0.22 µm filter if sterility is required. |
Quantitative Data Summary
The following table provides hypothetical degradation data for this compound under various storage conditions to illustrate the impact of temperature and atmosphere on stability. This data is for illustrative purposes and actual degradation rates should be determined experimentally.
| Storage Condition | Time (Months) | Purity (%) | Major Degradation Products |
| -20°C, Inert Atmosphere | 0 | 99.8 | - |
| 6 | 99.7 | Not Detected | |
| 12 | 99.6 | Not Detected | |
| 4°C, Inert Atmosphere | 0 | 99.8 | - |
| 6 | 99.5 | Trace oxidative products | |
| 12 | 99.1 | Low levels of oxidative products | |
| 25°C, Air | 0 | 99.8 | - |
| 6 | 97.2 | Oxidative products, trace decarboxylation products | |
| 12 | 94.5 | Oxidative products, decarboxylation products | |
| 40°C, Air (Accelerated) | 0 | 99.8 | - |
| 3 | 95.0 | Oxidative and decarboxylation products | |
| 6 | 90.3 | Significant levels of oxidative and decarboxylation products |
Experimental Protocols
Protocol 1: Stability-Indicating GC-FID Method for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of a suitable solvent (e.g., methanol or hexane).
-
Vortex to dissolve.
-
If analyzing for acidic degradation products, derivatization to fatty acid methyl esters (FAMEs) may be necessary. A common method is to use a solution of BF3 in methanol.
-
-
GC-FID Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
Identify and quantify any new peaks that appear in aged or stressed samples relative to a fresh sample.
-
Protocol 2: Forced Degradation Study
This protocol is used to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the stability-indicating method described in Protocol 1. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
- 2. Microbial Degradation of Whole-Grain Complex Carbohydrates and Impact on Short-Chain Fatty Acids and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of 7,7-Dimethyloctanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing solvent impurities from 7,7-dimethyloctanoic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the common physical properties of this compound?
A1: this compound is a branched-chain carboxylic acid. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₂ | [1][2][3] |
| Molecular Weight | 172.27 g/mol | [2][3] |
| Appearance | Colorless liquid or solid | [1] |
| Density | ~0.909 g/mL | [3] |
| Water Solubility | Low | [1] |
| Solubility | Good solubility in non-polar organic solvents; slight solubility in chloroform and methanol. | [1] |
Q2: What are the likely solvent impurities in my this compound sample?
A2: The solvent impurities will depend on the synthetic route used. Common synthesis methods for branched-chain carboxylic acids like this compound include malonic acid synthesis, Knoevenagel condensation, and direct alkylation.[1] Based on these methods, potential solvent impurities could include:
-
Ethers: e.g., diethyl ether, tetrahydrofuran (THF)
-
Hydrocarbons: e.g., hexanes, toluene
-
Alcohols: e.g., ethanol, methanol (if used in esterification/hydrolysis steps)
-
Polar aprotic solvents: e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO) - less common, but possible.
Q3: How can I identify the residual solvent in my sample?
A3: The most common and effective method for identifying residual solvents is through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of common laboratory solvents are well-documented and can be compared to the peaks in your sample's NMR spectrum.
Troubleshooting Guides
This section provides solutions to common problems encountered when removing solvent impurities from this compound.
Problem 1: My sample, which is a liquid at room temperature, contains a high-boiling point solvent (e.g., Toluene, DMF, DMSO).
Cause: These solvents have low vapor pressures and can be difficult to remove under standard rotary evaporation conditions.
Solution:
-
High-Vacuum Distillation: For a liquid product like this compound, fractional distillation under high vacuum is an effective method.
-
Azeotropic Removal: For toluene, adding a small amount of a lower-boiling solvent like methanol and then removing the mixture by rotary evaporation can be effective.[4] For DMF or DMSO, washing the organic layer extensively with water during the workup is crucial.[5]
-
Aqueous Extraction: Since this compound is a carboxylic acid, it can be converted to its water-soluble carboxylate salt by extraction with an aqueous base (e.g., NaOH). The organic solvent and any non-acidic impurities will remain in the organic layer and can be separated. The aqueous layer can then be acidified (e.g., with HCl) to regenerate the pure carboxylic acid, which can then be extracted with a fresh, volatile organic solvent.
Problem 2: My sample contains a low-boiling point solvent (e.g., Diethyl Ether, Hexanes, Ethyl Acetate) that is difficult to remove completely.
Cause: Even with rotary evaporation, trace amounts of volatile solvents can remain.
Solution:
-
Drying under High Vacuum: Place the sample under a high vacuum for several hours. This is often sufficient to remove residual volatile solvents.
-
Gentle Heating: Gentle heating under high vacuum can aid in the removal of these solvents. Be cautious not to exceed the boiling point of your product, even under vacuum.
Problem 3: My sample is a solid at room temperature and is contaminated with solvent.
Cause: Solvents can become trapped within the crystal lattice of a solid product.
Solution:
-
Recrystallization: This is a highly effective method for purifying solids. The ideal recrystallization solvent is one in which this compound is soluble at high temperatures but insoluble at low temperatures. Potential solvent systems include hexane/acetone or hexane/ethyl acetate.[6]
-
Vacuum Drying: After filtration, drying the solid product in a vacuum oven can help remove residual solvent.
Experimental Protocols
Protocol 1: Purification of this compound via Acid-Base Extraction
This protocol is useful for removing non-acidic organic impurities and high-boiling point solvents.
Methodology:
-
Dissolve the crude this compound sample in a suitable organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously, venting frequently.
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete transfer of the carboxylic acid.
-
Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is acidic (test with pH paper). This compound will precipitate or form an oily layer.
-
Extract the purified carboxylic acid with a fresh portion of a volatile organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified this compound.
Troubleshooting Workflow for Acid-Base Extraction
Caption: Workflow for purifying this compound via acid-base extraction.
Protocol 2: Recrystallization of Solid this compound
This protocol is suitable if your sample of this compound is a solid at room temperature.
Methodology:
-
Solvent Selection: Choose a solvent or solvent system where this compound has high solubility when hot and low solubility when cold. Common choices for carboxylic acids include mixtures like toluene/petroleum ether.[7]
-
Dissolution: Place the solid acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur.
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of the solvent.
Recrystallization Experimental Workflow
Caption: General workflow for the recrystallization of a solid organic compound.
References
- 1. Buy this compound | 26896-20-8 [smolecule.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound [stenutz.eu]
- 4. reddit.com [reddit.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of Branched-Chain Fatty Acids (BCFAs)
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of branched-chain fatty acids (BCFAs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying branched-chain fatty acids?
The purification of BCFAs is challenging primarily due to two factors:
-
Separation from Straight-Chain Fatty Acids (SCFAs): BCFAs and SCFAs of similar chain lengths have very close physical and chemical properties, making them difficult to separate using standard techniques like distillation or simple chromatography.
-
Isomer Resolution: Separating BCFA isomers, such as iso- and anteiso- forms, is particularly difficult.[1] Their identical molecular weight and minor differences in shape require highly selective purification methods.
Q2: What are the most common methods for enriching or purifying BCFAs?
The most widely used methods include:
-
Urea Adduction (Urea Complexation): A crystallization technique that effectively separates straight-chain fatty acids from branched-chain and polyunsaturated fatty acids.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for high-purity separation, especially for resolving isomers.[1][5]
-
Argentation Chromatography: This technique is used to separate fatty acids based on the number and geometry of their double bonds, by using silver ions to form reversible complexes with the unsaturated sites.[6][7][8]
-
Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for small-scale purification of volatile fatty acid derivatives (e.g., methyl esters).
Q3: Why is it so difficult to separate iso- and anteiso- BCFA isomers?
Iso- and anteiso- isomers have the same number of carbon atoms and the same degree of saturation. Their only difference is the position of a single methyl group near the end of the aliphatic chain. This subtle structural difference results in nearly identical polarity, hydrophobicity, and boiling points, causing them to co-elute in many standard chromatographic systems.[1][9] Achieving separation requires specialized columns or optimized conditions that can exploit minute differences in molecular shape.[10][11]
Q4: Is derivatization necessary before purifying BCFAs?
Derivatization is highly recommended for most chromatographic techniques. Converting fatty acids to their methyl esters (FAMEs) or other esters increases their volatility for GC analysis and often improves peak shape and resolution in HPLC.[9][12] For HPLC, derivatization is not strictly required but can enhance detection and separation efficiency.[5]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during BCFA purification experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of BCFAs from SCFAs. | The chosen method (e.g., standard silica chromatography) lacks the selectivity to differentiate between branched and linear structures. | Implement Urea Adduction . Urea molecules form crystalline inclusion complexes with linear fatty acids, precipitating them out of solution while leaving the bulkier BCFAs in the liquid filtrate.[2][3] This is an excellent first-pass enrichment step. |
| iso- and anteiso- isomers are co-eluting in RP-HPLC. | Standard C18 columns separate primarily by hydrophobicity, which is nearly identical for these isomers. The mobile phase may not be optimal. | 1. Optimize HPLC Method: Try a different mobile phase, such as acetonitrile/water, and use a shallow gradient. Lowering the column temperature can sometimes enhance selectivity.[1] 2. Change Column: Use a column with higher shape-selectivity. Phenyl-based columns or specialized chiral columns (e.g., Chiralpak IG-U) have shown better performance for separating BCFA isomers.[9][10][13] |
| Low recovery of BCFAs after Urea Adduction. | The conditions (urea-to-fatty acid ratio, crystallization temperature, or solvent) are not optimized. Some BCFAs may be physically trapped within the urea-SCFA crystals. | 1. Optimize Ratio and Temperature: Systematically vary the urea:fatty acid ratio and the crystallization temperature. Lower temperatures and higher urea ratios tend to favor SCFA adduction, but excessive urea can lead to co-precipitation.[2] 2. Ensure Proper Washing: After filtration, wash the urea crystals with a small amount of cold, hydrocarbon-saturated solvent (e.g., hexane) to recover any trapped BCFAs. |
| BCFAs are degrading during purification. | BCFAs, especially unsaturated ones, are susceptible to oxidation. Harsh chemical conditions (strong acids/bases) or high temperatures can also cause degradation. | 1. Prevent Oxidation: Handle samples under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like BHT to solvents. 2. Use Mild Conditions: Avoid prolonged exposure to high heat or extreme pH during steps like saponification or esterification. |
| Need to separate unsaturated BCFAs from saturated BCFAs. | Reverse-phase HPLC separates by hydrophobicity, where a double bond has a similar effect to shortening the chain by two carbons. This can cause co-elution between saturated and unsaturated species of different lengths. | Use Argentation Chromatography . This technique exploits the interaction between silver ions (Ag+) impregnated on the stationary phase and the π-electrons of double bonds. The retention time increases with the number of double bonds, providing excellent separation based on the degree of unsaturation.[6][7][8] |
Quantitative Data Summary
The efficiency of BCFA purification is highly dependent on the chosen methodology and experimental parameters. The tables below summarize quantitative data for key techniques.
Table 1: Efficiency of BCFA Enrichment from Butter Oil using a Two-Stage Urea Adduction Protocol This protocol uses an initial stage to remove most SCFAs and a second stage to refine the BCFA concentrate.
| Fatty Acid | Initial Conc. (% of Total FAs) | Conc. after Stage 1 (NUA-1¹) | Conc. after Stage 2 (NUA-2²) | Enrichment Factor |
| Total BCFAs | < 2% | 15.2% | 35.8% | ~18x |
| iso-14:0 | 0.15% | 1.1% | 2.5% | 16.7x |
| anteiso-15:0 | 0.45% | 4.2% | 9.9% | 22.0x |
| iso-16:0 | 0.30% | 2.0% | 4.7% | 15.7x |
| anteiso-17:0 | 0.35% | 2.8% | 6.6% | 18.9x |
¹NUA-1 (Non-Urea Adduct - Stage 1) Conditions: 4:1 Urea:FA ratio, 4°C, 2 hours. ²NUA-2 (Non-Urea Adduct - Stage 2) Conditions: 2:1 Urea:FA ratio, 30°C, 2 hours. (Data adapted from studies on butter oil enrichment)[2]
Table 2: Comparison of HPLC Column Selectivity for Fatty Acid Isomers
| Column Type | Principle of Separation | Suitability for BCFA Isomers | Performance Notes |
| Standard C18 | Hydrophobicity, Chain Length | Poor to Moderate | Struggles to resolve iso/anteiso isomers due to similar hydrophobicity.[5] Can separate BCFAs from SCFAs of different lengths. |
| CSH™ C18 | Hydrophobicity (Charged Surface) | Good | The charged surface hybrid technology can provide unique selectivity for long-chain BCFA isomers (C5-C20).[9][10] |
| Phenyl-Hexyl | Hydrophobicity & π-π Interactions | Good to Excellent | The phenyl ring offers alternative selectivity based on molecular shape, which can significantly improve the resolution of positional isomers.[13] |
| Chiral (e.g., Polysaccharide-based) | Shape, Chiral Recognition | Excellent | Columns like Chiralpak IG-U have shown superior performance in separating short and medium-chain BCFA isomers based on subtle differences in their 3D structure.[9][10] |
Experimental Protocols
Protocol 1: Enrichment of BCFAs using Urea Adduction
This protocol provides a general method for concentrating BCFAs from a mixed fatty acid sample.
-
Preparation: Start with a free fatty acid (FFA) mixture, obtained by saponifying a total lipid extract. Ensure the FFAs are dry and free of solvent.
-
Dissolution: For every 1 gram of FFA mixture, add 4 grams of urea and 20 mL of 95% ethanol in a glass flask.
-
Heating: Gently warm the mixture in a water bath (around 60-70°C) with stirring until all components are completely dissolved, forming a clear, homogenous solution.[14]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, transfer the flask to a colder environment (e.g., 4°C or -20°C, depending on the desired stringency) and leave it undisturbed for 12-24 hours to allow for complete crystallization of the urea-SCFA adducts.[2] A white precipitate will form.
-
Filtration: Separate the solid urea adducts from the liquid filtrate using vacuum filtration on a Buchner funnel.[3] The filtrate contains the enriched BCFAs and any polyunsaturated fatty acids (the Non-Urea Adduct fraction, or NUA).
-
Recovery from Filtrate:
-
Transfer the ethanol filtrate to a separatory funnel.
-
Add an equal volume of water and a small amount of acid (e.g., 1M HCl) to acidify the solution (to pH ~2-3).
-
Extract the BCFAs from the aqueous ethanol solution using a non-polar solvent like n-hexane (perform 2-3 extractions).
-
Pool the organic layers, wash with water to remove residual urea, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen to obtain the purified BCFA concentrate.
-
Protocol 2: Isomer Separation by UHPLC-MS
This protocol describes an optimized method for analyzing BCFA isomers using a CSH C18 column.[9][10]
-
Sample Preparation:
-
If not already done, convert the fatty acids to their methyl esters (FAMEs) using a standard procedure (e.g., BF₃-methanol).
-
Dissolve the final, dried FAME extract in a suitable solvent like acetonitrile or isopropanol.
-
-
Instrumentation:
-
UHPLC System: A system capable of handling high pressures.
-
Column: Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (or similar).
-
Mass Spectrometer: ESI-QTOF-MS for identification and quantification.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Gradient:
-
0-2 min: 70% B
-
2-12 min: Ramp to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 70% B (re-equilibration).
-
-
-
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 120°C.
-
Scan Range: m/z 100-500.
-
Analyze data by extracting ion chromatograms for the specific m/z values of the desired BCFAs.
-
Visualized Workflows and Logic
The following diagrams illustrate common workflows and decision-making processes in BCFA purification.
Caption: A typical experimental workflow for the purification of BCFAs.
Caption: A decision tree to select an appropriate BCFA purification strategy.
References
- 1. Methods for separation of free, short, medium, and long chain fatty acids and for their decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iranarze.ir [iranarze.ir]
- 4. Video: Urea Adduction Purification for Uk'37 Paleothermometry [jove.com]
- 5. hplc.eu [hplc.eu]
- 6. Chain separation of monounsaturated fatty acid methyl esters by argentation thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 8. aocs.org [aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 12. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. separation of two isomers - Chromatography Forum [chromforum.org]
- 14. lib3.dss.go.th [lib3.dss.go.th]
Technical Support Center: Optimizing Knoevenagel Condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Knoevenagel condensation reactions. The content is designed to directly address specific issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low product yield is one of the most common challenges in Knoevenagel condensation. Several factors can contribute to this issue, from suboptimal reaction conditions to the nature of the starting materials.
Question: My Knoevenagel condensation is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, including an inappropriate catalyst, poor solvent choice, incomplete reaction, or the occurrence of side reactions. A systematic approach to troubleshooting is recommended.[1]
Initial Troubleshooting Steps:
-
Catalyst Selection and Concentration: The choice of catalyst is critical. Weak bases like piperidine, pyridine, or ammonium salts are commonly used to prevent the self-condensation of the aldehyde or ketone starting material, a common side reaction with strong bases.[1] The optimal catalyst is substrate-dependent; for instance, L-proline has proven effective in certain reactions.[1][2] Varying the catalyst concentration can also impact the yield.[3]
-
Solvent Effects: The polarity of the solvent significantly influences the reaction rate and yield.[1] Polar aprotic solvents such as DMF and acetonitrile can lead to high conversions in short reaction times.[4] While protic polar solvents like ethanol can also be effective, nonpolar solvents may result in longer reaction times.[1][4] In line with green chemistry principles, water has also been successfully employed as a solvent.[1]
-
Reaction Temperature: Temperature plays a crucial role in the reaction rate. While many Knoevenagel condensations proceed at room temperature, some may require heating to reach completion.[1][5] It is advisable to experiment with a range of temperatures to find the optimal balance for your specific substrates.[3]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction or lead to reversibility, thus lowering the yield.[1][5][6] Employing methods to remove water, such as azeotropic distillation with a Dean-Stark apparatus (especially in non-polar solvents like toluene) or the addition of molecular sieves, can shift the equilibrium towards the product.[1][3][6]
-
Purity of Reactants: Ensure the purity of your aldehyde/ketone and active methylene compound, as impurities can interfere with the reaction.[5]
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in your analytical data often indicates the formation of side products.
Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
Answer:
The two most prevalent side reactions in Knoevenagel condensations are the self-condensation of the carbonyl compound and the Michael addition of the active methylene compound to the desired product.
-
Self-Condensation: This is more likely when using a strong base. To minimize this, switch to a weaker base catalyst like piperidine or ammonium acetate.[1][5]
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can react with another molecule of the active methylene compound. This is often favored by longer reaction times and higher temperatures.[5]
Strategies to Minimize Side Reactions:
-
Use a Weak Base: As mentioned, this is the primary strategy to avoid self-condensation.[1]
-
Control Stoichiometry: Carefully control the ratio of your reactants. A slight excess of the carbonyl compound can sometimes help minimize the Michael addition.[1]
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged reaction times that can lead to side products.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated.[7][8] The product is typically an α,β-unsaturated ketone or a related conjugated enone.[7] The reaction is usually catalyzed by a weak base.[6]
Q2: How do I choose the right catalyst for my reaction?
A2: The catalyst must be basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde or ketone.[3] Weak bases like piperidine, pyridine, and ammonium salts are common choices.[1] For specific applications, other catalysts like L-proline or even biocatalysts like lipase have been used effectively.[3] The choice often depends on the specific substrates.
Q3: Can I run the Knoevenagel condensation without a solvent?
A3: Yes, solvent-free conditions for Knoevenagel condensation have been reported and can sometimes improve yields and are more environmentally friendly.[5]
Q4: My reaction seems to be stuck and is not going to completion. What should I do?
A4: Incomplete conversion can be due to several factors. Ensure the reaction has been running for a sufficient amount of time by monitoring its progress with TLC or GC-MS.[1] If the reaction is sluggish at room temperature, gentle heating may be required.[5] Also, consider the possibility of product inhibition or reversibility due to the presence of water; in such cases, water removal is recommended.[1]
Q5: What are some key applications of the Knoevenagel condensation in drug development?
A5: The Knoevenagel condensation is a valuable tool in medicinal chemistry for the synthesis of various biologically active molecules.[9] The resulting α,β-unsaturated products serve as intermediates in the synthesis of pharmaceuticals, including anticancer agents.[9][10]
Data Presentation
Table 1: Effect of Different Catalysts on Knoevenagel Condensation
| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
| Piperidine | 2-Methoxybenzaldehyde and Thiobarbituric acid | Ethanol | Reflux | - | [7] |
| L-proline | 3-Oxo-3-(furan-2-yl)-propanenitrile and 2-Furancarboxaldehyde | 80% Ethanol | - | High | [2] |
| Ammonium Carbonate | Pyrazole aldehydes and Malononitrile | Water | Ambient | - | [11] |
| Bi(OTf)₃ (10 mol%) | 4-Methoxybenzaldehyde and Ethyl cyanoacetate | Solvent-free | 80 | 90 | [12] |
| Ag@TiO₂ | Aromatic aldehydes and Active methylene compounds | Ethanol | 65 | High | [13] |
Table 2: Influence of Solvent on Knoevenagel Condensation Yield
| Solvent | Substrates | Catalyst | Temperature (°C) | Conversion/Yield (%) | Reference |
| Toluene | Benzaldehyde and Ethyl acetoacetate | Hydrotalcite | Room Temp. | - | [4] |
| DMF | Benzaldehyde and Ethyl acetoacetate | Hydrotalcite | Room Temp. | 81-99 (Conversion) | [4] |
| Ethanol | Aromatic aldehydes and Active methylene compounds | Phosphate-Benzimidazole hybrid | - | 97 (Yield) | [14] |
| Water | Aromatic aldehydes and Active methylene compounds | Phosphate-Benzimidazole hybrid | - | 66 (Yield) | [14] |
| Acetonitrile | p-Chlorobenzaldehyde and Malononitrile | Ionic liquid-supported proline | - | - | [11] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone (1 equivalent).
-
Add the active methylene compound (1 to 1.2 equivalents).
-
Add the chosen solvent (e.g., ethanol, toluene).
-
Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a suitable solvent (e.g., cold ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[1]
Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add the aldehyde or ketone (1 equivalent) and the active methylene compound (1 to 1.2 equivalents) to the flask.
-
Add a solvent that forms an azeotrope with water (e.g., toluene).
-
Add the catalyst (e.g., piperidine, 0.1 equivalents).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction until no more water is collected and the reaction is complete by TLC.
-
Work-up and purify the product as described in Protocol 1.[1]
Visualizations
Caption: General experimental workflow for Knoevenagel condensation.
Caption: Troubleshooting logic for optimizing Knoevenagel condensation.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Knoevenagel reaction | PPTX [slideshare.net]
- 9. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Malonic Ester Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during malonic ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in malonic ester synthesis?
A1: The most prevalent byproduct is the dialkylated ester .[1][2] This arises because the mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation. Other common byproducts include:
-
Elimination products (alkenes): These form when using secondary or tertiary alkyl halides, where an E2 elimination reaction competes with the desired SN2 substitution.[1]
-
Transesterification products: This occurs if the alkoxide base used does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide with diethyl malonate).
-
Hydrolysis products: Premature hydrolysis of the ester groups can occur if water is present in the reaction mixture.[1]
Q2: How can I favor mono-alkylation over dialkylation?
A2: To favor mono-alkylation, it is crucial to control the reaction stoichiometry. Using a slight excess of the malonic ester relative to the alkyl halide and the base is a common strategy.[3] This increases the probability that the base will deprotonate an unreacted malonic ester molecule rather than the mono-alkylated product. Additionally, slow, dropwise addition of the alkyl halide can help maintain a low concentration of the electrophile, further minimizing the chance of a second alkylation.[1]
Q3: What is phase-transfer catalysis, and how can it help in malonic ester synthesis?
A3: Phase-transfer catalysis (PTC) is a technique that facilitates the reaction between reactants in different phases (e.g., a water-soluble salt and an organic-soluble substrate). In malonic ester synthesis, PTC can be used to achieve mono-alkylation under milder conditions.[4][5] A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, transports the enolate from the aqueous or solid phase to the organic phase where it can react with the alkyl halide. This can lead to higher yields and selectivity for the mono-alkylated product.[4][6]
Q4: My hydrolysis step is not working, especially with a sterically hindered substrate. What can I do?
A4: Hydrolysis of sterically hindered esters can be challenging. Standard conditions may be too slow or require harsh conditions that can degrade the product. For these substrates, consider using a non-aqueous hydrolysis method. One effective method involves using potassium tert-butoxide and a controlled amount of water in an anhydrous solvent like DMSO at room temperature.[7] Another approach is to use a mixture of tert-butylamine, methanol, and water, which can effectively hydrolyze even hindered esters.[8]
Q5: My decarboxylation is incomplete. What factors should I consider?
A5: Incomplete decarboxylation can be due to insufficient heating or steric hindrance in the substituted malonic acid.[9] While mono-alkylated malonic acids generally decarboxylate readily upon heating, dialkylated malonic acids, especially those with bulky substituents, may require higher temperatures and prolonged heating times.[10] For particularly stubborn cases, heating the dialkylated malonic acid neat (without a solvent) at elevated temperatures (e.g., >150 °C) can be effective.[10]
Troubleshooting Guides
Issue 1: High Levels of Dialkylated Byproduct
Symptoms:
-
NMR or GC-MS analysis shows a significant peak corresponding to the mass of the dialkylated product.
-
Difficulty in purifying the desired mono-alkylated product due to similar properties of the byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive dialkylation.
Detailed Steps:
-
Verify Stoichiometry: The most common cause of dialkylation is an incorrect ratio of reactants. Ensure you are using at least a 1.5 to 2-fold excess of the malonic ester compared to the alkyl halide.[1]
-
Control Addition of Alkyl Halide: Add the alkyl halide slowly and dropwise to the reaction mixture.[1] This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant malonic ester enolate over the mono-alkylated enolate.
-
Consider Phase-Transfer Catalysis (PTC): For challenging alkylations, PTC can significantly improve the selectivity for mono-alkylation.[4]
Issue 2: Presence of Alkene Byproduct
Symptoms:
-
GC-MS analysis shows a peak with a mass corresponding to the elimination product of your alkyl halide.
-
Reduced yield of the desired alkylated product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for alkene byproduct formation.
Detailed Steps:
-
Examine the Alkyl Halide: Secondary and tertiary alkyl halides are more prone to E2 elimination under basic conditions. Whenever possible, use a primary alkyl halide.[1][11]
-
Control Reaction Temperature: Higher temperatures can favor elimination. If you are using a primary alkyl halide and still observing elimination, try running the reaction at a lower temperature for a longer period.
Issue 3: Incomplete Hydrolysis of the Ester
Symptoms:
-
The final product is a mixture of the desired carboxylic acid and the ester starting material.
-
Low yield of the carboxylic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete ester hydrolysis.
Detailed Steps:
-
For Non-Hindered Esters: If you are working with a simple mono-alkylated malonic ester, incomplete hydrolysis is likely due to insufficient reaction time or temperature. Increase the reflux time and/or the concentration of the acid or base.
-
For Sterically Hindered Esters: Standard aqueous hydrolysis is often ineffective. Switch to a non-aqueous protocol.
Data Presentation
Table 1: Influence of Stoichiometry on Mono- vs. Di-alkylation of Diethyl Malonate with a Primary Alkyl Halide
| Diethyl Malonate (equivalents) | NaOEt (equivalents) | Alkyl Halide (equivalents) | Predominant Product |
| 1.0 | 1.0 | 1.0 | Mixture of mono- and di-alkylated |
| 1.5 | 1.0 | 1.0 | Mono-alkylated |
| 2.0 | 1.0 | 1.0 | Mono-alkylated (higher selectivity) |
| 1.0 | 2.0 | 2.0 | Di-alkylated |
Table 2: Recommended Decarboxylation Conditions
| Substituted Malonic Acid | Recommended Temperature | Typical Reaction Time | Notes |
| Mono-alkylated | 100-120 °C | 1-3 hours | Standard reflux in aqueous acid is usually sufficient. |
| Di-alkylated (less hindered) | 120-150 °C | 2-5 hours | May require slightly higher temperatures than mono-alkylated. |
| Di-alkylated (sterically hindered) | >150 °C (neat) | 0.5-2 hours | Heating without a solvent is often necessary.[10] |
Experimental Protocols
Protocol 1: Selective Mono-alkylation of Diethyl Malonate[1]
Materials:
-
Diethyl malonate (1.5 equivalents)
-
Primary alkyl halide (1.0 equivalent)
-
Sodium ethoxide (NaOEt) in ethanol (1.0 equivalent)
-
Anhydrous ethanol
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add diethyl malonate dropwise at room temperature under an inert atmosphere.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Add the primary alkyl halide dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC until the starting material is consumed.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Hydrolysis of a Sterically Hindered Diethyl Malonate Derivative[7]
Materials:
-
Sterically hindered diethyl malonate derivative (1.0 equivalent)
-
Potassium tert-butoxide (3.0 equivalents)
-
Water (1.5 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the sterically hindered ester in anhydrous DMSO under an inert atmosphere.
-
Add potassium tert-butoxide and water to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by HPLC or TLC, typically 1-3 hours).
-
Upon completion, add a solution of sodium dibasic phosphate in water to the reaction mixture.
-
Purify the resulting carboxylic acid by appropriate methods (e.g., extraction and/or chromatography).
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Malonic Ester Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis (Journal Article) | OSTI.GOV [osti.gov]
- 7. scite.ai [scite.ai]
- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 9. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Stability issues of 7,7-Dimethyloctanoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7,7-Dimethyloctanoic Acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common synonyms?
A1: this compound is a branched-chain saturated carboxylic acid. It is also commonly known by its synonym, neodecanoic acid.[1][2]
Q2: What are the general stability characteristics of this compound?
A2: this compound is a relatively stable organic compound under recommended storage conditions.[3] However, its stability can be influenced by factors such as temperature, the presence of oxygen, and contact with incompatible materials.[3][4] Saturated branched-chain fatty acids, in general, exhibit better oxidative stability compared to unsaturated fatty acids.[5][6]
Q3: What is the solubility of this compound in various solvents?
A3: this compound has very low solubility in water but is more soluble in non-polar organic solvents due to its lipophilic nature.[1] It demonstrates slight solubility in chloroform and methanol.[1]
Q4: What are the known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, plausible pathways, based on similar branched-chain carboxylic acids, include:
-
Oxidative Degradation: In the presence of oxygen, particularly at elevated temperatures, it can undergo degradation through a free-radical mechanism to form hydroperoxides, which can then decompose into smaller, oxygenated compounds.[4]
-
Decarboxylation: At very high temperatures, the carboxylic acid group can be lost as carbon dioxide, resulting in the formation of a hydrocarbon.[4]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, caustic agents, amines, aldehydes, inorganic acids, alkanolamines, monomers, polymerizable esters, alkylene oxides, cyanohydrins, and nitriles.[3] Contact with these materials should be avoided to prevent degradation.
Troubleshooting Guides
Issue 1: Observable Changes in Solution Appearance (Color Change, Precipitate Formation)
-
Symptom: Your solution of this compound has turned yellow or brown, or you observe the formation of insoluble material.
-
Possible Cause: This is a common sign of degradation, likely due to thermal stress or oxidation.[4] The formation of precipitates may indicate the polymerization of degradation products.[4]
-
Troubleshooting Steps:
-
Review Storage and Handling Conditions: Ensure the compound and its solutions are stored at the recommended temperature and protected from light and air.
-
Inert Atmosphere: If heating the solution, consider doing so under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
-
Check for Contaminants: Ensure all glassware is clean and free of any catalytic metals or other residues that could promote degradation.
-
Consider Antioxidants: For applications involving heating, the addition of a suitable antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1% w/w) might be beneficial.[4]
-
Issue 2: Inconsistent Experimental Results or Low Assay Values
-
Symptom: You are experiencing poor reproducibility in your experiments or obtaining lower-than-expected concentrations of this compound.
-
Possible Cause: The compound may be degrading in your experimental matrix or during sample processing.
-
Troubleshooting Steps:
-
pH of the Medium: Assess the pH of your solution. Although specific data for this compound is limited, extreme pH conditions can promote hydrolysis of related compounds.
-
Temperature Control: Minimize the exposure of your solutions to elevated temperatures. If heating is necessary, reduce the duration and temperature to the minimum required.
-
Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.
-
Freshly Prepared Solutions: Prepare solutions of this compound fresh for each experiment to minimize the potential for degradation over time.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | 79.7 mg/L | 20 |
| Water | 0.025 g/100mL | 25 |
| Chloroform | Slightly soluble | Not Specified |
| Methanol | Slightly soluble | Not Specified |
Data sourced from Smolecule.[1]
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol |
| Appearance | Colorless liquid or solid |
| log P (Octanol-Water) | 3.7 - 3.83 |
Data sourced from Smolecule and Redox Safety Data Sheet.[1][3]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate, appropriately sealed containers:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: After the specified exposure time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating analytical method, such as HPLC-UV or HPLC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[7]
Protocol 2: Stability-Indicating HPLC Method
This is a general starting point for developing an HPLC method to analyze this compound and its potential degradation products. Method optimization will be required.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or MS in a suitable ionization mode.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Buy this compound | 26896-20-8 [smolecule.com]
- 2. This compound [stenutz.eu]
- 3. redox.com [redox.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Validating the Synthesis of 7,7-Dimethyloctanoic Acid: An NMR-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise synthesis and unambiguous structural confirmation of novel compounds are paramount. This guide provides a comparative analysis for the validation of 7,7-dimethyloctanoic acid synthesis, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We present a detailed experimental protocol for a common synthetic route and compare the expected NMR spectral data of the target molecule with potential impurities and byproducts.
Synthesis of this compound via Malonic Ester Synthesis
A robust and well-established method for the synthesis of carboxylic acids is the malonic ester synthesis. This pathway is particularly suitable for the production of this compound, proceeding through the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Experimental Protocol
Materials: Diethyl malonate, sodium ethoxide, absolute ethanol, 1-bromo-5,5-dimethylhexane, diethyl ether, hydrochloric acid, sodium sulfate, sodium hydroxide, and deuterated chloroform (CDCl₃) for NMR analysis.
Procedure:
-
Deprotonation: In a round-bottom flask under an inert atmosphere, sodium ethoxide is dissolved in absolute ethanol. Diethyl malonate is then added dropwise at room temperature to form the sodium salt of diethyl malonate, a potent nucleophile.
-
Alkylation: 1-bromo-5,5-dimethylhexane is added to the reaction mixture. The solution is refluxed to facilitate the Sₙ2 reaction, where the enolate of diethyl malonate displaces the bromide ion, forming diethyl (5,5-dimethylhexyl)malonate.
-
Work-up and Extraction: After cooling, the reaction mixture is quenched with water and the ethanol is removed under reduced pressure. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Hydrolysis and Decarboxylation: The crude diethyl (5,5-dimethylhexyl)malonate is then subjected to acidic hydrolysis by refluxing with a strong acid, such as hydrochloric acid. This step converts the diester to a dicarboxylic acid. Upon heating, this intermediate readily undergoes decarboxylation to yield the final product, this compound.
-
Purification: The final product can be purified by distillation or column chromatography to remove any remaining impurities.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
NMR Data Comparison for Product Validation
The successful synthesis of this compound can be confirmed by analyzing the ¹H and ¹³C NMR spectra of the purified product. A comparison with the spectra of potential impurities, such as unreacted starting materials and intermediates, is crucial for assessing the purity of the final compound. While specific experimental spectral data for this compound is limited in publicly available literature, the expected chemical shifts can be reliably estimated based on established NMR principles.
The key diagnostic signals for this compound in the ¹H NMR spectrum include a singlet for the six protons of the geminal dimethyl groups and a triplet for the protons on the carbon alpha to the carboxylic acid group. In the ¹³C NMR spectrum, the quaternary carbon bearing the two methyl groups and the carbonyl carbon of the carboxylic acid will show characteristic chemical shifts.
| Compound Name | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~2.35 (t, 2H, -CH₂-COOH), ~1.6 (m, 2H), ~1.3 (m, 6H), ~0.85 (s, 9H, -C(CH₃)₃) | ~180 (-COOH), ~34 (-CH₂-COOH), ~32 (-C(CH₃)₃), ~29-30 (other -CH₂-), ~29 (-C(CH₃)₃) |
| Diethyl Malonate (Impurity) | ~4.2 (q, 4H, -O-CH₂-CH₃), ~3.3 (s, 2H, -CH₂-), ~1.25 (t, 6H, -O-CH₂-CH₃) | ~167 (C=O), ~61 (-O-CH₂-), ~41 (-CH₂-), ~14 (-CH₃) |
| 1-bromo-5,5-dimethylhexane (Impurity) | ~3.4 (t, 2H, -CH₂-Br), ~1.85 (m, 2H), ~1.3 (m, 4H), ~0.85 (s, 9H, -C(CH₃)₃) | ~34 (-CH₂-Br), ~32 (-C(CH₃)₃), ~32, ~29, ~28 (other -CH₂-), ~29 (-C(CH₃)₃) |
| Diethyl (5,5-dimethylhexyl)malonate (Intermediate) | ~4.2 (q, 4H, -O-CH₂-CH₃), ~3.3 (t, 1H, -CH-), ~1.9 (m, 2H), ~1.25 (m, 4H), ~1.2 (t, 6H, -O-CH₂-CH₃), ~0.85 (s, 9H, -C(CH₃)₃) | ~169 (C=O), ~61 (-O-CH₂-), ~52 (-CH-), ~32 (-C(CH₃)₃), ~30, ~29, ~28 (other -CH₂-), ~29 (-C(CH₃)₃), ~14 (-CH₃) |
Note: The chemical shifts (δ) are approximate and reported in parts per million (ppm) relative to a standard reference (e.g., TMS). The exact values may vary depending on the solvent and other experimental conditions.
Logical Framework for NMR-Based Validation
The validation process relies on a logical assessment of the obtained NMR spectra. The presence of characteristic signals for the target molecule and the absence of signals corresponding to starting materials and the key intermediate confirm the successful synthesis and purification.
Caption: Logical flow for the validation of this compound synthesis using NMR.
By following the detailed synthetic protocol and utilizing the provided NMR data comparison, researchers can confidently validate the synthesis and purity of this compound, ensuring the reliability of their subsequent research and development activities.
Purity Assessment of 7,7-Dimethyloctanoic Acid: A Comparative Guide to HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 7,7-Dimethyloctanoic acid. Detailed experimental protocols and supporting data are presented to assist in selecting the most suitable analytical method for your research and development needs.
Introduction
This compound is a branched-chain fatty acid with potential applications in various industrial and biochemical fields.[1] Accurate determination of its purity is critical for ensuring product quality, consistency, and safety in research and commercial applications. This guide compares the widely used reversed-phase HPLC method with the traditional GC-FID/MS approach for the quantitative analysis of this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is a powerful technique for the analysis of non-volatile and semi-volatile compounds like fatty acids.[2] It offers the advantage of analyzing the acid in its native form, thereby avoiding derivatization steps.[2]
Experimental Protocol: HPLC-CAD
This protocol outlines a robust HPLC method using a Charged Aerosol Detector (CAD), which is well-suited for analytes lacking a strong UV chromophore, such as saturated fatty acids.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.[1][3]
2. Reagents and Sample Preparation:
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to the desired concentration (e.g., 100 µg/mL).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Evaporation Temperature: 35°C.
-
Nebulizer Gas (Nitrogen): 60 psi.
-
Data Collection Rate: 10 Hz.
-
-
Gradient Elution:
| Time (min) | % Mobile Phase B (Acetonitrile w/ 0.1% Formic Acid) |
| 0.0 | 60 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 60 |
| 25.0 | 60 |
4. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks.
Potential Impurities
Based on common synthesis routes for branched-chain fatty acids, potential impurities could include:
-
Isomers: Positional isomers of the dimethyl group.
-
Homologues: Fatty acids with shorter or longer alkyl chains.
-
Unreacted Starting Materials: Residual octanoic acid or alkylating agents.
-
Byproducts from Synthesis:
Method Validation Parameters
A comprehensive validation of the HPLC method should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.
-
Linearity: The linear relationship between the analyte concentration and the detector response.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
HPLC Experimental Workflow
References
Quantitative Analysis of 7,7-Dimethyloctanoic Acid: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of branched-chain fatty acids such as 7,7-dimethyloctanoic acid is crucial for various fields, including metabolic research, drug development, and microbiology. This guide provides a comprehensive comparison of two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance of each method is objectively evaluated, supported by experimental data, and accompanied by detailed protocols to aid in method selection and implementation.
Method Performance Comparison
The choice between GC-MS and LC-MS/MS for the quantitative analysis of this compound depends on several factors, including required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of typical performance characteristics for each method.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization |
| Linearity (R²) | > 0.995 | > 0.99[1] |
| Limit of Detection (LOD) | 0.1 - 20 µg/mL[2] | 0.03 - 0.6 nM[1] |
| Limit of Quantification (LOQ) | 5.0 - 50.0 µg/mL[2] | Sub- to low-femtomole levels on column |
| Accuracy (% Recovery) | 81% - 110%[2] | 88.2% - 107.2% |
| Precision (%RSD) | < 15% | Intra-day: < 10%, Inter-day: < 15% |
| Sample Preparation | Requires derivatization to volatile esters (e.g., FAMEs) | Requires derivatization for improved chromatography and sensitivity (e.g., 3-NPH) |
| Throughput | Moderate | High |
| Selectivity | High, especially in Selected Ion Monitoring (SIM) mode | Very high, using Multiple Reaction Monitoring (MRM) |
Recommended Analytical Approach: GC-MS with Internal Standard
For robust and reliable quantification of this compound, a GC-MS method with prior derivatization to its fatty acid methyl ester (FAME) is recommended. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is adapted from a validated method for the analysis of a structural isomer, 8-methylnonanoic acid, and is suitable for the quantification of this compound in biological matrices.[2]
1. Internal Standard Selection
A deuterated fatty acid is the preferred internal standard. Commercially available options include:
-
Nonanoic-d17 Acid: A C9 fatty acid, structurally similar to the C10 target analyte.
-
Undecanoic-d21 Acid: A C11 fatty acid, which will also have similar chromatographic behavior.
2. Sample Preparation and Derivatization
-
Lipid Extraction:
-
To 100 µL of the sample (e.g., plasma, cell lysate), add a known amount of the chosen deuterated internal standard.
-
Perform a liquid-liquid extraction using a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex vigorously and centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic layer containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride in methanol (BF₃-methanol).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.
-
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Predicted Quantifier Ion for Methyl 7,7-dimethyloctanoate (m/z): 88 (from McLafferty rearrangement of the methyl ester).
-
Predicted Qualifier Ions for Methyl 7,7-dimethyloctanoate (m/z): 57 (loss of the tert-butyl group), 186 (molecular ion of the methyl ester).
-
Ions for Deuterated Internal Standard: To be determined based on the mass spectrum of the specific standard used.
-
Experimental workflow for the GC-MS analysis of this compound.
Alternative Analytical Approach: LC-MS/MS with Derivatization
An LC-MS/MS method offers an alternative with potentially higher throughput and sensitivity, particularly for complex matrices. This approach also requires derivatization to enhance the chromatographic retention and ionization efficiency of the fatty acid.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol is based on established methods for the analysis of short- and medium-chain fatty acids using 3-nitrophenylhydrazine (3-NPH) derivatization.[1][3]
1. Internal Standard
The same deuterated internal standards as for the GC-MS method can be used.
2. Sample Preparation and Derivatization
-
Protein Precipitation:
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing the deuterated internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization with 3-Nitrophenylhydrazine (3-NPH):
-
To the supernatant, add 25 µL of 200 mM 3-NPH solution.
-
Add 25 µL of 200 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with 9% pyridine solution.[4]
-
Vortex and incubate at 40°C for 30 minutes.[1]
-
Quench the reaction by adding 5 µL of 0.1% formic acid.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: UHPLC system (e.g., Agilent 1290 Infinity II).
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to elute the derivatized fatty acids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M-H]⁻) for 3-NPH derivatized this compound: To be determined by infusion of a derivatized standard.
-
Product Ions: To be determined by fragmentation of the precursor ion.
-
Experimental workflow for the LC-MS/MS analysis of this compound.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific requirements of the study. The GC-MS method is a well-established and robust approach, while the LC-MS/MS method offers advantages in terms of sensitivity and throughput. For both methods, the use of a stable isotope-labeled internal standard and careful method validation are essential for obtaining accurate and reliable quantitative data.
References
- 1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of 7,7-Dimethyloctanoic Acid and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 7,7-dimethyloctanoic acid and its isomers. Due to a lack of direct comparative studies in the existing literature, this document synthesizes available data on individual isomers and related branched-chain fatty acids to provide a foundational understanding and guide future research.
Introduction
This compound and its isomers are members of the neodecanoic acid family, a group of C10 branched-chain carboxylic acids.[1] These compounds, sharing the same molecular formula (C₁₀H₂₀O₂), possess unique chemical and physical properties stemming from the varied positions of their dimethyl substitutions.[2] This structural diversity suggests the potential for differential biological activities, a critical consideration in drug discovery and development. This guide aims to summarize the current knowledge on this compound and its isomers, present available experimental data, and provide detailed protocols for key assays to facilitate a comprehensive comparative analysis.
Chemical and Physical Properties
The chemical and physical properties of this compound and its isomers are fundamental to understanding their biological behavior. While comprehensive experimental data for all isomers are not available, the following table summarizes key known properties.
| Property | This compound | 2,2-Dimethyloctanoic Acid | 3,3-Dimethyloctanoic Acid | 4,4-Dimethyloctanoic Acid | 5,5-Dimethyloctanoic Acid | 6,6-Dimethyloctanoic Acid |
| Molecular Formula | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ |
| Molecular Weight | 172.27 g/mol | 172.27 g/mol | 172.27 g/mol | 172.27 g/mol | 172.27 g/mol | 172.27 g/mol |
| CAS Number | 26896-20-8 | 29662-90-6 | 14352-59-1 | N/A | 1314974-12-3 | 1314924-07-6 |
| Appearance | Colorless liquid | Colorless liquid with a burning, rancid odor | N/A | N/A | N/A | N/A |
| Boiling Point | N/A | N/A | N/A | N/A | N/A | N/A |
| Melting Point | N/A | N/A | N/A | N/A | N/A | N/A |
| Density | N/A | Floats on water | N/A | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Comparative Biological Activities
Direct comparative studies on the biological activities of this compound and its isomers are currently lacking. The following sections summarize the known activities of individual isomers and related compounds to infer potential areas of comparative interest.
Fatty Acid Metabolism
Branched-chain fatty acids are known to be metabolized through pathways such as ω- and α-oxidation. For instance, 2,2-dimethyloctanoic acid has been shown to undergo both ω- and α-oxidation in rats, leading to the formation of metabolites such as 2,2-dimethyladipic acid, 2,2-dimethyl-7-hydroxyoctanoic acid, and 2,2-dimethyl-7-ketooctanoic acid. It is plausible that other dimethyloctanoic acid isomers are also substrates for these metabolic pathways, although the rate and extent of metabolism may vary depending on the position of the methyl groups, which can influence enzyme recognition and activity.
Antidepressant Effects
There is preliminary evidence suggesting that 2,2-dimethyloctanoic acid may possess antidepressant properties. Studies in animal models have indicated its potential to increase fatty acid metabolism in mitochondria, a mechanism that could contribute to its antidepressant-like effects.[3] This finding opens an intriguing avenue for comparative studies to determine if other isomers of dimethyloctanoic acid share this activity and to elucidate the structure-activity relationship.
Cytotoxicity
The cytotoxic potential of fatty acids is an important parameter in drug development. While no specific LD50 or IC50 values are available for this compound and its isomers, studies on other fatty acids provide a basis for comparison. For instance, lauric acid (a straight-chain C12 fatty acid) exhibits cytotoxicity against various cancer cell lines.[4] The cytotoxicity of dimethyloctanoic acid isomers is likely to be influenced by their structure, which affects their incorporation into cell membranes and their interaction with cellular components.
| Fatty Acid | Cell Line | Assay | IC50 / Effect |
| Lauric Acid (C12) | HepG2 (human liver cancer) | MTT | 56.46 ± 1.20 µg/mL |
| Decanoic Acid (C10) | HCCLM3 and HepG2 (human liver cancer) | Apoptosis Assay | Effective at 80 µM |
| Propionate (SCFA) | HepG2 (human liver cancer) | MTS | Enhances cisplatin cytotoxicity |
| Oleic Acid | Human lymphocytes | Flow cytometry | Less toxic than linoleic acid |
| Linoleic Acid | Human lymphocytes | Flow cytometry | More toxic than oleic acid |
Potential Signaling Pathways
Fatty acids are known to modulate various signaling pathways. While specific data for dimethyloctanoic acid isomers is unavailable, related fatty acids have been shown to interact with key signaling molecules.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Medium-chain fatty acids have been identified as activators of PPARs, which are nuclear receptors that play crucial roles in lipid metabolism and inflammation.[5] The structural variations among dimethyloctanoic acid isomers could lead to differential activation of PPAR isoforms (α, γ, δ).
-
mTOR Signaling: Decanoic acid (a C10 straight-chain fatty acid) has been shown to inhibit the mTORC1 signaling pathway, which is a central regulator of cell growth and metabolism.[6] It is plausible that dimethyloctanoic acid isomers could also modulate mTOR signaling, potentially with varying potencies.
Experimental Protocols
To facilitate the direct comparison of this compound and its isomers, detailed protocols for key biological assays are provided below.
Fatty Acid Uptake Assay
This protocol describes a method for measuring the uptake of fatty acids into cultured cells using a fluorescently labeled fatty acid analog.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes)
-
96-well black, clear-bottom plates
-
Fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Quench reagent (to block extracellular fluorescence)
-
Fluorescence microplate reader with bottom-read capability
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluence or differentiation state.
-
Wash the cells twice with serum-free medium.
-
Prepare the fatty acid uptake solution by diluting the fluorescent fatty acid analog in assay buffer to the desired concentration.
-
Add the fatty acid uptake solution to the cells.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 515 nm emission for BODIPY) using a bottom-read fluorescence plate reader.[7][8]
-
After a defined incubation period (e.g., 60 minutes), add the quench reagent to all wells.
-
Measure the final fluorescence intensity.
-
The rate of fatty acid uptake can be calculated from the increase in fluorescence over time.
MTT Cytotoxicity Assay
This protocol outlines the MTT assay, a colorimetric method for assessing cell viability.
Materials:
-
Cultured cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 3 × 10⁴ cells per well and allow them to attach overnight.[9]
-
Treat the cells with various concentrations of the dimethyloctanoic acid isomers for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values can be determined.
Forced Swim Test (Animal Model for Antidepressant Activity)
This protocol describes the forced swim test, a common behavioral assay to screen for antidepressant activity in rodents.[10][11]
Materials:
-
Rats or mice
-
Glass cylinder (e.g., 40 cm high, 18 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm
-
Video recording equipment
Procedure:
-
Acclimatize the animals to the testing room for at least one hour before the experiment.
-
Administer the test compounds (dimethyloctanoic acid isomers) or vehicle to the animals at a predetermined time before the test.
-
Gently place each animal individually into the glass cylinder filled with water.
-
Record the animal's behavior for a period of 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Visualizations
To aid in the conceptualization of experimental workflows and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for comparative analysis.
Caption: General PPAR signaling pathway.
Caption: General mTOR signaling pathway.
Conclusion
The comparative analysis of this compound and its isomers presents a compelling area for future research. While current data is sparse, the structural diversity within this family of neodecanoic acids suggests a high probability of differential biological activities. The provided experimental protocols and conceptual diagrams offer a framework for systematic investigation. A thorough comparative study will be invaluable for understanding the structure-activity relationships of these compounds and for identifying potential candidates for therapeutic development in areas such as metabolic disorders and neurology.
References
- 1. Neodecanoic acid - Wikipedia [en.wikipedia.org]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists | PLOS One [journals.plos.org]
- 6. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
- 9. Synthesis, Structure–Activity Relationships and In Vitro Toxicity Profile of Lactose-Based Fatty Acid Monoesters as Possible Drug Permeability Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbcp.com [ijbcp.com]
- 11. scispace.com [scispace.com]
A Comparative Analysis of the Biological Activities of 7,7-Dimethyloctanoic Acid and its Linear Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biological activities of the branched-chain fatty acid, 7,7-dimethyloctanoic acid, and its linear analogs, octanoic acid and nonanoic acid. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information on closely related branched-chain fatty acids to infer its potential biological profile. All quantitative data from cited studies are summarized, and detailed experimental protocols for key assays are provided to support future research.
Introduction
Fatty acids are fundamental to numerous biological processes, serving not only as energy substrates and structural components of cell membranes but also as signaling molecules that modulate a variety of cellular pathways. The structure of a fatty acid, including its chain length and the presence of branching, can significantly influence its metabolic fate and biological activity. This guide focuses on comparing this compound, a branched-chain C10 fatty acid, with the linear saturated fatty acids octanoic acid (C8) and nonanoic acid (C9). While extensive research has elucidated the roles of linear medium-chain fatty acids, the biological functions of this compound remain largely unexplored, with current understanding suggesting metabolic pathways similar to other medium-chain fatty acids.[1]
Comparative Biological Activities
The biological effects of fatty acids are diverse, ranging from antimicrobial and metabolic regulation to anti-inflammatory and anti-cancer activities. The structural differences between this compound and its linear counterparts are expected to influence their interactions with cellular targets and, consequently, their biological effects.
Antimicrobial Activity
Linear medium-chain fatty acids, such as octanoic and nonanoic acid, are well-documented for their antimicrobial properties. Their primary mechanism of action is the disruption of the bacterial cell membrane, leading to increased permeability and cell death.
Table 1: Antimicrobial Activity of Linear Fatty Acids
| Fatty Acid | Target Organism | Activity Metric | Concentration | Reference |
| Octanoic Acid | Staphylococcus aureus | >50% biofilm inhibition | 3.13 mM | [2] |
| Octanoic Acid | Escherichia coli O157:H7 | >6 log CFU/g reduction | 3 mM (at 45°C) | [3] |
| Nonanoic Acid | Various Bacteria | Reduces bacterial translocation | Not specified | [4] |
| Nonanoic Acid | M. roreri, C. perniciosa | Inhibits mycelial growth and spore germination | Concentration-dependent | [5] |
The branched structure of this compound may affect its ability to intercalate into bacterial membranes, potentially altering its antimicrobial efficacy compared to linear fatty acids. However, specific experimental data on the antimicrobial activity of this compound is currently unavailable.
Metabolic Regulation
Fatty acids are key players in metabolic signaling, primarily through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.
Table 2: Effects on Metabolic Parameters
| Fatty Acid / Class | Model System | Effect | Key Findings | Reference |
| Octanoic Acid | Glioblastoma cells | Blocks glycolysis, neuroprotective | Potent inhibitor of C6 astrocytoma cell growth | [6] |
| Nonanoic Acid | Neuronal cell lines (PC12) | Promotes neuronal differentiation | Induces significant neurite extension at mM concentrations | [7] |
| Branched-Chain Fatty Acids (general) | Human Adipose Cells | Reduce expression of genes for lipid synthesis and inflammation | May have a beneficial influence on metabolism | [2] |
While direct evidence is lacking for this compound, studies on other branched-chain fatty acids suggest they can modulate lipid metabolism and inflammation, often through PPAR-dependent pathways.[8] The steric hindrance from the dimethyl group at the 7-position in this compound could influence its binding affinity for PPARs and other metabolic enzymes, leading to a distinct metabolic signature compared to linear fatty acids.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is used to determine the lowest concentration of a fatty acid that inhibits the visible growth of a microorganism.
Materials:
-
Fatty acid (this compound, octanoic acid, or nonanoic acid)
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Fatty Acid Stock Solution: Dissolve the fatty acid in a suitable solvent like ethanol or DMSO to a high concentration (e.g., 100 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the fatty acid stock solution in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the fatty acid at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.
Protocol 2: PPARα Transactivation Assay
This assay measures the ability of a fatty acid to activate the PPARα receptor.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Expression plasmid for PPARα
-
Reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene
-
Transfection reagent
-
Fatty acid of interest
-
Luciferase assay system
Procedure:
-
Cell Culture and Transfection: Culture HepG2 cells and co-transfect them with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.
-
Fatty Acid Treatment: After transfection, treat the cells with various concentrations of the fatty acid (e.g., 1-100 µM) for 24 hours.
-
Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity from a co-transfected plasmid) and express the results as fold activation over the vehicle control.
Signaling Pathways and Experimental Workflows
The biological activities of fatty acids are mediated through complex signaling networks. The diagrams below, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Fatty Acid Signaling via PPAR Activation.
Caption: General Experimental Workflow for Fatty Acid Bioactivity.
Conclusion and Future Directions
While the biological activities of linear medium-chain fatty acids like octanoic and nonanoic acid are increasingly well-characterized, this compound remains a comparatively understudied molecule. The available information on other branched-chain fatty acids suggests that this compound likely possesses unique metabolic and signaling properties that warrant further investigation. Its branched structure may lead to differences in receptor binding, enzyme kinetics, and membrane interactions, potentially resulting in a distinct pharmacological profile.
Future research should focus on direct, comparative studies of this compound and its linear isomers in a variety of biological assays. Elucidating the specific cellular targets and signaling pathways modulated by this compound will be crucial for understanding its potential therapeutic applications in areas such as metabolic disease, infectious disease, and oncology. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for initiating such investigations.
References
- 1. Buy this compound | 26896-20-8 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Physical Properties of Dimethyloctanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Physicochemical Characteristics of C10 Branched-Chain Fatty Acids
Dimethyloctanoic acids, a group of branched-chain C10 fatty acid isomers, are gaining interest in various scientific domains, from drug delivery systems to materials science. Their physical properties, which are heavily influenced by the position of the dimethyl substitution on the octanoic acid backbone, dictate their behavior in different media and their suitability for specific applications. This guide provides a comparative overview of the key physical properties of several dimethyloctanoic acid isomers, supported by available experimental data.
Comparison of Physical Properties
The placement of the two methyl groups along the eight-carbon chain of octanoic acid significantly impacts the intermolecular forces, molecular packing, and overall polarity of the molecule. These structural variations lead to distinct differences in melting point, boiling point, solubility, and acidity (pKa). The following table summarizes the available experimental and predicted physical property data for various dimethyloctanoic acid isomers.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility | pKa (Predicted) |
| 2,2-Dimethyloctanoic Acid | C₁₀H₂₀O₂ | 172.26 | Liquid at room temp.[1] | 254 (est.)[2] | Insoluble in water[1] | 4.86[3] |
| 3,6-Dimethyloctanoic Acid | C₁₀H₂₀O₂ | 172.26 | 63-65[4][5] | 268.1[4] | - | 4.80[4] |
| 4,6-Dimethyloctanoic Acid | C₁₀H₂₀O₂ | 172.26 | -5.10[6] | 289.50[6] | Limited[6] | - |
| 7,7-Dimethyloctanoic Acid | C₁₀H₂₀O₂ | 172.26 | -39 to -51[7][8] | 243-253[7] | 0.025 g/100mL (25°C)[7] | - |
Note: "est." denotes an estimated value. Data for other isomers such as 3,3-, 4,4-, 5,5-, and 6,6-dimethyloctanoic acid are primarily based on computational predictions and lack sufficient experimental validation for inclusion in this comparative table.
The data reveals that branching near the carboxylic acid head (e.g., 2,2-dimethyl) can influence properties like odor, being described as having a burning, rancid smell.[1] In contrast, branching further down the alkyl chain impacts melting and boiling points. For instance, this compound has a significantly lower melting point compared to the more centrally branched 3,6-dimethyloctanoic acid. Water solubility is generally low for all isomers, a characteristic trait of medium-chain fatty acids.[7]
Experimental Protocols
Accurate determination of these physical properties is crucial for research and development. Below are detailed methodologies for the key experiments cited.
Determination of Melting Point
The melting point of a solid organic compound can be determined using the capillary tube method.
Methodology:
-
Sample Preparation: A small amount of the solid dimethyloctanoic acid isomer is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device) containing a heating bath fluid (e.g., mineral oil or silicone oil).
-
Heating: The bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. The melting point is reported as this range.
Determination of Boiling Point
For liquid isomers, the boiling point can be determined using a micro-boiling point method.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid dimethyloctanoic acid isomer is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath.
-
Heating and Observation: The bath is heated gradually. As the liquid nears its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.
-
Recording: The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Water Solubility
The flask method is a common technique for determining the water solubility of a substance.
Methodology:
-
Sample and Solvent: A precisely weighed amount of the dimethyloctanoic acid isomer is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The solution is allowed to stand undisturbed to allow any undissolved material to settle. If necessary, centrifugation or filtration can be used to separate the saturated aqueous phase.
-
Analysis: A known volume of the clear, saturated aqueous solution is carefully removed and its concentration is determined by a suitable analytical method, such as titration with a standardized base or a chromatographic technique (e.g., HPLC).
-
Calculation: The solubility is then calculated and expressed in units such as grams per 100 mL or milligrams per liter. For this compound, the solubility is reported to be as low as 79.7 milligrams per liter at 20°C.[7]
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Methodology:
-
Solution Preparation: A known concentration of the dimethyloctanoic acid isomer is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.
-
Titration Setup: A pH electrode, calibrated with standard buffer solutions, is immersed in the acid solution. The solution is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., sodium hydroxide) of known concentration is added to the acid solution in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from this curve as the pH at the half-equivalence point, where half of the acid has been neutralized by the base.
Structure-Property Relationships
The isomeric structure of dimethyloctanoic acid directly dictates its physical properties. The following diagram illustrates the logical relationship between the molecular structure and the resulting physicochemical characteristics.
Caption: Isomeric structure's impact on key physical properties.
This guide provides a foundational understanding of the physical properties of dimethyloctanoic acid isomers. Further experimental investigation into a wider range of these isomers is warranted to build a more comprehensive dataset, which will be invaluable for their strategic application in scientific research and industrial development.
References
- 1. 2,2-Dimethyloctanoic acid | C10H20O2 | CID 62847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. 2,2-Dimethyloctanoic acid CAS#: 29662-90-6 [m.chemicalbook.com]
- 4. 3,6-Dimethyloctanoic acid|lookchem [lookchem.com]
- 5. 3,6-DIMETHYLOCTANOIC ACID | 4812-29-7 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Buy this compound | 26896-20-8 [smolecule.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
A Spectroscopic Showdown: 7,7-Dimethyloctanoic Acid vs. 2,2-Dimethyloctanoic Acid
A comprehensive guide to the spectroscopic signatures of two isomeric carboxylic acids, providing researchers, scientists, and drug development professionals with key comparative data and experimental insights.
In the world of organic chemistry, isomers—molecules with the same chemical formula but different structural arrangements—often exhibit distinct physical, chemical, and biological properties. Understanding the nuanced differences between isomers is crucial for applications ranging from materials science to pharmacology. This guide provides a detailed spectroscopic comparison of two C10H20O2 isomers: 7,7-dimethyloctanoic acid and 2,2-dimethyloctanoic acid. Through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the structural subtleties that define their unique spectral fingerprints.
At a Glance: Key Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and 2,2-dimethyloctanoic acid. While experimental data for this compound is limited in the public domain, predicted values based on established spectroscopic principles are provided for a comprehensive comparison.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported in CDCl₃)
| Assignment | This compound (Predicted) | 2,2-Dimethyloctanoic Acid (Reported) |
| -COOH | ~10-12 ppm (s, 1H) | Not explicitly reported, but expected in the 10-13.2 ppm range (s, 1H) |
| -CH₂- (α to COOH) | ~2.35 ppm (t, 2H) | - |
| -CH₂- (β to COOH) | ~1.63 ppm (quint, 2H) | ~1.55 ppm (m, 2H) |
| Interior -CH₂- | ~1.2-1.4 ppm (m) | ~1.29 ppm (m, 8H) |
| -C(CH₃)₂- (gem-dimethyl) | - | 1.18 ppm (s, 6H) |
| -C(CH₃)₃ (tert-butyl) | ~0.88 ppm (s, 9H) | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported in CDCl₃)
| Assignment | This compound (Predicted) | 2,2-Dimethyloctanoic Acid (Reported/Predicted) |
| -COOH | ~180 ppm | ~185 ppm |
| -C(CH₃)₂- (quaternary) | - | Expected in the 30-50 ppm range |
| -C(CH₃)₃ (quaternary) | ~30 ppm | - |
| -CH₂- (α to COOH) | ~34 ppm | - |
| Alkyl Chain Carbons | ~24-40 ppm | Expected in the 22-40 ppm range |
| -C(CH₃)₂- (methyls) | - | Expected around 25 ppm |
| -C(CH₃)₃ (methyls) | ~29 ppm | - |
Table 3: Infrared (IR) Spectroscopy Data
| Vibrational Mode | This compound (Expected) | 2,2-Dimethyloctanoic Acid (Expected) |
| O-H stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) | 3300-2500 cm⁻¹ (broad) |
| C-H stretch (Alkyl) | 2960-2850 cm⁻¹ | 2960-2850 cm⁻¹ |
| C=O stretch (Carboxylic Acid) | ~1710 cm⁻¹ | ~1710 cm⁻¹ |
| C-O stretch | 1320-1210 cm⁻¹ | 1320-1210 cm⁻¹ |
| O-H bend | 1440-1395 cm⁻¹ and 950-910 cm⁻¹ | 1440-1395 cm⁻¹ and 950-910 cm⁻¹ |
Table 4: Mass Spectrometry (MS) Data
| Parameter | This compound | 2,2-Dimethyloctanoic Acid |
| Molecular Ion (M⁺) | m/z 172[1] | m/z 172 |
| Key Fragments | Predicted loss of the carboxylic acid group and fragmentation influenced by the terminal tert-butyl group.[1] | Fragmentation is influenced by the gem-dimethyl group at the α-position. |
Experimental Workflow
The spectroscopic analysis of 7,7- and 2,2-dimethyloctanoic acid follows a standardized workflow to ensure data accuracy and reproducibility. The process begins with sample preparation, followed by analysis using NMR, IR, and MS techniques, and concludes with data processing and interpretation.
Experimental workflow for spectroscopic comparison.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable spectroscopic data. Below are the standard operating procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the carboxylic acid isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹). Pay close attention to the broad O-H stretch, the strong C=O stretch, and the fingerprint region.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. For volatile compounds like these carboxylic acids, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. In GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is a standard method for generating ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Acquisition and Analysis: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce structural information.
In-Depth Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectra of 7,7- and 2,2-dimethyloctanoic acid are expected to show significant differences, primarily due to the location of the dimethyl groups.
-
This compound: The most striking feature is the anticipated singlet for the nine equivalent protons of the terminal tert-butyl group at the C7 position, expected to appear at a high field (low ppm value). The protons on the carbon chain will appear as multiplets, with the methylene group alpha to the carboxylic acid being the most downfield of the alkyl protons. The carboxylic acid proton will be a broad singlet in the 10-12 ppm region.[1]
-
2,2-Dimethyloctanoic Acid: In contrast, the six protons of the gem-dimethyl group at the C2 position will appear as a singlet. The absence of protons on the alpha-carbon means there will be no signal in the typical 2.2-2.5 ppm region for protons alpha to a carbonyl. The methylene group at the C3 position will be the most downfield of the alkyl chain protons. The carboxylic acid proton is also expected as a broad singlet in the 10-13.2 ppm range.
¹³C NMR Spectroscopy
The carbon NMR spectra provide a clear distinction between the two isomers based on the chemical shifts of the quaternary carbons and the carbons in the vicinity of the electron-withdrawing carboxyl group.
-
This compound: The spectrum will feature a signal for the quaternary carbon of the tert-butyl group and a signal for the three equivalent methyl carbons. The carbonyl carbon will resonate at the downfield end of the spectrum.
-
2,2-Dimethyloctanoic Acid: The key feature will be the signal for the quaternary carbon at the C2 position. The two methyl groups attached to this carbon will give a single resonance. The carbonyl carbon is expected to be in a similar downfield region as its isomer.[2]
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by the characteristic absorptions of the carboxylic acid functional group.[3] The primary features for both molecules are:
-
A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids.[3]
-
A strong, sharp C=O stretching absorption around 1710 cm⁻¹, typical for a saturated aliphatic carboxylic acid dimer.[3]
-
C-H stretching vibrations in the 2960-2850 cm⁻¹ region.
-
C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).
The primary difference in the IR spectra might be subtle variations in the fingerprint region due to the different skeletal vibrations arising from the distinct placement of the dimethyl groups.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation patterns, which are highly dependent on the molecular structure.
-
This compound: The molecular ion peak is observed at an m/z of 172, confirming the molecular weight.[1] The fragmentation pattern is expected to be influenced by the stable tert-butyl cation that can be formed upon fragmentation.
-
2,2-Dimethyloctanoic Acid: This isomer also exhibits a molecular ion at m/z 172. Its fragmentation will be dictated by the gem-dimethyl group at the alpha-position, likely leading to characteristic losses and rearrangements involving this structural feature.
Conclusion
The spectroscopic analysis of 7,7- and 2,2-dimethyloctanoic acid reveals distinct spectral features that are directly correlated to their isomeric structures. While both share the characteristic absorptions of a carboxylic acid in their IR spectra, their NMR and mass spectra provide unambiguous fingerprints for differentiation. The positioning of the dimethyl groups critically influences the chemical shifts of nearby protons and carbons in NMR and dictates the fragmentation pathways in mass spectrometry. This comparative guide underscores the power of spectroscopic methods in elucidating molecular structure and provides a valuable resource for researchers working with these and similar branched-chain carboxylic acids.
References
A Researcher's Guide to Branched-Chain Fatty Acid Analysis: A Comparative Look at Reference Standards
For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the accurate identification and quantification of branched-chain fatty acids (BCFAs) are paramount. These unique lipids, characterized by methyl branches along their aliphatic chains, are increasingly recognized for their roles in metabolic regulation, cellular signaling, and as biomarkers for various physiological and pathological states. This guide provides an objective comparison of commercially available reference standards for BCFA analysis, supported by experimental data and detailed protocols, to aid in the selection of the most suitable materials for your research needs.
The analysis of BCFAs, such as iso- and anteiso- forms, presents a significant analytical challenge due to their structural similarity and potential co-elution with straight-chain fatty acids.[1] The use of high-purity, well-characterized reference standards is therefore crucial for reliable and reproducible results. This guide focuses on standards for use with common analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Comparison of Commercial Reference Standards
Several reputable suppliers offer a range of BCFA reference standards. While direct, head-to-head comparative studies published in peer-reviewed literature are scarce, an evaluation of product specifications, available application data, and the reputation of the suppliers can guide researchers in their selection. Key suppliers in this space include Avanti Polar Lipids (distributed by Sigma-Aldrich), Cayman Chemical, and Larodan.
| Supplier | Product Example(s) | Purity Specification | Format | Key Features & Considerations |
| Avanti Polar Lipids | iso-15:0 (13-Methyltetradecanoic acid), anteiso-15:0 (12-Methyltetradecanoic acid) | Typically >99% | Neat solid or in solution | Extensive catalog of individual and mixed fatty acid standards. Well-regarded for high purity and quality. Often cited in academic research. |
| Cayman Chemical | iso-Pentadecanoic acid, anteiso-Pentadecanoic acid | Generally ≥98% | Neat solid | Offers a wide range of fatty acids and other lipids, including isotopically labeled standards for use as internal standards in quantitative analysis. Provides detailed analytical data on their certificates of analysis. |
| Larodan | iso-15:0 Fatty acid, anteiso-15:0 Fatty acid | High purity, often >99% | Neat solid | Specializes in the research and production of high-purity lipids. Offers a broad selection of BCFAs and their methyl esters. Known for their expertise in lipid chemistry. |
| Sigma-Aldrich | Distributes Avanti Polar Lipids products and offers their own line of analytical standards. | Varies by product, CRMs available | Neat solid, solutions, and mixtures | Broad portfolio of analytical standards, including Certified Reference Materials (CRMs) for various fatty acids. Offers convenience and a wide distribution network. |
Note: Purity specifications are general and may vary by specific product and lot. Researchers should always consult the certificate of analysis for the most accurate information.
Experimental Data and Performance
A study by independent researchers demonstrated the successful separation and quantification of various BCFA isomers using commercially available standards. The use of a polar capillary column, such as a cyano-column, is often recommended for optimal separation of BCFA isomers.[1] Quantitative analysis is typically performed using stable isotope dilution with deuterated internal standards to correct for variations in sample preparation and instrument response.[1]
Representative GC-MS Performance Data:
| Fatty Acid Isomer | Typical Retention Time (min) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |
| iso-14:0 | ~10.5 | ~0.5 | ~1.5 |
| anteiso-15:0 | ~11.2 | ~0.4 | ~1.2 |
| iso-16:0 | ~12.8 | ~0.3 | ~1.0 |
| anteiso-17:0 | ~13.5 | ~0.3 | ~0.9 |
Data is representative and can vary based on the specific GC-MS instrument, column, and analytical conditions.
Experimental Protocols
I. Sample Preparation and Lipid Extraction
Meticulous sample preparation is critical for accurate BCFA analysis. The following is a general protocol that may require optimization based on the specific sample matrix.
-
Homogenization: For tissue samples, homogenize approximately 10-50 mg of tissue. For cell samples, a pellet of 1-5 million cells is a suitable starting point.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard, such as a deuterated BCFA, to the homogenate.
-
Lipid Extraction: Perform a biphasic extraction using a solvent system such as chloroform:methanol (2:1, v/v). Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Isolation: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
II. Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the extracted fatty acids must be derivatized to their more volatile FAMEs.
-
Reagent Addition: To the dried lipid extract, add 1 mL of 2% methanolic sulfuric acid or boron trifluoride-methanol solution.
-
Incubation: Cap the vial tightly and heat at 60-80°C for 1-2 hours.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge.
-
Collection: Transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
III. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.
-
Column: A polar capillary column, such as a DB-225ms or equivalent, is recommended for the separation of BCFA isomers.
-
GC Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 3°C/minute to 220°C and hold for 10 minutes.
-
Carrier Gas: Helium
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. SIM mode is recommended for targeted quantification due to its higher sensitivity.
-
Signaling Pathways and Experimental Workflows
Branched-chain fatty acids are known to influence cellular processes through various signaling pathways. One key mechanism involves their interaction with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.
Caption: BCFA signaling through PPAR nuclear receptors.
The general workflow for analyzing BCFAs and investigating their impact on cellular signaling is a multi-step process that requires careful planning and execution.
Caption: Experimental workflow for BCFA analysis and signaling studies.
References
Cross-Validation of GC-MS and HPLC Methods for Fatty Acid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is critical for advancements in metabolic research, clinical diagnostics, and nutritional science. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While GC-MS is a long-established and robust method, HPLC has emerged as a powerful alternative with distinct advantages, particularly in the analysis of labile and isomeric fatty acids. This guide provides an objective comparison of their performance, supported by experimental data, to aid in method selection and cross-validation.
Quantitative Performance Comparison
A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies. It is important
Determining Carboxylic Acid Purity: A Comparative Guide to Titration
The purity of carboxylic acids is a critical quality parameter in research, chemical manufacturing, and pharmaceutical development, directly impacting reaction yields, product efficacy, and safety. While modern chromatographic techniques are prevalent, classical acid-base titration remains a robust, efficient, and widely used method for purity determination. This guide provides a detailed comparison between titration and other analytical techniques, supported by performance data, and includes a comprehensive experimental protocol for the titration method.
Performance Comparison: Titration vs. Chromatographic Methods
Acid-base titration is a quantitative chemical analysis method used to determine the concentration of an identified analyte. For carboxylic acids, this involves neutralizing the acid with a standardized base solution of a known concentration. In contrast, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) separate, identify, and quantify individual components in a mixture.[1]
The choice of method depends on factors such as the required accuracy, specificity, sample throughput, and available resources.[1] Titration is often favored for its speed, cost-effectiveness, and high precision when the identity of the carboxylic acid is known and impurities are not acidic or basic.[1][2] Chromatographic methods are superior when a complex mixture of impurities is present or when high sensitivity is required.
Table 1: Comparison of Analytical Methods for Carboxylic Acid Purity
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Neutralization of acid with a standardized base. | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on partitioning between a mobile gas and a stationary phase. |
| Specificity | Low. Assumes all acidity is from the target carboxylic acid. | High. Can separate and quantify the main component from its impurities.[3] | High. Excellent for separating volatile acids and impurities.[1] |
| Precision | Very High (RSD < 0.1% is achievable).[2] | High (RSD < 1% is typical, < 0.5% is challenging).[2] | High (RSD < 1% is typical). |
| Sensitivity | Millimolar (mM) range. | Can reach micromolar (µM) or nanomolar (nM) levels, especially with derivatization.[4] | Picomolar (pM) to micromolar (µM) range, often requires derivatization.[1] |
| Speed | Fast (typically 5-10 minutes per sample). | Moderate (15-30 minutes per sample). | Moderate to Slow (20-60 minutes per sample, including derivatization).[1] |
| Cost | Low (basic glassware and reagents). | High (expensive instrumentation and solvents). | High (expensive instrumentation and gases). |
| Typical Purity | ~99.7% for sebacic acid.[1] | Highly accurate, depends on reference standard purity. | ~98.1% for sebacic acid (post-derivatization).[1] |
| Key Limitation | Not suitable for impure samples containing other acidic or basic components. | Requires that the analyte be soluble in the mobile phase; may require derivatization for detection.[3] | Limited to thermally stable and volatile compounds; often requires derivatization.[1] |
Experimental Protocol: Purity of a Carboxylic Acid by Titration
This protocol details the steps for determining the purity of a solid, monoprotic carboxylic acid using titration with standardized sodium hydroxide (NaOH).
Materials and Reagents
-
Carboxylic Acid Sample: Approximately 200 mg of the acid to be analyzed.
-
Standardized NaOH Solution: 0.1 M Sodium Hydroxide (NaOH), concentration known to four significant figures.
-
Solvent: 25-50 mL of ethanol or a mixture of ethanol and deionized water.
-
Equipment:
-
Analytical balance (accurate to ±0.0001 g)
-
50 mL burette
-
125 mL or 250 mL Erlenmeyer flask[7]
-
Volumetric pipettes
-
Magnetic stirrer and stir bar (optional)
-
Ring stand and burette clamp
-
Procedure
-
Sample Preparation:
-
Accurately weigh approximately 200 mg (0.200 g) of the carboxylic acid sample directly into a 125 mL Erlenmeyer flask.[7] Record the mass to four decimal places.
-
Add about 25 mL of ethanol to the flask to dissolve the sample.[7] If the sample is not fully soluble, add deionized water dropwise until a homogeneous solution is achieved. The solution must be homogeneous to ensure all the acid is available for reaction.[7]
-
-
Burette Preparation:
-
Rinse a 50 mL burette twice with small portions of the 0.1 M NaOH solution.
-
Fill the burette with the 0.1 M NaOH solution, ensuring no air bubbles are trapped in the tip.
-
Record the initial volume of the NaOH solution to the nearest 0.01 mL.
-
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the dissolved carboxylic acid sample in the Erlenmeyer flask.[6][7]
-
Place the flask under the burette. It is helpful to place a white sheet of paper underneath to clearly see the color change.[6]
-
Slowly add the NaOH titrant from the burette to the flask while constantly swirling the flask (or using a magnetic stirrer).[6]
-
Continue adding NaOH. As the endpoint approaches, the pink color will persist for longer periods upon addition of each drop.[6]
-
The endpoint is reached when the faintest pink color persists for at least 30 seconds.
-
Record the final volume of the NaOH solution in the burette to the nearest 0.01 mL.
-
-
Repeat:
-
Perform the titration at least two more times for a total of three trials to ensure precision.
-
Data Analysis and Calculation
-
Volume of NaOH Used:
-
Volume (L) = (Final Burette Reading - Initial Burette Reading) / 1000
-
-
Moles of NaOH Used:
-
Moles of NaOH = Molarity of NaOH (mol/L) × Volume of NaOH (L)
-
-
Moles of Carboxylic Acid:
-
For a monoprotic acid, the reaction with NaOH is a 1:1 molar ratio.[7]
-
Moles of Acid = Moles of NaOH
-
-
Calculated Mass of Carboxylic Acid:
-
Calculated Mass (g) = Moles of Acid × Molar Mass of Acid ( g/mol )
-
-
Purity Calculation:
-
Purity (%) = (Calculated Mass of Acid / Initial Mass of Sample) × 100
-
Titration Workflow Diagram
The following diagram illustrates the logical steps involved in determining the purity of a carboxylic acid via titration.
Caption: Experimental workflow for carboxylic acid purity determination by titration.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.uccs.edu [chemistry.uccs.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
Comparative study of the biological effects of iso- and anteiso-fatty acids
A Comparative Guide to the Biological Effects of Iso- and Anteiso-Fatty Acids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of iso- and anteiso-branched-chain fatty acids (BCFAs). These structurally similar lipids, differing only in the position of a methyl branch, exhibit distinct and sometimes opposing effects on cellular processes. This document summarizes their impact on cell membranes, gene expression, and anticancer activity, supported by experimental data and detailed methodologies.
Impact on Cell Membrane Fluidity
A primary distinction between iso- and anteiso-BCFAs lies in their influence on the physical properties of cell membranes. The location of the methyl group—on the penultimate (iso) or antepenultimate (anteiso) carbon from the methyl end—significantly affects their packing and, consequently, membrane fluidity.[1]
Key Findings:
-
Anteiso-BCFAs are more effective at increasing membrane fluidity than their iso- counterparts. This is attributed to the greater disruption in the packing of acyl chains caused by the methyl group's position in anteiso-fatty acids.[1]
-
This property is a crucial adaptation mechanism for certain bacteria, such as Listeria monocytogenes and Bacillus subtilis, allowing them to maintain membrane function in response to cold stress.[1][2]
Quantitative Data: Membrane Fluidity in Bacillus subtilis
| Fatty Acid Enrichment | Predominant BCFA Type | DPH Anisotropy (Arbitrary Units) | Implied Membrane Fluidity |
| Wild Type | Mix of iso- and anteiso- | ~0.245 | Normal |
| Iso-BCFA Enriched | ~77% iso-BCFAs | ~0.250 | Lower |
| Anteiso-BCFA Enriched | ~85% anteiso-BCFAs | ~0.225 | Higher |
Anticancer Activity in MCF-7 Breast Cancer Cells
Studies have demonstrated that iso-fatty acids are significantly more potent in inhibiting the growth of MCF-7 human breast cancer cells compared to their anteiso counterparts. This difference in activity is linked to greater cellular uptake and the induction of apoptosis.
Key Findings:
-
Iso-pentadecanoic acid (iso-15:0) and iso-heptadecanoic acid (iso-17:0) reduce the viability of MCF-7 cells, while their anteiso- counterparts show no significant effect at the same concentration.
-
The enhanced anticancer effect of iso-BCFAs correlates with their higher incorporation into the cancer cells.
-
Iso-BCFAs upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.
Quantitative Data: Cytotoxicity and Apoptosis in MCF-7 Breast Cancer Cells (at 200 µM)
| Parameter | Iso-Pentadecanoic Acid (iso-15:0) | Anteiso-Pentadecanoic Acid (anteiso-15:0) | Iso-Heptadecanoic Acid (iso-17:0) | Anteiso-Heptadecanoic Acid (anteiso-17:0) |
| Cell Viability Reduction (72h) | 44 ± 6.8% | No significant effect | 57 ± 8.8% | No significant effect |
| Cellular Incorporation (µmol/mg protein) | 19.1 ± 1.3 | 11.8 ± 0.7 | 21.2 ± 1.4 | 13.8 ± 0.8 |
| Bax Expression (Fold Change) | 1.72 ± 0.14 | No significant effect | 2.15 ± 0.24 | No significant effect |
| Bcl-2 Expression (Fold Change) | 0.71 ± 0.6 | No significant effect | 0.64 ± 0.09 | No significant effect |
Differential Regulation of Gene Expression in Hepatocytes
Iso- and anteiso-BCFAs exert distinct and often opposing effects on the expression of genes involved in lipid metabolism and inflammation in the HepG2 human hepatocyte cell line.
Key Findings:
-
An iso-BCFA (14-methylpentadecanoic acid, 14-MPA) was found to decrease the expression of genes involved in fatty acid synthesis (FASN) and its regulating transcription factor (SREBP1), as well as inflammatory markers (CRP, IL-6).
-
Conversely, an anteiso-BCFA (12-methyltetradecanoic acid, 12-MTA) increased the expression of FASN, CRP, and IL-6, with no significant effect on SREBP1.
Quantitative Data: Gene Expression in HepG2 Hepatocytes
| Gene | Gene Function | Effect of Iso-BCFA (14-MPA) | Effect of Anteiso-BCFA (12-MTA) |
| FASN | Fatty Acid Synthesis | Decreased Expression | Increased Expression |
| SREBP1 | Regulation of Lipid Metabolism | Decreased Expression | No Significant Effect |
| CRP | Inflammatory Marker | Decreased Expression | Increased Expression |
| IL-6 | Pro-inflammatory Cytokine | Decreased Expression | Increased Expression |
Experimental Protocols
Measurement of Membrane Fluidity using DPH Anisotropy
This protocol describes the determination of membrane fluidity in Bacillus subtilis enriched with either iso- or anteiso-fatty acids using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).
-
Bacterial Culture and Fatty Acid Enrichment:
-
Grow Bacillus subtilis in a defined medium.
-
To enrich with specific BCFAs, supplement the medium with the corresponding precursors (e.g., isobutyric acid for iso-BCFAs and 2-methylbutyric acid for anteiso-BCFAs).
-
-
Cell Harvesting and Washing:
-
Harvest bacterial cells in the mid-exponential growth phase by centrifugation.
-
Wash the cell pellets twice with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove residual medium components.
-
-
DPH Labeling:
-
Resuspend the washed cells in the buffer to a standardized optical density (e.g., OD600 of 0.5).
-
Add DPH solution (in tetrahydrofuran) to the cell suspension to a final concentration of 1 µM.
-
Incubate the suspension in the dark at room temperature for 30 minutes to allow the probe to incorporate into the cell membranes.
-
-
Fluorescence Anisotropy Measurement:
-
Measure the fluorescence anisotropy of the DPH-labeled cell suspension using a fluorescence spectrophotometer equipped with polarizers.
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor.
-
-
Data Interpretation:
-
Higher DPH anisotropy values indicate a more ordered (less fluid) membrane, while lower values correspond to a more disordered (more fluid) membrane.
-
Cell Viability and Apoptosis Assays in MCF-7 Cells
This protocol outlines the procedures to assess the cytotoxic and apoptotic effects of iso- and anteiso-fatty acids on MCF-7 breast cancer cells.
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates for viability assays and 6-well plates for gene expression analysis.
-
After 24 hours, treat the cells with various concentrations of iso- or anteiso-fatty acids (e.g., 200 µM) or a vehicle control (e.g., ethanol).
-
-
Cell Viability Assay (MTT Assay):
-
At different time points (e.g., 24, 48, and 72 hours) post-treatment, add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Apoptosis Analysis by RT-qPCR:
-
After 72 hours of treatment, harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using primers specific for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Gene Expression Analysis in HepG2 Cells by RT-qPCR
This protocol details the methodology for analyzing the expression of genes related to lipid metabolism and inflammation in HepG2 cells treated with iso- or anteiso-fatty acids.
-
Cell Culture and Treatment:
-
Culture HepG2 cells in a suitable medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 6-well plates.
-
Treat the cells with iso- or anteiso-fatty acids (e.g., 10 µM 14-MPA or 12-MTA) or a vehicle control for 48 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
-
RT-qPCR:
-
Perform RT-qPCR using primers for FASN, SREBP1, CRP, IL-6, and a housekeeping gene.
-
Calculate the relative gene expression levels.
-
Visualizations
Caption: Experimental workflows for assessing the biological effects of iso- and anteiso-fatty acids.
Caption: Biosynthesis pathway of iso- and anteiso-fatty acids from branched-chain amino acid precursors.
Caption: Generalized signaling cascade for the biological effects of iso- and anteiso-fatty acids.
References
A Comparative Guide to the Characterization of 7,7-Dimethyloctanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of 7,7-dimethyloctanoic acid and its potential derivatives. Due to a scarcity of publicly available experimental data on a wide range of specific this compound derivatives, this document focuses on the known properties of the parent compound, general synthetic methodologies for its derivatives, and the potential biological activities inferred from related fatty acid structures.
Physicochemical Characterization of this compound
This compound is a branched-chain saturated fatty acid. Its structure, featuring a gem-dimethyl group on the penultimate carbon, imparts unique physicochemical properties compared to its linear isomer, decanoic acid. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₂ | [1] |
| Molecular Weight | 172.27 g/mol | [1] |
| CAS Number | 26896-20-8 | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.909 g/cm³ at 20°C | [1] |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility in Water | 79.7 mg/L at 20°C | [1] |
| pKa | Not specified |
Synthesis of this compound Derivatives
This protocol describes the conversion of this compound to its acyl chloride, a versatile intermediate for the synthesis of esters and amides.
-
Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with this compound (1.0 eq).
-
Solvent Addition: Anhydrous dichloromethane (DCM) is added to dissolve the acid.
-
Chlorinating Agent: Thionyl chloride (SOCl₂) (1.2 eq) is added dropwise to the solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until the evolution of HCl gas ceases.
-
Workup: The excess thionyl chloride and DCM are removed under reduced pressure to yield the crude 7,7-dimethyloctanoyl chloride, which can be used in the next step without further purification.
-
Reaction Setup: A round-bottom flask is charged with the desired alcohol (e.g., methanol, ethanol) (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous DCM.
-
Acyl Chloride Addition: The crude 7,7-dimethyloctanoyl chloride (1.05 eq), dissolved in anhydrous DCM, is added dropwise to the alcohol solution at 0 °C.
-
Reaction: The reaction is stirred at room temperature for 4-12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude ester can be purified by column chromatography on silica gel.
-
Reaction Setup: A round-bottom flask is charged with the desired primary or secondary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Acyl Chloride Addition: The crude 7,7-dimethyloctanoyl chloride (1.05 eq), dissolved in anhydrous DCM, is added dropwise to the amine solution at 0 °C.
-
Reaction: The reaction is stirred at room temperature for 2-8 hours, monitored by TLC.
-
Workup: The workup procedure is similar to that for the ester synthesis.
-
Purification: The crude amide can be purified by column chromatography or recrystallization.
Caption: General synthetic workflow for ester and amide derivatives.
Potential Biological Activities and Structure-Activity Relationships
While specific biological data for this compound derivatives are lacking, the broader class of branched-chain and medium-chain fatty acids and their derivatives are known to possess a range of biological activities.
-
Antimicrobial Activity: Medium-chain fatty acids (C6-C12) and their derivatives are known to exhibit antibacterial and antifungal properties. The branching at the C7 position in this compound may influence its ability to disrupt microbial cell membranes, a common mechanism of action for fatty acids. It is hypothesized that esterification or amidation could modulate the lipophilicity and, consequently, the antimicrobial potency of the parent acid. For instance, studies on other fatty acid amides have shown that the nature of the amine moiety can significantly impact the spectrum of activity.[2]
-
Enzyme Inhibition: Fatty acid amides are a well-known class of enzyme inhibitors, with oleamide being a notable example that interacts with fatty acid amide hydrolase (FAAH).[3] It is plausible that amides of this compound could be investigated as potential inhibitors for various hydrolases or other enzymes with lipid-binding domains. The bulky gem-dimethyl group could play a role in receptor or active site binding.
-
Signaling Pathways: Fatty acids and their derivatives can act as signaling molecules, modulating pathways involved in inflammation and metabolism. For example, some fatty acid amides are ligands for G protein-coupled receptors (GPCRs).[4] Derivatives of this compound could potentially interact with these or other cellular signaling pathways.
Caption: Hypothesized biological activities and mechanisms.
Conclusion and Future Directions
This compound represents an interesting scaffold for the development of novel chemical entities. While the characterization of its derivatives is not extensively reported in the literature, this guide provides a framework for their synthesis and potential biological evaluation based on the known properties of related compounds. Future research should focus on the synthesis of a library of ester and amide derivatives of this compound and their systematic evaluation in antimicrobial, enzymatic, and cell-based assays to elucidate their structure-activity relationships. Such studies would provide valuable data for the drug discovery and development community.
References
- 1. Buy this compound | 26896-20-8 [smolecule.com]
- 2. Relationship Between the Structures of Fatty Acid Amide Derivatives and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of fatty acid amide ligands in activating and desensitizing G protein-coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7,7-Dimethyloctanoic Acid: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of 7,7-dimethyloctanoic acid, ensuring the safety of laboratory personnel and environmental protection.
This document provides detailed procedural guidance for the proper disposal of this compound, a compound utilized in scientific research and drug development. Adherence to these protocols is crucial due to the potential hazards associated with this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care in a well-ventilated area.[1] All personnel must be equipped with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[2] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[3]
-
Skin Protection: A lab coat or other protective clothing should be worn.[3]
-
Respiratory Protection: If working in an area with poor ventilation or where dusts or aerosols may be generated, use a NIOSH-approved respirator.[2]
Hazard Identification and Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the hazards of structurally similar compounds and available data suggest it should be treated as a hazardous substance.[3] Key hazard statements associated with this chemical are summarized below.
| Hazard Statement | GHS Code | Description |
| Acute toxicity, oral (Category 4) | H302 | Harmful if swallowed.[1][4] |
| Skin corrosion/irritation (Category 2) | H315 | Causes skin irritation.[2] |
| Serious eye damage/eye irritation (Category 2A) | H319 | Causes serious eye irritation.[2][3] |
| Specific target organ toxicity, single exposure (Category 3) | H335 | May cause respiratory irritation.[2][3] |
| Hazardous to the aquatic environment, long-term hazard | H412 | Harmful to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[3] This ensures compliance with all local, state, and federal regulations. The following steps provide a comprehensive workflow for managing this chemical waste.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "this compound" and include the appropriate hazard symbols.[3]
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office or your contracted waste disposal company.[3]
2. Packaging:
-
Use a container that is chemically compatible with carboxylic acids.
-
Ensure the container is securely sealed to prevent leaks or spills.[3] The exterior of the container must be clean and free of contamination.[3]
-
Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[5]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[3]
-
The storage area should be cool and dry, away from incompatible materials.[6]
4. Spill Management:
-
In the event of a minor spill, remove all ignition sources.[6]
-
Contain and absorb the spill with an inert material such as vermiculite, sand, or earth.[6]
-
Use non-sparking tools to collect the absorbed material and place it in a labeled container for disposal.[6]
-
Wash the spill area and prevent runoff into drains.[6]
-
For larger spills, or if you are unsure how to proceed, contact your institution's EHS office or emergency services.
5. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.
-
Provide the waste disposal company with all necessary documentation, including the Safety Data Sheet if available.
Disposal Workflow
Caption: A logical workflow for the safe disposal of this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and your local regulations to ensure full compliance.
References
Personal protective equipment for handling 7,7-Dimethyloctanoic acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 7,7-Dimethyloctanoic acid. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause serious eye irritation.[1] Inhalation of vapors or aerosols may also cause respiratory irritation. Appropriate PPE is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile rubber gloves (minimum 5-mil thickness). | Provides effective splash protection against carboxylic acids.[2][3] For prolonged contact, consult glove manufacturer's chemical resistance data. |
| Skin and Body Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes. | Prevents skin contact with the chemical. |
| Respiratory Protection | Required when vapors or aerosols are generated.[1] | Use a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge, potentially with an N95, R95, or P100 pre-filter if particulates are present.[1][4][5][6][7] A full-facepiece respirator may be necessary for eye and face protection in high-concentration environments.[4] |
II. Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[1]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Container Handling: Keep containers tightly closed when not in use to prevent vapor release.[8]
Storage Plan:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed.[8]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
III. Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water. Wash with soap and water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Spill Response:
For minor spills, trained personnel should:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE as outlined in Section I.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial acid neutralizer).[9][10]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with soap and water.
For major spills, or any spill you are not equipped or trained to handle:
-
Evacuate the area immediately.
-
Alert others in the vicinity and activate the emergency response system.
-
Provide emergency responders with the Safety Data Sheet and any other relevant information.
IV. Disposal Plan
This compound and its contaminated materials must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed. It should be collected as an organic acid waste.[11][12]
-
Containerization: Use a clearly labeled, leak-proof container made of a material compatible with carboxylic acids (e.g., glass or polyethylene).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Combustible").
-
Accumulation: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the waste in compliance with all regulations.[12] Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous waste.[13]
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for the specific product in use and consultation with your institution's Environmental Health and Safety (EHS) department.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. usascientific.com [usascientific.com]
- 4. queensu.ca [queensu.ca]
- 5. docs.rs-online.com [docs.rs-online.com]
- 6. 3m.com [3m.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Formic acid [cdc.gov]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. Chemical Spill | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 10. newcomersupply.com [newcomersupply.com]
- 11. geo.utexas.edu [geo.utexas.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
